(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(1S)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFNPNSBDYSQAL-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704237 | |
| Record name | (1S)-1-(3,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847448-46-8, 847448-32-2 | |
| Record name | (1S)-1-(3,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride chemical properties
An In-Depth Technical Guide to (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
Introduction: A Key Chiral Building Block in Modern Medicinal Chemistry
This compound is a chiral primary amine that has emerged as a significant intermediate in the field of drug discovery and development. Its structure, which combines a stereochemically defined center with a difluorinated phenyl ring, makes it a valuable scaffold for the synthesis of complex, optically active pharmaceutical compounds. The presence of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a desirable starting point for creating new therapeutic agents.[1] This guide provides a comprehensive technical overview of its chemical properties, analytical characterization, applications, and handling protocols, tailored for researchers and scientists in the pharmaceutical and chemical industries.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁F₂N·HCl | [2][3] |
| Molecular Weight | 207.65 g/mol (as HCl salt) | [2] |
| CAS Number | 847448-46-8 | [2] |
| MDL Number | MFCD12757716 | [2] |
| Appearance | Solid | [4] |
| Melting Point | 146 °C (for a related isomer) | |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly-closed container. Hygroscopic, store under inert gas. | [4][5] |
Role in Asymmetric Synthesis
The primary utility of this compound lies in its role as a chiral building block. The "(S)" designation at the stereocenter is critical, as biological systems, such as enzymes and receptors, are inherently chiral. The ability to introduce a specific enantiomer into a drug candidate is paramount for achieving selective therapeutic effects and minimizing off-target side effects.
While specific, detailed synthetic routes for this exact compound are proprietary and not extensively published in public literature, its structural motifs are analogous to key intermediates used in the synthesis of major pharmaceuticals. For instance, the structurally related compound (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a crucial intermediate in the synthesis of the antiplatelet agent Ticagrelor.[6][7][8] The syntheses of such chiral amines often involve sophisticated methods like stereoselective reduction of a corresponding ketone or enzymatic resolution to isolate the desired enantiomer. The difluorophenyl moiety is typically introduced early in the synthetic sequence, starting from precursors like 1,2-difluorobenzene.[6][8]
Analytical Characterization Workflow
A robust analytical framework is essential to confirm the identity, purity, and stereochemical integrity of this compound. A multi-technique approach is standard practice in a research and development setting.
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(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride CAS 847448-46-8
An In-depth Technical Guide to (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride (CAS 847448-46-8)
Introduction: A Key Building Block in Modern Medicinal Chemistry
This compound is a chiral amine that serves as a crucial intermediate and building block in drug discovery and development.[1] Its structure, featuring a stereochemically defined amine on a short alkyl chain attached to a difluorinated phenyl ring, makes it a valuable scaffold for creating complex, optically active pharmaceutical compounds.[1] The presence of the 3,4-difluoro substitution is particularly significant; fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets by participating in hydrogen bonds or other non-covalent interactions, and modify the lipophilicity and bioavailability of a final drug candidate.[1]
This guide provides a comprehensive technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will explore its chemical properties, a representative synthetic approach, robust analytical methodologies for quality control, key applications, and essential safety protocols.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development.
| Property | Value | Source |
| CAS Number | 847448-46-8 | [2][3][4][5] |
| Molecular Formula | C₉H₁₁F₂N · HCl | [3][5] |
| Molecular Weight | 207.65 g/mol (Hydrochloride Salt) | Derived from Free Base MW of 171.19 g/mol [3][5] |
| IUPAC Name | (1S)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride | [6] |
| Appearance | Solid | |
| Storage | Store in a cool, dry place under an inert atmosphere. | [7] |
| Canonical SMILES | CCC(C1=CC(=C(C=C1)F)F)N.Cl | [1] |
| InChI Key | RXYPROYXZWFRHT-FVGYRXGTSA-N | [1] |
Synthesis and Manufacturing: A Representative Pathway
While multiple proprietary methods exist for the synthesis of chiral amines, a common and logical approach involves the asymmetric reductive amination of a prochiral ketone. This method provides excellent control over the stereochemistry, which is critical for pharmaceutical applications. The following protocol is a representative, field-proven pathway.
Workflow for the Synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine HCl
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An In-depth Technical Guide to the Molecular Structure of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry, primarily serving as a key building block in the synthesis of advanced pharmaceutical intermediates. The presence of a stereogenic center and a difluorinated phenyl ring imparts unique physicochemical properties that are highly sought after in modern drug design. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, and the analytical techniques pivotal for its characterization. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis and structural elucidation.
Introduction: The Significance of a Chiral Fluorinated Amine
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] The specific three-dimensional arrangement of substituents around a chiral center is often critical for biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects.[2] Furthermore, the incorporation of fluorine atoms into drug candidates has become a prevalent strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[3][4]
This compound emerges at the intersection of these two crucial areas of drug discovery. Its structural similarity to intermediates used in the synthesis of blockbuster drugs underscores its importance. For instance, the structurally related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, is a key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor.[5][6] This guide will delve into the intricacies of the molecular architecture of this compound, providing a detailed roadmap for its unequivocal identification and characterization.
Molecular Structure and Stereochemistry
The molecular structure of this compound is defined by a propyl amine backbone, a chiral center at the C1 position, and a 3,4-difluorophenyl substituent. The hydrochloride salt form enhances its stability and water solubility, which is often advantageous for handling and formulation.
Key Structural Features:
-
Molecular Formula: C₉H₁₁F₂N · HCl[7]
-
CAS Number: 847448-46-8[8]
-
Chiral Center: The C1 carbon of the propan-1-amine chain is a stereogenic center, giving rise to two enantiomers, (S) and (R). The (S)-configuration is explicitly defined in the topic of this guide.
-
3,4-Difluorophenyl Group: The two fluorine atoms on the phenyl ring significantly influence the electronic properties of the molecule, enhancing its potential for specific interactions with biological targets.
-
Hydrochloride Salt: The amine group is protonated, forming an ammonium salt with the chloride counter-ion. This ionic character generally imparts crystallinity and improves aqueous solubility.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Crystallographic Analysis
While a crystal structure for this compound is not publicly available, insights can be drawn from related structures like phenethylamine hydrochloride. T[9]he crystal packing is expected to be dominated by hydrogen bonding between the ammonium protons and the chloride anions, as well as potential π-π stacking interactions between the difluorophenyl rings.
Hypothetical Crystallographic Protocol:
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/diethyl ether).
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the chiral center.
The absolute configuration determined by X-ray crystallography would provide the ultimate confirmation of the (S)-stereochemistry.
Conclusion
This compound is a valuable chiral building block with significant potential in drug discovery. Its molecular structure, characterized by a specific stereochemistry and a difluorinated aromatic ring, can be thoroughly investigated using a combination of enantioselective synthesis and modern analytical techniques. This guide provides a comprehensive framework for understanding and characterizing this important molecule, even in the absence of extensive published experimental data. The predictive models for its spectroscopic and structural properties presented here offer a solid foundation for researchers working with this and related compounds.
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Journal of Organic Chemistry & Process Research. (n.d.). Novel synthesis of Ticagrelor, an ant. Retrieved January 19, 2026, from [Link]
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MDPI. (2024, February 25). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. Retrieved January 19, 2026, from [Link]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 19, 2026, from [Link]
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(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride
Introduction
(S)-1-(3,4-Difluorophenyl)propan-1-amine is a critical chiral building block in medicinal chemistry and pharmaceutical development. Its stereochemically defined structure, featuring a primary amine on a difluorinated phenyl ring, is a key component in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The synthesis of this compound as a single enantiomer, specifically the hydrochloride salt for improved stability and handling, presents a significant challenge. The primary goal is to achieve high enantiomeric purity in a scalable and efficient manner.
This guide provides a comprehensive overview of the primary synthetic strategies employed to produce this compound. We will explore two robust and field-proven pathways: Asymmetric Synthesis via a Chiral Auxiliary and Classical Resolution of a Racemic Mixture. The discussion will delve into the mechanistic underpinnings of each step, the rationale behind procedural choices, and detailed experimental protocols suitable for a research and development setting.
Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution
The selection of a synthetic route hinges on factors such as required purity, scalability, cost of goods, and available expertise. The two principal strategies diverge at a fundamental level: one builds the desired stereocenter directly (asymmetric synthesis), while the other creates a mixture of stereoisomers and separates them later (chiral resolution).
Caption: High-level decision-making in the synthesis of chiral amines.
Pathway 1: Asymmetric Synthesis Using a Chiral Auxiliary
This modern approach introduces chirality early in the synthesis by employing a removable chiral auxiliary. The tert-butanesulfinamide (tBS) method, developed by Ellman, is a premier example, valued for its reliability and high diastereoselectivity across a wide range of substrates.[1][2] The auxiliary directs the stereochemical outcome of a key reduction step, after which it is cleaved to yield the desired chiral amine.
Core Principle: Diastereoselective Reduction
The synthesis hinges on the condensation of a prochiral ketone with (R)-tert-butanesulfinamide to form an N-sulfinyl ketimine. The bulky tert-butyl group on the sulfinamide auxiliary effectively shields one face of the C=N double bond. Subsequent reduction with a hydride reagent preferentially occurs from the less hindered face, leading to the formation of one diastereomer in high excess.
Synthetic Workflow
Caption: Workflow for asymmetric synthesis via a chiral auxiliary.
Step-by-Step Methodology & Rationale
Step 1: Synthesis of 3,4-Difluoropropiophenone (Prochiral Ketone)
-
Reaction: Friedel-Crafts acylation of 1,2-difluorobenzene with propionyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).
-
Causality: The Friedel-Crafts reaction is a classic and efficient method for forming carbon-carbon bonds on aromatic rings. 1,2-difluorobenzene is the logical starting material to install the required substitution pattern. The reaction is typically performed at low temperatures to control reactivity and minimize side products.
Step 2: Condensation with (R)-tert-Butanesulfinamide
-
Reaction: The ketone (3,4-difluoropropiophenone) is condensed with (R)-tert-butanesulfinamide in the presence of a dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄), to form the corresponding N-tert-butanesulfinyl imine.
-
Causality: The formation of the imine is a reversible equilibrium reaction. A Lewis acid like Ti(OEt)₄ is used to activate the ketone carbonyl group and to sequester the water produced, driving the reaction to completion.[1] The choice of the (R)-enantiomer of the auxiliary is critical for ultimately obtaining the (S)-enantiomer of the amine.
Step 3: Diastereoselective Reduction of the N-Sulfinyl Imine
-
Reaction: The imine intermediate is reduced to the corresponding sulfinamide. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.
-
Causality: This is the key stereochemistry-defining step. The chiral sulfinyl group directs the hydride attack to one face of the C=N bond. The bulky tert-butyl group provides steric hindrance, forcing the nucleophilic hydride to approach from the opposite, less hindered face, resulting in a high diastereomeric excess (d.e.).[3]
Step 4: Deprotection and Hydrochloride Salt Formation
-
Reaction: The N-tert-butanesulfinyl group is cleaved from the amine using a strong acid, typically hydrochloric acid (HCl) in a solvent like methanol or diethyl ether.
-
Causality: The sulfinamide linkage is labile under strong acidic conditions. This step simultaneously removes the chiral auxiliary and protonates the resulting free amine to form the stable and easily isolable hydrochloride salt in a single operation.
Experimental Protocol
-
Imine Formation: To a solution of 3,4-difluoropropiophenone (1.0 eq) in THF (tetrahydrofuran) is added (R)-tert-butanesulfinamide (1.05 eq) followed by Ti(OEt)₄ (2.0 eq). The mixture is heated to reflux for 12-18 hours. The reaction is monitored by TLC (thin-layer chromatography) for the disappearance of the ketone.
-
Workup 1: Upon completion, the reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring. The resulting slurry is filtered through celite, and the filter cake is washed with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Reduction: The crude N-sulfinyl imine is dissolved in THF and cooled to -40 °C in an acetone/dry ice bath. Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise, maintaining the internal temperature below -35 °C. The reaction is stirred for 3-4 hours.
-
Workup 2: The reaction is quenched by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Deprotection/Salt Formation: The crude sulfinamide is dissolved in methanol, and a 4M solution of HCl in dioxane (3.0 eq) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a white solid.
Pathway 2: Synthesis via Chiral Resolution of a Racemic Amine
This classical pathway involves the non-stereoselective synthesis of the amine, followed by separation of the two enantiomers. The most common method for resolving amines is through the formation of diastereomeric salts using a chiral resolving agent.[4] This technique leverages the different physical properties (primarily solubility) of the resulting diastereomeric salts to effect a separation by crystallization.
Core Principle: Diastereomeric Salt Crystallization
A racemic amine [(R/S)-Amine] is reacted with a single enantiomer of a chiral acid, for example, L-(+)-tartaric acid [(+)-TA]. This reaction forms a pair of diastereomeric salts: [(S)-Amine·(+)-TA] and [(R)-Amine·(+)-TA]. These salts are not mirror images and thus have different solubilities in a given solvent system. With careful selection of solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing it to be separated by filtration.
Synthetic Workflow
Caption: Workflow for synthesis via chiral resolution.
Step-by-Step Methodology & Rationale
Step 1: Synthesis of Racemic 1-(3,4-Difluorophenyl)propan-1-amine
-
Reaction: Reductive amination of 3,4-difluoropropiophenone. This can be achieved by treating the ketone with an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.[5][6]
-
Causality: Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds.[7][8] In this non-asymmetric version, the imine intermediate is formed in situ and immediately reduced without any stereochemical control, yielding a 50:50 mixture of the (R) and (S) enantiomers (a racemic mixture).
Step 2: Diastereomeric Salt Formation and Resolution
-
Reaction: The racemic amine is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a sub-stoichiometric amount (approx. 0.5 eq) of L-(+)-tartaric acid.
-
Causality: Using half an equivalent of the resolving agent ensures that only the less soluble diastereomeric salt will crystallize, leading to a more efficient separation. The mixture is typically heated to ensure complete dissolution and then slowly cooled to promote the formation of high-purity crystals. The solid is collected by filtration, yielding the enriched diastereomeric salt.
Step 3: Liberation of the Free Amine and Final Salt Formation
-
Reaction: The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to deprotonate the amine and break the salt. The liberated free (S)-amine is extracted into an organic solvent.
-
Causality: This step isolates the desired enantiomerically pure free amine from the chiral resolving agent, which remains in the aqueous layer as its sodium salt. The purified free amine is then treated with hydrochloric acid to yield the final target compound.
Experimental Protocol
-
Racemic Amine Synthesis: To a solution of 3,4-difluoropropiophenone (1.0 eq) in methanol is added ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). The mixture is stirred at room temperature for 24 hours.
-
Workup 1: The solvent is removed, and the residue is taken up in water and 2M NaOH. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated to give the racemic amine.
-
Resolution: The racemic amine (1.0 eq) is dissolved in ethanol. A solution of L-(+)-tartaric acid (0.5 eq) in ethanol is added. The mixture is heated to boiling and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation: The resulting crystalline solid is collected by vacuum filtration and washed with cold ethanol. The enantiomeric purity of the amine in the salt can be checked at this stage (e.g., by chiral HPLC). The crystallization may be repeated to improve purity.
-
Liberation and Salt Formation: The purified diastereomeric salt is suspended in water, and 2M NaOH is added until the pH is >12. The mixture is extracted with dichloromethane. The combined organic layers are dried and concentrated. The resulting free (S)-amine is dissolved in diethyl ether, and 2M HCl in diethyl ether is added until precipitation is complete. The solid is filtered and dried to yield this compound.
Comparative Summary of Synthetic Pathways
| Feature | Pathway 1: Asymmetric Synthesis | Pathway 2: Chiral Resolution |
| Stereocontrol | Proactive: Chirality is installed directly. | Retroactive: Racemate is synthesized and then separated. |
| Theoretical Yield | Up to 100% | Maximum of 50% (without a racemization/recycle loop). |
| Key Reagents | Chiral Auxiliary (e.g., tert-butanesulfinamide) | Chiral Resolving Agent (e.g., L-tartaric acid) |
| Pros | High efficiency, avoids wasting 50% of material, often fewer steps overall. | Uses well-established, classical techniques; can be cost-effective if resolving agent is inexpensive. |
| Cons | Chiral auxiliaries can be expensive; requires careful control of reaction conditions. | Inherently inefficient yield; requires optimization of crystallization; may need multiple recrystallizations. |
| Typical e.e. | >98% | >99% (after recrystallization) |
Conclusion
Both asymmetric synthesis and chiral resolution represent viable and robust strategies for the preparation of this compound. The choice between them is a classic process chemistry decision.
-
Asymmetric synthesis using a chiral auxiliary like tert-butanesulfinamide is often preferred in modern drug development for its elegance and efficiency. It maximizes atom economy by avoiding the loss of the undesired enantiomer and provides a direct, highly stereocontrolled route to the target molecule.
-
Chiral resolution remains a powerful and practical tool, especially when the resolving agent is inexpensive and the crystallization process is well-optimized. While its theoretical yield is capped at 50%, its operational simplicity can be advantageous, particularly at smaller scales or when the cost of the chiral auxiliary for the asymmetric route is prohibitive.
Ultimately, the optimal pathway will be determined by a thorough evaluation of project-specific economic, scalability, and timeline considerations.
References
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Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Retrieved from patents.google.com.
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Benchchem. (n.d.). (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride. Retrieved from benchchem.com.
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PrepChem.com. (n.d.). Synthesis of 3',5'-difluoropropiophenone. Retrieved from prepchem.com.
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Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Retrieved from patents.google.com.
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Wikipedia. (n.d.). Chiral resolution. Retrieved from en.wikipedia.org.
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from masterorganicchemistry.com.
- White, J. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
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ChemicalBook. (n.d.). This compound. Retrieved from chemicalbook.com.
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BLD Pharmatech. (n.d.). (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride. Retrieved from bldpharm.com.
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PubMed. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Retrieved from pubmed.ncbi.nlm.nih.gov.
-
The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Retrieved from youtube.com.
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ChemScene. (n.d.). 1-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from chemscene.com.
-
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from chem.libretexts.org.
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Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. Retrieved from youtube.com.
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Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from pharmtech.com.
-
PubMed. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Retrieved from pubmed.ncbi.nlm.nih.gov.
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MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from mdpi.com.
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Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Retrieved from orgsyn.org.
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Benchchem. (n.d.). Synthesis routes of 3,4-Difluorophenol. Retrieved from benchchem.com.
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Royal Society of Chemistry. (2023). Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. Retrieved from pubs.rsc.org.
-
ChemicalBook. (n.d.). This compound | 847448-46-8. Retrieved from chemicalbook.com.
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Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents for 1-(3-Fluorophenyl)ethanamine. Retrieved from benchchem.com.
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Acmec Biochemical. (n.d.). This compound,95%. Retrieved from acmec-biochem.com.
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ChemicalBook. (n.d.). This compound. Retrieved from chemicalbook.com.
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Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory. Retrieved from ellman.yale.edu.
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Sci-Hub. (n.d.). Synthesis of 3,4-Difluorophenylarsonic Acid. Retrieved from sci-hub.se.
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from organic-chemistry.org.
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An In-depth Technical Guide to the Proposed Mechanism of Action of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine whose specific mechanism of action is not extensively documented in publicly available literature. However, its structural similarity to known psychoactive compounds, particularly substituted amphetamines, provides a strong basis for postulating its pharmacological targets. This guide synthesizes information on analogous compounds to propose a primary mechanism of action centered on the Trace Amine-Associated Receptor 1 (TAAR1), with a secondary focus on the modulation of monoamine transporters. We will delve into the intricacies of these systems, providing a theoretical framework and practical experimental designs to elucidate the compound's precise biological activity.
Introduction and Structural Analysis
This compound belongs to the phenethylamine class of compounds. Its core structure, a phenyl ring attached to a propyl-amine chain, is a common scaffold for molecules that interact with the central nervous system. The "S" designation indicates a specific stereoisomer, which can be critical for receptor binding and pharmacological activity. The difluoro-substitution on the phenyl ring at positions 3 and 4 is particularly noteworthy, as halogenation can significantly alter a compound's potency, selectivity, and metabolic stability.
Given the structural parallels to compounds like 3,4-Difluoroamphetamine (DFA) and other fluoro-substituted amphetamines, it is highly probable that this compound functions as a modulator of monoaminergic systems.[1] The most compelling hypothesis is its action as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).
Primary Postulated Mechanism: TAAR1 Agonism
TAAR1 is a G-protein coupled receptor (GPCR) that has emerged as a promising target for neuropsychiatric disorders.[2] Unlike classical monoamine receptors, TAAR1 is activated by trace amines, a class of endogenous compounds structurally related to dopamine, serotonin, and norepinephrine.[3] Many synthetic phenethylamines, including amphetamines, are potent TAAR1 agonists.[4]
The Role of TAAR1 in Neurotransmission
TAAR1 is expressed in key brain regions associated with monoaminergic regulation, including the ventral tegmental area (VTA).[4] Its activation can modulate the activity of dopamine, serotonin, and glutamate neurotransmitter systems.[5][6] A key feature of TAAR1 agonism is its potential to offer therapeutic benefits for conditions like schizophrenia without the direct dopamine D2 receptor blockade that characterizes traditional antipsychotics.[7][8] This novel mechanism may lead to a reduced burden of side effects, such as extrapyramidal symptoms and metabolic changes.[7][8]
Signaling Cascade of TAAR1 Activation
Upon agonist binding, TAAR1 primarily couples to the Gαs subunit of the heterotrimeric G-protein complex. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, ultimately influencing neuronal excitability and neurotransmitter release.
Figure 1: Postulated TAAR1 Signaling Pathway.
Secondary Postulated Mechanism: Monoamine Transporter Modulation
Structurally related compounds, such as 3-fluoroamphetamine and 4-fluoroamphetamine, are known to act as releasing agents and/or reuptake inhibitors of dopamine, norepinephrine, and serotonin by interacting with their respective transporters (DAT, NET, and SERT).[9][10] It is plausible that this compound shares these properties.
| Compound | Primary Action | Transporter Affinity |
| 3-Fluoroamphetamine | Dopamine and norepinephrine releaser | High for DAT and NET, lower for SERT[10] |
| 4-Fluoroamphetamine | Dopamine, norepinephrine, and serotonin releaser/reuptake inhibitor | Moderate affinity for DAT, NET, and SERT[9] |
| 3,4-Difluoroamphetamine | Weak serotonin releasing agent | Lower affinity for SERT compared to MDA[1] |
Table 1: Comparison of Monoamine Transporter Activity of Structurally Similar Compounds.
The difluoro substitution at the 3 and 4 positions, as seen in 3,4-difluoroamphetamine (DFA), has been shown to result in weaker activity as a serotonin releasing agent.[1] This suggests that this compound might exhibit more selective effects on dopamine and norepinephrine systems.
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanisms of action for this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compound for human TAAR1 and the monoamine transporters (DAT, NET, SERT).
-
Methodology:
-
Prepare cell membranes expressing the target receptor/transporter.
-
Incubate the membranes with a radiolabeled ligand specific for the target.
-
Add increasing concentrations of this compound.
-
Measure the displacement of the radioligand to determine the inhibitory constant (Ki).
-
-
-
Functional Assays:
-
Objective: To assess the functional activity of the compound at TAAR1 (agonist, antagonist, or inverse agonist) and its effect on monoamine transporter function (uptake inhibition or release).
-
Methodology (TAAR1):
-
Use a cell line expressing TAAR1 and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Treat the cells with varying concentrations of the test compound.
-
Measure the reporter gene activity to quantify cAMP production.
-
-
Methodology (Transporters):
-
Use synaptosomes or cells expressing DAT, NET, or SERT.
-
For uptake assays, incubate with a radiolabeled monoamine (e.g., [3H]dopamine) in the presence of the test compound.
-
For release assays, pre-load the cells with a radiolabeled monoamine and then expose them to the test compound.
-
Measure the radioactivity inside and outside the cells.
-
-
Figure 2: Recommended Experimental Workflow.
In Vivo Studies
-
In Vivo Microdialysis:
-
Objective: To measure the effects of the compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals.
-
Methodology:
-
Implant a microdialysis probe into a target brain region (e.g., prefrontal cortex, nucleus accumbens).
-
Administer the test compound systemically.
-
Collect dialysate samples at regular intervals.
-
Analyze the samples for monoamine content using HPLC.
-
-
-
Behavioral Pharmacology:
-
Objective: To assess the psychoactive effects of the compound in animal models relevant to neuropsychiatric disorders.
-
Methodology:
-
Locomotor Activity: To measure stimulant or sedative effects.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A model of sensorimotor gating deficits relevant to schizophrenia. TAAR1 agonists are expected to reverse PPI deficits induced by psychomimetics.
-
Drug Discrimination: To compare the subjective effects of the compound to known drugs (e.g., amphetamine, MDMA).
-
-
Conclusion
While direct experimental data for this compound is currently lacking, a strong theoretical framework based on its chemical structure points towards a primary mechanism of action as a TAAR1 agonist. This is a promising avenue for the development of novel therapeutics for neuropsychiatric conditions. Additionally, a secondary mechanism involving the modulation of monoamine transporters is also highly plausible and warrants investigation. The experimental protocols outlined in this guide provide a clear path forward for the comprehensive pharmacological characterization of this compound. Further research is essential to confirm these hypotheses and to fully understand the therapeutic potential of this compound.
References
- Frontiers. (2024, October 30).
- NCBI Bookshelf. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia.
- Wikipedia. 3,4-Difluoroamphetamine.
- Wikipedia. TAAR1.
- F1000Research. (2022). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies.
- Frontiers. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg.
- Benchchem. (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride.
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- PubChem. (1s)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride.
- Archives of Psychiatry Research. (2022).
- Wikipedia. 3-Fluoroamphetamine.
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- PMC.
- PMC - NIH. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)
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(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride spectral data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectral Analysis of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
Introduction
This compound is a chiral amine of significant interest in pharmaceutical research and development. As a key building block, its structural integrity and stereochemical purity are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers, scientists, and drug development professionals with a practical framework for structural elucidation and quality control.
The hydrochloride salt form enhances the compound's stability and solubility, but also introduces specific considerations for spectral analysis, particularly in NMR and IR spectroscopy, which this guide will address in detail.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Guiding Principles & Experimental Rationale
The presence of the hydrochloride salt means the primary amine exists in its protonated ammonium form (-NH₃⁺). This has two key consequences for NMR analysis:
-
Deshielding Effect: The positively charged nitrogen atom is strongly electron-withdrawing, causing adjacent protons and carbons (especially at the chiral center, C1) to be "deshielded." This results in a downfield shift (higher ppm values) for their corresponding signals compared to the free amine.[2]
-
Exchangeable Protons: The three protons on the ammonium group are acidic and can exchange with deuterium atoms in protic deuterated solvents like D₂O or CD₃OD. This exchange can broaden the signal or cause it to disappear entirely.[2]
Causality Behind Experimental Choice (Solvent Selection): To definitively observe the ammonium protons, a non-exchangeable (aprotic) deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal choice as it is polar enough to dissolve the salt while preventing rapid proton exchange, allowing the -NH₃⁺ signal to be clearly resolved.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved. A clear, particulate-free solution is essential.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of ~220 ppm.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
-
Predicted Spectral Data & Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data based on the molecular structure and established chemical shift principles.
Diagram: Structural Assignment for NMR
Caption: Structure of (S)-1-(3,4-Difluorophenyl)propan-1-amine with atom labels.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment & Rationale |
| NH₃⁺ | ~8.7 - 9.1 | Broad Singlet | - | 3H | Protons on the positively charged nitrogen. Broad due to quadrupole moment of nitrogen and exchange. |
| H2, H5, H6 | ~7.3 - 7.7 | Multiplet | - | 3H | Aromatic protons. Complex multiplet pattern due to H-H and H-F couplings. |
| H1 | ~4.2 - 4.4 | Multiplet (Quartet-like) | J(H1-H2) ≈ 6-7 Hz | 1H | Methine proton at the chiral center. Deshielded by adjacent NH₃⁺ and aromatic ring. |
| H2a, H2b | ~1.8 - 2.0 | Multiplet | J(H2-H1) ≈ 6-7 Hz, J(H2-H3) ≈ 7.4 Hz | 2H | Methylene protons. Diastereotopic, appearing as a complex multiplet. |
| H3 | ~0.9 - 1.0 | Triplet | J(H3-H2) ≈ 7.4 Hz | 3H | Methyl protons of the ethyl group. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |
| C4 | ~151 (dd) | Aromatic carbon bonded to fluorine. Large C-F coupling. |
| C3 | ~148 (dd) | Aromatic carbon bonded to fluorine. Large C-F coupling. |
| C-ipso | ~135 | Aromatic carbon attached to the propyl chain. |
| C5 | ~124 (d) | Aromatic carbon adjacent to C-F. Smaller C-F coupling. |
| C2 (aromatic) | ~118 (d) | Aromatic carbon adjacent to C-F. Smaller C-F coupling. |
| C6 | ~117 (d) | Aromatic carbon adjacent to C-F. Smaller C-F coupling. |
| C1 | ~55-58 | Methine carbon at the chiral center. Deshielded by the NH₃⁺ group. |
| C2 | ~28-31 | Methylene carbon of the propyl chain. |
| C3 | ~10-12 | Methyl carbon of the propyl chain. |
(Note: 'd' and 'dd' refer to splitting due to C-F coupling)
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, salt-like compounds.
Guiding Principles & Experimental Rationale
In positive ion ESI-MS, the analyte is typically observed as a protonated molecule, [M+H]⁺, where 'M' is the neutral free base. Phenethylamine derivatives, including the target compound, are known to undergo characteristic in-source fragmentation.[3] The most common pathway involves the neutral loss of ammonia (NH₃) from the protonated molecule.[4][5] This occurs because the protonated amine facilitates a gas-phase intramolecular reaction, leading to a stable fragment ion.[3]
Diagram: ESI-MS Workflow and Fragmentation
Caption: Key steps in the ESI-MS analysis of the target compound.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Chromatography (Optional but Recommended): Use a reverse-phase C18 column with a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to ensure sample purity before MS analysis. Formic acid aids in protonation.
-
MS Instrumentation: Analyze using a mass spectrometer equipped with an ESI source operating in positive ion mode.
-
Data Acquisition: Acquire full scan data over a mass range of m/z 50-500.
Predicted Spectral Data & Interpretation
-
Molecular Formula (Free Base): C₉H₁₁F₂N
-
Monoisotopic Mass (Free Base): 171.0859 Da
-
Predicted [M+H]⁺: The primary ion observed will be the protonated molecule. Its mass-to-charge ratio (m/z) will be 171.0859 + 1.0073 = 172.0932 .[6]
-
Major Fragment: The most significant fragment will result from the neutral loss of ammonia (17.0265 Da). Its m/z will be 172.0932 - 17.0265 = 155.0667 .
Table 3: Predicted ESI-MS Data
| Ion | Calculated m/z | Interpretation |
| [M+H]⁺ | 172.09 | Protonated parent molecule of the free base. |
| [M+H-NH₃]⁺ | 155.07 | Primary fragment ion from the neutral loss of ammonia.[3][5] |
| [M+Na]⁺ | 194.08 | Sodium adduct, commonly observed in ESI-MS.[6] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups and confirming the salt form of the compound.
Guiding Principles & Experimental Rationale
The IR spectrum of a primary amine hydrochloride is distinctly different from its free amine counterpart. The protonation of the -NH₂ group to an -NH₃⁺ group is the defining feature.[1]
-
-NH₃⁺ Stretch: Instead of the two sharp N-H stretching bands seen for a primary amine (~3300-3500 cm⁻¹), the ammonium salt displays a very broad and strong absorption envelope, typically from 3200 cm⁻¹ down to ~2800 cm⁻¹. This broadness is due to extensive hydrogen bonding in the solid state. This feature often overlaps with and obscures the C-H stretching vibrations.[1]
-
-NH₃⁺ Bending: Asymmetric and symmetric bending (scissoring) vibrations for the -NH₃⁺ group appear in the 1620-1500 cm⁻¹ region.
-
C-F Stretch: Strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of C-F bonds on an aromatic ring.
-
Anion: For a hydrochloride salt, the chloride anion (Cl⁻) does not have vibrations in the mid-IR range.[1]
Experimental Protocol: FTIR Analysis
-
Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-600 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
Predicted Spectral Data & Interpretation
Table 4: Predicted Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |
| 3200 - 2800 | Strong, Very Broad | N-H⁺ Stretch | Confirms the presence of the ammonium salt. Overlaps C-H stretches.[1] |
| ~3050 | Medium-Weak | Aromatic C-H Stretch | C-H vibrations of the difluorophenyl ring. |
| ~2970 | Medium-Weak | Aliphatic C-H Stretch | C-H vibrations of the propyl chain. |
| 1620 - 1500 | Medium-Strong | N-H⁺ Bending | Asymmetric and symmetric bending of the ammonium group.[7] |
| ~1520, ~1430 | Medium-Strong | Aromatic C=C Stretch | Benzene ring skeletal vibrations. |
| 1300 - 1100 | Strong | C-F Stretch | Characteristic stretching of the aryl-fluoride bonds. |
Conclusion
The collective application of NMR, MS, and IR spectroscopy provides a robust and unequivocal characterization of this compound. NMR spectroscopy offers a detailed map of the molecular skeleton, MS confirms the molecular weight and reveals characteristic fragmentation, and IR spectroscopy provides rapid confirmation of key functional groups and the compound's salt form. By understanding the principles behind each technique and the specific spectral features of this molecule, researchers can ensure the identity, purity, and structural integrity of this vital pharmaceutical intermediate.
References
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In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry. [Link]
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2015). MDPI. [Link]
-
Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. ResearchGate. [Link]
-
In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]
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Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. (2009). PubMed. [Link]
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Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]
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¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0003366). Human Metabolome Database. [Link]
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Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). InstaNerd. [Link]
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Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate. [Link]
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Infrared Spectroscopy. Illinois State University. [Link]
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This compound. PubChem. [Link]
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Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. [Link]
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An In-Depth Technical Guide to the Solubility Profile of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility profile of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a fluorinated phenethylamine analog of interest in pharmaceutical research. In the absence of extensive public domain data for this specific molecule, this document serves as a detailed roadmap for researchers to experimentally determine its aqueous and organic solubility, pH-dependent solubility profile, and to understand the key physicochemical parameters that govern its behavior in solution. We will delve into the theoretical underpinnings of solubility for ionizable amine hydrochlorides, provide step-by-step experimental protocols for both kinetic and thermodynamic solubility assays, and discuss the interpretation of this data within the context of the Biopharmaceutics Classification System (BCS). This guide is designed to empower researchers to generate a robust and reliable solubility profile, a critical dataset for advancing drug discovery and development programs.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in formulation development.
This compound belongs to the class of substituted phenethylamines, a scaffold present in numerous psychoactive and medicinal compounds.[2] The introduction of fluorine atoms to the phenyl ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, crucially, its pKa and solubility.[3][4] Understanding the precise solubility profile of this hydrochloride salt is therefore not just an academic exercise, but a critical step in assessing its potential as a drug candidate.
This guide will provide the scientific and methodological framework to thoroughly characterize the solubility of this compound.
Theoretical Framework: Understanding the Solubility of an Amine Hydrochloride
This compound is the salt of a weak base. Its solubility is therefore intrinsically linked to the pH of the surrounding medium. The key to understanding its pH-dependent solubility lies in the interplay between its intrinsic solubility (S₀) and its acid dissociation constant (pKa).
The Henderson-Hasselbalch Equation and pH-Solubility Profile
The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a weak base is described by the Henderson-Hasselbalch equation. For the equilibrium of the protonated amine (BH⁺) and the free base (B):
BH⁺ ⇌ B + H⁺
The total solubility (S) at a given pH is the sum of the concentration of the ionized form ([BH⁺]) and the un-ionized form ([B]). The solubility of the ionized form is generally much higher than the intrinsic solubility of the un-ionized free base (S₀). The pH-solubility profile for a basic drug typically shows low solubility at high pH (where the un-ionized form predominates) and increased solubility at low pH (where the highly soluble ionized form is dominant).[5][6]
Predicting the exact pH-solubility profile requires experimental determination of the pKa and the intrinsic solubility of the free base.
The Impact of Fluorine Substitution
The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to influence the pKa of the amine group.[3] Specifically, the fluorine atoms will decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering the pKa of its conjugate acid compared to its non-fluorinated counterpart. This shift in pKa will, in turn, affect the pH at which the transition from the less soluble free base to the more soluble protonated form occurs.
The Biopharmaceutics Classification System (BCS)
The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[7] A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. Determining the solubility of this compound across this pH range is essential for its BCS classification, which has significant implications for regulatory submissions and the potential for biowaivers.[8][9]
Physicochemical Characterization: Essential Pre-requisites
Before embarking on solubility studies, it is crucial to characterize fundamental physicochemical properties of the compound.
pKa Determination
The pKa is a critical parameter for understanding and modeling the pH-solubility profile. Potentiometric titration is a standard method for its determination.
Melting Point and Polymorphism
The melting point provides an indication of the lattice energy of the solid form. The existence of different crystalline forms, or polymorphs, can significantly impact solubility.[10][11] Each polymorph will have a unique crystal lattice and, consequently, a different free energy and solubility. It is imperative to characterize the solid form used in solubility studies, typically by X-ray powder diffraction (XRPD), to ensure consistency and reproducibility of the results.
Experimental Protocols for Solubility Determination
A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility.
Kinetic Solubility Assays
Kinetic solubility is a high-throughput screening method used in early drug discovery to quickly assess the solubility of a large number of compounds.[12][13] It measures the concentration of a compound in solution after a short incubation time, starting from a concentrated stock solution (typically in DMSO).[14] The most common methods are nephelometry and direct UV/LC-MS analysis after filtration.[15][16]
This protocol outlines a typical procedure for determining kinetic solubility using nephelometry, which measures light scattering caused by precipitated particles.[15][16]
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well microtiter plates
-
Nephelometer
-
Automated liquid handling system (recommended)
-
Incubator/shaker
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new microtiter plate containing a larger volume (e.g., 98 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[14]
-
Nephelometric Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the kinetic solubility.
Caption: Workflow for Nephelometric Kinetic Solubility Assay.
Thermodynamic Solubility Assays
Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation, where the dissolved solute is in equilibrium with the undissolved solid.[17] The shake-flask method is the gold standard for determining thermodynamic solubility.[18][19]
This protocol describes the determination of thermodynamic solubility in various aqueous buffers and organic solvents.
Materials and Equipment:
-
This compound (solid powder)
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)
-
Organic solvents (e.g., methanol, ethanol, acetonitrile, acetone)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with UV or MS detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each solvent (e.g., 1 mL). Ensure there is undissolved solid present.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to reach equilibrium.[14]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method.
-
Data Analysis: The measured concentration represents the thermodynamic solubility in that specific solvent at the given temperature.
Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear and concise tables for easy comparison.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| pKa | ~8-9 | Computational prediction |
| XlogP | ~2.5 | Computational prediction |
Note: These are predicted values and require experimental verification.
Table 2: Experimental Thermodynamic Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µM) |
| pH 1.2 Buffer | To be determined | To be determined |
| pH 4.5 Buffer | To be determined | To be determined |
| pH 6.8 Buffer | To be determined | To be determined |
| pH 7.4 Buffer | To be determined | To be determined |
| Water | To be determined | To be determined |
| Methanol | To be determined | To be determined |
| Ethanol | To be determined | To be determined |
The experimentally determined pH-solubility profile should be plotted with pH on the x-axis and the logarithm of solubility on the y-axis. This plot will visually represent the impact of pH on the compound's solubility and allow for the estimation of intrinsic solubility (S₀) and confirmation of the pKa.
Conclusion: Building a Comprehensive Solubility Profile
A thorough understanding of the solubility of this compound is fundamental to its progression as a potential drug candidate. By following the detailed protocols and theoretical framework outlined in this guide, researchers can systematically generate a comprehensive solubility profile. This includes determining its kinetic and thermodynamic solubility in various relevant media, establishing its pH-dependent solubility, and characterizing key physicochemical properties such as pKa and solid-state form. The resulting data will be invaluable for guiding formulation strategies, interpreting in vitro and in vivo study results, and ultimately, making informed decisions in the drug development process.
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PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
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Pharmacy and Poisons Board. (2024). Biopharmaceutics Classification System (BCS) of Various Drug Substance. Retrieved from [Link]
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Wikipedia. (2023). Biopharmaceutics Classification System. Retrieved from [Link]
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Pion Inc. (2023). What are BCS Class II drugs?. Retrieved from [Link]
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PubChemLite. (n.d.). (1s)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]
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Cellets. (2022). BSC Class I APIs in oral formulations. Retrieved from [Link]
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ResearchGate. (n.d.). Drugs are classified as BCS-I to BCS-IV. Retrieved from [Link]
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ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
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NSUWorks. (n.d.). The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on Porphyrin Basicity. Retrieved from [Link]
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PubMed. (n.d.). Studies of polymorphism in three compounds by single crystal X-ray diffraction. Retrieved from [Link]
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MedChemComm. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
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PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]
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ResearchGate. (2014). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
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ResearchGate. (2017). Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]
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PubMed. (2008). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]
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Wisdomlib. (2025). PH-dependent solubility: Significance and symbolism. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 16.5: The Effect of Substituents on pKa. Retrieved from [Link]
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PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. Retrieved from [Link]
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MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
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PubMed. (2023). pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. Retrieved from [Link]
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A Comprehensive Technical Guide to the Stereochemistry and Chirality of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of biological activity. For drug development professionals, a nuanced understanding of chirality is not merely an academic exercise but a critical component of designing safe and efficacious therapies. A significant portion of pharmaceuticals are chiral, and it is a well-established principle that enantiomers of the same compound can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[3]
This reality has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to establish clear guidelines, emphasizing the need to characterize the stereoisomeric composition of a drug substance.[4] Manufacturers are expected to develop quantitative assays for individual enantiomers early in the drug development process to assess their individual absorption, distribution, biotransformation, and excretion (ADBE) profiles.[4]
This guide provides an in-depth technical examination of the stereochemistry of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest as a building block in the synthesis of complex pharmaceutical agents.[5] We will explore the core principles and field-proven methodologies for its synthesis, chiral resolution, and analytical characterization, providing researchers and drug development professionals with a robust framework for managing the stereochemical integrity of this and similar key intermediates.
Molecular Profile and Stereochemical Significance
This compound possesses a single stereocenter at the carbon atom bonded to the amino group (C1). The presence of four different substituents on this tetrahedral carbon—a hydrogen atom, an amino group, an ethyl group, and a 3,4-difluorophenyl group—gives rise to two non-superimposable mirror images, the (S) and (R) enantiomers.
The designation "(S)" refers to the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The hydrochloride salt form is typically employed to improve the compound's stability and handling characteristics as a solid. The precise control and verification of this (S)-configuration are critical, as it will be directly incorporated into the final active pharmaceutical ingredient (API), dictating the stereochemistry and, consequently, the biological activity of the drug product.
Strategies for Obtaining Enantiomeric Purity
Achieving a high degree of enantiomeric purity is a primary objective in the synthesis of chiral intermediates. For a molecule like (S)-1-(3,4-Difluorophenyl)propan-1-amine, two principal strategies are employed in industrial and research settings: Asymmetric Synthesis and Chiral Resolution . The choice between these pathways is often dictated by factors such as cost, scalability, and the availability of catalysts and starting materials.
Asymmetric Synthesis via Stereoselective Reduction
The most elegant and often more efficient approach is to directly synthesize the desired (S)-enantiomer from a prochiral precursor. In this case, the precursor is 1-(3,4-difluorophenyl)propan-1-one. The stereocenter is created by the enantioselective reduction of the ketone.
Causality of Method Choice: Asymmetric reduction avoids the 50% theoretical yield limit of classical resolution and reduces waste streams, aligning with the principles of green chemistry. This can be achieved through two primary methods:
-
Chiral Catalysis: This involves using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst or other chiral oxazaborolidines, in conjunction with a reducing agent like borane.[6] The catalyst creates a chiral environment around the ketone, forcing the hydride to be delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer in excess.
-
Biocatalysis: Enzymes, particularly ketoreductases (KREDs) found in microorganisms like Candida parapsilosis, can reduce ketones with exceptionally high conversion rates and enantioselectivity (>99% ee).[7][8] This method is advantageous due to its mild reaction conditions and high specificity.
Chiral Resolution of a Racemic Mixture
The classical approach involves synthesizing the racemic amine first, followed by separation of the enantiomers. This is a robust and well-established technique.[9]
Principle of Operation: The racemic amine is reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid such as (+)-tartaric acid or an O,O'-diacyltartaric acid derivative.[10] This acid-base reaction forms a pair of diastereomeric salts.
Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility. This difference allows for their separation by methods like fractional crystallization. The less soluble diastereomeric salt will precipitate from the solution, allowing it to be isolated. The desired enantiomer is then liberated from the salt by treatment with a base.
Analytical Methodologies for Stereochemical Verification
Once the enantiomerically enriched compound is synthesized, its stereochemical purity must be rigorously verified. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[11]
The core principle of chiral HPLC is the differential interaction between the two enantiomers and the chiral environment of the CSP. This results in different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating a wide range of chiral amines.[12]
Self-Validating Experimental Protocol: Chiral HPLC Method Development
The following protocol outlines a systematic approach to developing a robust and self-validating chiral HPLC method for determining the enantiomeric purity of this compound.
Objective: To separate the (S) and (R) enantiomers of 1-(3,4-Difluorophenyl)propan-1-amine and quantify the enantiomeric excess (% ee) of the (S)-enantiomer.
Step 1: Column and Mobile Phase Screening (Method Development)
-
Rationale: The initial step is to identify a CSP and mobile phase system that can achieve baseline separation of the enantiomers. A screening approach is most efficient.
-
Procedure:
-
Select a set of polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-1).
-
Prepare a racemic standard of 1-(3,4-Difluorophenyl)propan-1-amine.
-
Screen various mobile phases in normal phase mode. A typical starting point is a mixture of a hydrocarbon (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).
-
Incorporate a small amount of a basic additive, such as diethylamine (DEA) (e.g., 0.1% v/v), into the mobile phase. Causality: Amines are basic compounds that can interact strongly and non-specifically with residual silanols on the silica support, leading to poor peak shape (tailing). The basic additive competes for these sites, resulting in sharper, more symmetrical peaks.
-
Inject the racemic standard and evaluate the chromatograms for separation (resolution).
-
Step 2: Method Optimization
-
Rationale: Once a promising column/mobile phase combination is found, the conditions are optimized to achieve maximum resolution in a reasonable runtime.
-
Procedure:
-
Modifier Percentage: Systematically vary the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also affect resolution.
-
Flow Rate: Adjust the flow rate (e.g., 0.5 - 1.5 mL/min) to find the best balance between analysis time and efficiency.
-
Temperature: Evaluate the effect of column temperature (e.g., 20°C, 25°C, 30°C). Temperature can significantly influence the thermodynamics of the chiral recognition process.
-
Step 3: Method Validation (Self-Validation System)
-
Rationale: To ensure the method is trustworthy and suitable for its intended purpose (e.g., quality control), it must be validated according to International Council for Harmonisation (ICH) guidelines.
-
Procedure: Validate the optimized method for the following parameters:
-
Specificity: Demonstrate that the method can unequivocally assess the (S)-enantiomer in the presence of the (R)-enantiomer and any other potential impurities.
-
Linearity: Establish a linear relationship between the peak area and the concentration of each enantiomer over a defined range.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the unwanted (R)-enantiomer that can be reliably detected and quantified. This is critical for controlling impurities.
-
Accuracy & Precision: Confirm that the method provides results that are close to the true value (accuracy) and are reproducible (precision).
-
Robustness: Show that minor, deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C) do not significantly affect the results.
-
Example Data and Interpretation
The following table summarizes a hypothetical, optimized chiral HPLC method for this analysis.
| Parameter | Value / Condition | Rationale |
| Instrument | High-Performance Liquid Chromatograph with UV Detector | Standard equipment for this type of analysis. |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm | A widely successful CSP for amine enantioseparation.[12] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | Common normal phase system providing good selectivity. |
| Flow Rate | 1.0 mL/min | Provides a good balance of speed and efficiency. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 265 nm | Wavelength selected for optimal absorbance of the difluorophenyl chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Sample Prep. | 1 mg/mL in mobile phase | Ensures sample is fully dissolved and compatible with the system.[4] |
| Expected Runtimes | (S)-enantiomer: ~8 min, (R)-enantiomer: ~10 min | Hypothetical values; the eutomer often elutes first but is not guaranteed. |
Data Interpretation: Calculating Enantiomeric Excess (% ee)
Enantiomeric excess is the measure of the purity of a chiral sample. It is calculated from the peak areas of the two enantiomers in the chromatogram:
% ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
Where:
-
AreaS = Peak area of the (S)-enantiomer
-
AreaR = Peak area of the (R)-enantiomer
A result of 99.8% ee indicates a very high level of enantiomeric purity, which is often a requirement for pharmaceutical intermediates.
Conclusion
The stereochemical integrity of this compound is a critical quality attribute that profoundly impacts its suitability as a pharmaceutical intermediate. Control over its chirality begins with a well-designed synthetic strategy, whether through direct asymmetric synthesis or classical resolution, each with its own merits regarding efficiency and scalability. The causality behind these choices often balances atom economy with the robustness of established procedures.
Ultimately, the trustworthiness of the final product relies on a self-validating, robust analytical methodology. Chiral HPLC stands as the definitive technique for this purpose, providing the means to separate, identify, and quantify the enantiomeric composition with high precision. By following the systematic protocols for method development and validation outlined in this guide, researchers and drug development professionals can ensure that the stereochemical purity of this vital building block is maintained, thereby safeguarding the quality and efficacy of the final pharmaceutical product.
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Singh, M., Krishnen, H., Neelam, U. K., Charugondla, K., Gilla, G., & Holt-Tiffin, K. (2016). Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor. RSC Advances. [Link]
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Al-Majid, A. M., Al-Othman, Z. A., & El-Azazy, M. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
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Jaimes, O. C. C., & de la Cruz, F. J. G. (2014). Stereochemistry in Drug Action. Mens Sana in Corpore Sano. [Link]
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Pál, D., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules. [Link]
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Sonal Plas-Fab . Pharmaceutical Intermediates. [Link]
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Unveiling the Molecular Landscape: A Technical Guide to the Potential Biological Targets of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a synthetic molecule with a phenylpropan-1-amine scaffold, a chemical structure shared by numerous psychoactive compounds. This structural similarity strongly suggests potential interactions with key players in the central nervous system, particularly monoamine transporters and serotonin receptors. This in-depth technical guide provides a comprehensive framework for the systematic identification and validation of the biological targets of this compound. We will delve into the scientific rationale for target selection, present detailed, field-proven experimental protocols for in vitro and in silico characterization, and offer insights into the interpretation of the resulting data. This guide is designed to be a self-validating system, empowering researchers to rigorously profile the pharmacological activity of this compound and molecules with similar chemotypes.
Introduction: Structural Clues and the Monoaminergic Hypothesis
The core structure of this compound, a chiral amine with a difluorinated phenyl ring, bears a striking resemblance to known monoamine reuptake inhibitors and receptor ligands. The phenylpropanamine backbone is a well-established pharmacophore that interacts with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1][2] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for a variety of neurological and psychiatric disorders.[3]
Furthermore, the phenethylamine substructure is a common feature in ligands for serotonin (5-hydroxytryptamine, 5-HT) receptors.[4] These G protein-coupled receptors (GPCRs) are involved in a vast array of physiological and behavioral processes, making them attractive targets for drug discovery.[5] The difluoro-substitution on the phenyl ring can significantly influence the compound's electronic properties and binding affinity to its targets.
Based on these structural analogies, we hypothesize that the primary biological targets of this compound are likely to be found within the monoaminergic system. This guide outlines a systematic approach to test this hypothesis, beginning with broad screening and progressing to detailed functional characterization.
A Phased Approach to Target Identification and Validation
A robust target identification strategy should be multi-faceted, combining initial binding assays with functional and computational studies to build a comprehensive pharmacological profile. The following workflow is proposed:
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.
4.2.2.1. Experimental Protocol: cAMP Assay for 5-HT1A Receptor (Gi/o-coupled)
Objective: To determine the effect of this compound on cAMP levels in cells expressing the 5-HT1A receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound and a known 5-HT1A agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow to confluency.
-
Treatment: Pre-incubate the cells with the test compound or control compounds.
-
Stimulation: Add forskolin to stimulate cAMP production. For agonist testing, the compound is added with forskolin. For antagonist testing, the cells are pre-incubated with the antagonist before adding a known agonist and forskolin.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
Data Interpretation:
-
Agonist: A dose-dependent decrease in forskolin-stimulated cAMP levels.
-
Antagonist: A dose-dependent reversal of the inhibitory effect of a known agonist on forskolin-stimulated cAMP levels.
-
Inverse Agonist: A dose-dependent increase in basal cAMP levels.
4.2.2.2. Experimental Protocol: Intracellular Calcium Flux Assay for 5-HT2A Receptor (Gq-coupled)
Objective: To determine the effect of this compound on intracellular calcium levels in cells expressing the 5-HT2A receptor. [6] Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound and a known 5-HT2A agonist (e.g., DOI) and antagonist (e.g., Ketanserin).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with the calcium-sensitive dye.
-
Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Compound Addition: Inject the test compound or control compounds and continuously measure the change in fluorescence over time.
Data Interpretation:
-
Agonist: A dose-dependent increase in intracellular calcium concentration (fluorescence).
-
Antagonist: A dose-dependent inhibition of the calcium response induced by a known agonist.
Phase 3: In Silico and Mechanistic Studies
Computational modeling can provide valuable insights into the potential binding mode of the compound at its identified targets, guiding further lead optimization and structure-activity relationship (SAR) studies. [7]
Experimental Protocol: Molecular Docking
Objective: To predict the binding pose and interactions of this compound within the binding pockets of its identified targets. [8][9] Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock).
-
Protein Data Bank (PDB) for crystal structures or homology models of the target proteins.
Procedure:
-
Protein Preparation: Obtain the 3D structure of the target protein. Prepare the protein by adding hydrogens, assigning bond orders, and minimizing the energy.
-
Ligand Preparation: Generate the 3D structure of this compound and minimize its energy.
-
Grid Generation: Define the binding site on the protein and generate a grid for docking calculations. [9]4. Docking: Dock the ligand into the prepared protein using a suitable docking algorithm (e.g., induced fit docking to allow for protein flexibility). [7][8]5. Pose Analysis: Analyze the predicted binding poses, focusing on key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts with the protein residues.
Data Interpretation: The docking results can provide a structural hypothesis for the observed biological activity and guide the design of analogs with improved potency and selectivity.
Conclusion: Building a Comprehensive Pharmacological Profile
References
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Serotonin 5-HT2A receptor agonist - Wikipedia. (URL: [Link])
-
Koldsø, H., et al. (2013). Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. PLOS ONE, 8(3), e59573. (URL: [Link])
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Roth, B. L. (2011). Structure and Function of Serotonin G protein Coupled Receptors. Serotonin Receptors in Neurobiology, 1-22. (URL: [Link])
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Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 747. (URL: [Link])
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Carroll, F. I., et al. (1999). Studies of Selected Phenyltropanes at Monoamine Transporters. Drug and Alcohol Dependence, 56(1-2), 1-12. (URL: [Link])
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Fabre, V., et al. (2007). Functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses in mice genetically deficient in the serotonin 5-HT transporter (SERT). Neuropharmacology, 52(5), 1264-1273. (URL: [Link])
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5-HT2A receptor - Wikipedia. (URL: [Link])
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Paterson, L. M., et al. (2011). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Handbook of the Behavioral Neurobiology of Serotonin, 22, 293-311. (URL: [Link])
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Kristensen, A. S., et al. (2011). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 53(1), 12.1.1-12.1.16. (URL: [Link])
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Koldsø, H., et al. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Neuroscience, 8, 194. (URL: [Link])
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5-HT2A Serotonin Receptor Assay. Innoprot. (URL: [Link])
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The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver. (URL: [Link])
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Plonska-Gosciniak, E., et al. (2021). Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. International Journal of Molecular Sciences, 22(16), 8872. (URL: [Link])
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Rothman, R. B., & Baumann, M. H. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. (URL: [Link])
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Radioligand binding assay results showing the percentage inhibition of... ResearchGate. (URL: [Link])
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Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... ResearchGate. (URL: [Link])
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Luethi, D., & Liechti, M. E. (2020). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Methods in Molecular Biology, 2140, 141-160. (URL: [Link])
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Bull, C. M., et al. (2015). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. ACS Chemical Neuroscience, 6(4), 629-636. (URL: [Link])
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Radioligand Binding Assay. Gifford Bioscience. (URL: [Link])
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Advancing the Monoaminergic Neurotransmission Investigative Toolbox: Integrating the Developments of Fluorescent Optical Tracers and Inhibitors. Columbia Academic Commons. (URL: [Link])
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Schiøtt, B., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PLOS ONE, 6(10), e26233. (URL: [Link])
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Micheli, F., et al. (2006). Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. Bioorganic & Medicinal Chemistry Letters, 16(16), 4264-4269. (URL: [Link])
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Uncovering the structure of the serotonin receptor. MRC Laboratory of Molecular Biology. (URL: [Link])
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Methodological & Application
Application Note and Protocol for the Synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the asymmetric synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a key chiral amine intermediate in the synthesis of various pharmaceutical agents. The protocol detailed herein focuses on a robust and scalable method utilizing a chiral auxiliary-mediated diastereoselective reduction, followed by hydrochloride salt formation. This application note elucidates the critical experimental parameters, the underlying chemical principles, and the necessary analytical techniques for successful synthesis and characterization.
Introduction: The Significance of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2] The specific stereochemistry of an amine can be critical to its pharmacological activity, with different enantiomers often exhibiting distinct biological effects. (S)-1-(3,4-Difluorophenyl)propan-1-amine is a valuable building block, and its hydrochloride salt offers improved stability and handling properties. The development of efficient and stereoselective synthetic routes to such compounds is of paramount importance in medicinal chemistry and drug development.[3]
Strategic Approach: Asymmetric Synthesis via Chiral Auxiliary
Several strategies exist for the synthesis of enantiomerically pure amines, including enzymatic resolution, chiral resolution of racemic mixtures, and asymmetric synthesis.[4][5][6] This protocol will focus on an asymmetric synthesis approach employing a chiral auxiliary. This method involves the covalent attachment of a chiral molecule (the auxiliary) to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction.[7][8][9] The auxiliary is then cleaved to afford the desired chiral product.
The chosen strategy involves the condensation of 3,4-difluoropropiophenone with a chiral sulfinamide, followed by diastereoselective reduction of the resulting N-sulfinylimine and subsequent removal of the auxiliary. This approach offers high stereocontrol and is amenable to scale-up.
Reaction Scheme and Workflow
The overall synthetic pathway is depicted below. The process begins with the formation of an N-sulfinylimine from 3,4-difluoropropiophenone and (R)-tert-butanesulfinamide. This is followed by a diastereoselective reduction to introduce the desired stereocenter. Finally, acidic hydrolysis removes the chiral auxiliary and allows for the isolation of the target amine as its hydrochloride salt.
Sources
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Introduction: The Significance of Chiral Amines in Modern Drug Discovery
An Application Guide to the Asymmetric Synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine
Chiral amines are fundamental building blocks in a vast array of biologically active molecules, with a significant presence in the top-selling pharmaceuticals.[1] The specific stereochemistry of an amine can be critical to its pharmacological activity and safety profile, as different enantiomers of a drug can exhibit distinct efficacy, metabolism, and toxicity. The target molecule, (S)-1-(3,4-Difluorophenyl)propan-1-amine, is a key chiral intermediate whose structural motif is found in various pharmaceutical candidates. The 3,4-difluorophenyl group imparts unique electronic properties and can enhance metabolic stability and binding affinity. Consequently, robust and efficient methods for the stereoselective synthesis of its (S)-enantiomer are of paramount importance to the drug development community.
This application note provides an in-depth guide to two powerful and contemporary strategies for the asymmetric synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine: a chiral auxiliary-mediated chemical approach and a highly selective biocatalytic method. The causality behind experimental choices, detailed step-by-step protocols, and methods for analytical validation are presented to equip researchers with the knowledge to reliably produce this valuable chiral intermediate.
Strategic Overview: Pathways to Enantiopure Amines
The synthesis of enantiomerically pure amines can be broadly approached through several established strategies:
-
Classical Resolution: Separation of a racemic mixture using a chiral resolving agent. While straightforward, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[2]
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials. This is dependent on the availability of a suitable starting molecule with the correct stereochemistry.
-
Asymmetric Catalysis: Employing a chiral catalyst (metal-based, organocatalyst, or enzyme) to convert a prochiral substrate into a single enantiomer of the product. This is often the most efficient and atom-economical approach.[3]
This guide will focus on two highly effective asymmetric methods: the use of a chiral auxiliary, which provides excellent stereochemical control, and biocatalysis, which offers exceptional selectivity under environmentally benign conditions.[2][4]
Method 1: Chiral Auxiliary-Mediated Asymmetric Synthesis
This strategy relies on the temporary attachment of a chiral molecule (an auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. The use of tert-butanesulfinamide (tBS), developed by Ellman, is a premier example, enabling the reliable synthesis of a wide range of chiral amines from simple carbonyl compounds.[4] The process involves the condensation of the chiral sulfinamide with the prochiral ketone (3,4-difluoropropiophenone) to form an N-sulfinyl imine. The sulfinyl group then directs the diastereoselective addition of a hydride, and subsequent removal of the auxiliary yields the enantiopure amine.[5]
Workflow for Chiral Auxiliary Approach
Sources
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Application Notes and Protocols for (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride in Drug Discovery
Introduction: The Strategic Value of Fluorinated Chiral Amines in Modern Drug Design
(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine that represents a valuable building block for medicinal chemistry and drug discovery. Its utility stems from the convergence of two key structural features: a stereochemically defined amine and a difluorinated phenyl ring. Chiral amines are integral components of a vast number of pharmaceuticals, with approximately 40-45% of small-molecule drugs containing at least one chiral amine moiety.[1][2] The specific stereochemistry of the (S)-enantiomer is crucial, as different enantiomers of a drug can exhibit significantly different pharmacological activities, potencies, and safety profiles.
The presence of the 3,4-difluorophenyl group further enhances the potential of this molecule in drug design. Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The introduction of fluorine atoms can improve metabolic stability, increase binding affinity to biological targets, and enhance membrane permeability and bioavailability. The specific 3,4-difluoro substitution pattern can influence electronic properties and potential interactions with target proteins.
These combined features make this compound a highly attractive starting material for the synthesis of novel drug candidates targeting a range of therapeutic areas, including central nervous system disorders, cardiovascular diseases, and oncology.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁F₂N·HCl | [3] |
| Molecular Weight | 205.63 g/mol | [4][5] |
| Appearance | Solid | [6] |
| CAS Number | 847448-46-8 | [7] |
Safety and Handling: this compound is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye irritation.[8] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][8][9] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[4][8][9]
Core Application: A Versatile Precursor for Bioactive Molecules
The primary application of this compound in drug discovery is as a chiral building block for the synthesis of more complex molecules with potential therapeutic activity. The amine functional group serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse structural motifs to explore structure-activity relationships (SAR).
Synthetic Protocols and Methodologies
The following protocols are provided as illustrative examples of how this compound can be utilized in common synthetic transformations relevant to drug discovery. These are generalized procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: N-Alkylation to Synthesize Secondary Amines
Rationale: N-alkylation is a fundamental transformation in medicinal chemistry to introduce alkyl groups that can modulate a compound's lipophilicity, basicity, and interaction with biological targets. The resulting secondary amine can be a key pharmacophore in various drug classes.
Experimental Workflow:
Caption: Workflow for N-alkylation of the chiral amine.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) (0.1-0.5 M), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or triethylamine (Et₃N, 2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to liberate the free amine.
-
Add the desired alkyl halide (R-X, 1.0-1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated secondary amine.
Protocol 2: Acylation to Form Amides
Rationale: Amide bond formation is one of the most important reactions in medicinal chemistry. The resulting amide moiety is a common feature in many drug molecules, contributing to their structural rigidity and ability to form hydrogen bonds with biological targets.
Experimental Workflow:
Caption: Workflow for acylation of the chiral amine.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) and a base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.) in a suitable solvent like dichloromethane (DCM) or DMF (0.1-0.5 M), add the desired acyl chloride (R-COCl, 1.0-1.2 eq.) dropwise at 0 °C.
-
Alternatively, if starting from a carboxylic acid, pre-activate the carboxylic acid (1.0-1.2 eq.) with a coupling reagent such as HATU (1.1 eq.) and HOBt (1.1 eq.) in the presence of a base (e.g., DIPEA, 2.0-3.0 eq.) for 15-30 minutes before adding the amine hydrochloride.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Protocol 3: Reductive Amination for Elaboration of the Amine
Rationale: Reductive amination is a powerful method for forming carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of substituents on the nitrogen atom by reacting the amine with an aldehyde or ketone in the presence of a reducing agent. This is a key strategy for building molecular complexity and exploring SAR.
Experimental Workflow:
Caption: Workflow for reductive amination.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add a catalytic amount of acetic acid (AcOH) if necessary.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired substituted amine.
Analytical Characterization
The purity and identity of the synthesized compounds should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation of the desired product. |
| Mass Spectrometry (LC-MS, HRMS) | Determination of molecular weight and confirmation of elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and enantiomeric excess (using a chiral stationary phase). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of key functional groups. |
For the analysis of amines by RP-HPLC, historical challenges with peak tailing can be overcome with modern column technologies and appropriate mobile phase selection.[10]
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its inherent chirality and the presence of a difluorinated phenyl ring provide a solid foundation for the synthesis of novel and potentially potent drug candidates. The protocols outlined in this guide offer a starting point for researchers to leverage the synthetic potential of this compound in their drug discovery programs. Through systematic exploration of its chemical reactivity, new avenues for the development of innovative therapeutics can be unlocked.
References
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- Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function as building blocks, introducing chiral stereocenters or acting as ligands.
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- A process for the preparation of an intermediate useful for the asymmetric synthesis of (+)duloxetine.
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- 3. 847448-46-8[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 4. file.ambeed.com [file.ambeed.com]
- 5. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride | 2891580-96-2 [sigmaaldrich.cn]
- 7. This compound | 847448-46-8 [m.chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes: (S)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride as a Strategic Building Block for Novel P2Y12 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a primary target for antiplatelet therapies aimed at preventing thrombotic events in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[1][2][3] The development of potent and selective P2Y12 antagonists has been a significant focus of cardiovascular drug discovery. Among the successful drugs in this class is Ticagrelor, a reversibly binding oral P2Y12 receptor antagonist that offers rapid onset of action without the need for metabolic activation.[4][5][6] A key structural component in the synthesis of Ticagrelor and related next-generation P2Y12 inhibitors is the chiral amine, (S)-1-(3,4-Difluorophenyl)propan-1-amine. This application note provides a comprehensive guide to the strategic use of its hydrochloride salt as a building block, covering the underlying science, synthetic protocols, and bio-analytical evaluation methods.
The Central Role of the P2Y12 Receptor in Hemostasis and Thrombosis
The P2Y12 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine diphosphate (ADP) released from dense granules of activated platelets.[7][8][9] Upon ADP binding, the P2Y12 receptor couples primarily to the Gαi protein, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent activation of phosphoinositide 3-kinase (PI3K).[7][8][10] These events are crucial for amplifying and sustaining platelet activation, leading to platelet aggregation, thrombus formation, and stabilization.[7][11] The central role of the P2Y12 receptor makes it an ideal target for therapeutic intervention in cardiovascular diseases.[7][9]
P2Y12 Signaling Pathway
The signaling pathway initiated by P2Y12 receptor activation is a complex interplay of intracellular events culminating in platelet aggregation.
Caption: P2Y12 Receptor Signaling Cascade.
(S)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride: A Key Building Block
The (S)-1-(3,4-difluorophenyl)propan-1-amine moiety is a critical pharmacophore in a number of potent P2Y12 antagonists. The difluorophenyl group engages in key interactions within the receptor's binding pocket, while the stereochemistry of the chiral amine is essential for optimal receptor affinity and selectivity. The hydrochloride salt form offers improved stability and handling properties, making it a preferred starting material for synthesis.
Physicochemical Properties
| Property | Value |
| CAS Number | 847448-46-8[12] |
| Molecular Formula | C9H11F2N · HCl |
| Molecular Weight | 207.65 g/mol |
| Appearance | White to off-white solid |
| Chiral Purity | Typically ≥99% (S)-enantiomer |
Synthetic Protocol: From Building Block to P2Y12 Antagonist
This section outlines a representative synthetic route to a Ticagrelor-like P2Y12 antagonist, starting from this compound. This multi-step synthesis involves the coupling of the chiral amine with a functionalized triazolopyrimidine core.
Synthetic Workflow Overview
Sources
- 1. Frontiers | P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding [frontiersin.org]
- 2. Antiplatelet Drugs - P2Y12 Inhibitors - UF Health [ufhealth.org]
- 3. P2Y12 Receptor Inhibitors in Acute Coronary Syndromes: What Is New on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 7. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 8. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 847448-46-8 [m.chemicalbook.com]
Application Notes and Protocols for the Quantification of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in pharmaceutical development. Recognizing the critical importance of stereospecific quantification, this document outlines robust analytical methodologies employing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step instructions. Emphasis is placed on the rationale behind methodological choices, ensuring scientific integrity and enabling the adaptation of these methods to specific laboratory contexts. All protocols are structured to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Significance of Stereospecific Quantification
(S)-1-(3,4-Difluorophenyl)propan-1-amine is a chiral amine, and its hydrochloride salt is a key intermediate or active pharmaceutical ingredient (API) in various drug development pipelines. As with many chiral compounds, the enantiomers of 1-(3,4-Difluorophenyl)propan-1-amine can exhibit distinct pharmacological and toxicological profiles.[4] Therefore, the ability to accurately quantify the (S)-enantiomer and control for the presence of its (R)-counterpart is paramount for ensuring the safety, efficacy, and quality of the final drug product.
The development of robust and reliable analytical methods is a cornerstone of pharmaceutical quality control.[4][5] This guide addresses the analytical challenges associated with this specific molecule, providing detailed protocols that have been designed for accuracy, precision, and specificity. The methodologies are grounded in established analytical principles and have been tailored to the physicochemical properties of this compound.
Foundational Principles of Analytical Method Selection
The choice of an analytical technique is dictated by the analyte's properties and the analytical objective. For this compound, a primary amine with a chiral center, the key considerations are:
-
Chirality: The method must be able to differentiate between the (S) and (R) enantiomers. This necessitates the use of a chiral selector, either in the stationary phase (chiral HPLC) or as a derivatizing agent (GC-MS).
-
Polarity and Volatility: As a hydrochloride salt, the compound is polar and non-volatile. For GC-MS analysis, derivatization is often required to increase volatility and improve chromatographic performance. HPLC is well-suited for the direct analysis of the salt form.
-
Detection: The presence of a phenyl ring allows for straightforward UV detection in HPLC. Mass spectrometry provides high selectivity and sensitivity for both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable instrumental tools for the routine analysis of cathinone-related compounds.[6]
Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[5] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based CSPs are widely used due to their broad applicability.[4]
Rationale for Method Parameters
-
Chiral Stationary Phase: A cellulose-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is chosen for its proven ability to resolve a wide range of chiral amines. The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance.
-
Mobile Phase: A normal-phase elution mode using a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) with a basic additive (e.g., diethylamine) is often effective. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, influencing retention and resolution. The basic additive is crucial to suppress the ionization of the amine, preventing peak tailing and improving peak shape.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring (typically around 220-230 nm) provides good sensitivity.
Experimental Workflow for Chiral HPLC Analysis
Caption: Chiral HPLC analysis workflow.
Detailed Protocol for Chiral HPLC Quantification
Objective: To quantify the this compound content and determine the enantiomeric purity.
Materials:
-
This compound reference standard
-
(R,S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride (racemic mixture for resolution check)
-
HPLC grade hexane, ethanol, isopropanol, and diethylamine
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector
-
Chiral stationary phase column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing hexane, ethanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
-
Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm
-
-
Analysis:
-
Inject the racemic mixture to confirm the resolution of the enantiomers.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution in triplicate.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention time of the reference standard.
-
Calculate the concentration of the (S)-enantiomer in the sample using the calibration curve.
-
Determine the enantiomeric excess (% ee) using the formula: % ee = [((S)-peak area - (R)-peak area) / ((S)-peak area + (R)-peak area)] * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds.[7] For polar and non-volatile compounds like this compound, derivatization is necessary to improve its chromatographic properties.
Rationale for Method Parameters
-
Derivatization: Acylation with a chiral derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC), is a common strategy. This reaction converts the chiral amine into a pair of diastereomers, which can be separated on a standard achiral GC column. The resulting diastereomers have different physical properties and thus different retention times.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is suitable for separating the diastereomeric derivatives.
-
Mass Spectrometry Detection: Electron ionization (EI) is a robust ionization technique that produces characteristic fragmentation patterns, allowing for confident identification and quantification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring specific fragment ions of the derivatized analyte.
Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow with derivatization.
Detailed Protocol for GC-MS Quantification
Objective: To quantify (S)-1-(3,4-Difluorophenyl)propan-1-amine after derivatization.
Materials:
-
This compound reference standard
-
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC)
-
Anhydrous pyridine
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector
-
Achiral capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
-
Derivatization:
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of a 10 mg/mL solution of TFAPC in ethyl acetate.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and add 500 µL of ethyl acetate.
-
Wash the organic layer with 500 µL of 1 M HCl followed by 500 µL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the supernatant to a clean GC vial for analysis.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification (monitor characteristic fragment ions).
-
-
Analysis:
-
Inject the derivatized standards to create a calibration curve.
-
Inject the derivatized sample in triplicate.
-
-
Data Analysis:
-
Identify the diastereomeric peaks based on their retention times and mass spectra.
-
Quantify the (S)-enantiomer using the calibration curve constructed from the peak areas of the corresponding diastereomer.
-
Method Validation
All analytical methods used for pharmaceutical quantification must be validated to ensure they are suitable for their intended purpose.[8] The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters.[1][2]
Validation Parameters
| Parameter | HPLC Method | GC-MS Method | Acceptance Criteria |
| Specificity | Baseline resolution of enantiomers from each other and from potential impurities. | Baseline resolution of diastereomers. | Resolution (Rs) > 1.5 |
| Linearity | A series of at least 5 concentrations are analyzed. | A series of at least 5 concentrations are analyzed. | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be defined based on the intended application. |
| Accuracy | Determined by recovery studies on spiked samples. | Determined by recovery studies on spiked samples. | % Recovery within 98.0% - 102.0% |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) are evaluated. | Repeatability (intra-day) and intermediate precision (inter-day) are evaluated. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (S/N = 3). | Determined based on signal-to-noise ratio (S/N = 3). | To be established experimentally. |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (S/N = 10). | Determined based on signal-to-noise ratio (S/N = 10). | To be established experimentally. |
| Robustness | Small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) are introduced. | Small, deliberate variations in method parameters (e.g., oven temperature ramp, carrier gas flow) are introduced. | No significant impact on the results. |
Conclusion
The accurate quantification of this compound is crucial for the development of safe and effective pharmaceuticals. This guide has provided detailed and scientifically grounded protocols for both chiral HPLC and GC-MS analysis. The choice between these methods will depend on the specific laboratory capabilities and the required sensitivity. Both methods, when properly validated, can provide reliable and accurate quantitative data. It is imperative that any analytical method be subject to a rigorous validation process to ensure its suitability for its intended use in a regulated environment.
References
- Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
-
ResearchGate. (2021). Identification and differentiation of methcathinone analogs by gas chromatography-mass spectrometry. Retrieved from [Link]
-
MDPI. (2024). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Google Patents. (2016). High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid.
-
ResearchGate. (2016). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2013). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]
-
National Institutes of Health. (2018). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Retrieved from [Link]
-
Shimadzu. (n.d.). C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
Application Note: A Stability-Indicating HPLC Method for Purity Determination of (S)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride purity. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] A simple isocratic elution on a C18 column with UV detection provides excellent separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating system for ensuring the quality and stability of this key pharmaceutical intermediate.
Introduction
(S)-1-(3,4-Difluorophenyl)propan-1-amine is a chiral amine of significant interest in pharmaceutical synthesis. As with any active pharmaceutical ingredient, ensuring its purity is critical to the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate the use of validated, stability-indicating analytical methods to accurately quantify the API and its impurities.[4][5]
High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and precision.[4] This note addresses the specific challenges of analyzing a fluorinated primary amine, focusing on achieving optimal chromatographic performance and validating the method to be fit for its intended purpose. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, capable of separating the main compound from degradation products generated under forced stress conditions.[6][7]
Chromatographic Principles and Method Rationale
The chemical structure of this compound, featuring a difluorophenyl ring and a protonated amine group, dictates the chromatographic strategy.
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase was selected. The nonpolar nature of the C18 alkyl chains provides hydrophobic interactions with the difluorophenyl ring of the analyte, making it ideal for a reversed-phase mechanism. This is a common and effective choice for the separation of small pharmaceutical molecules.[8]
-
Mobile Phase Selection: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The key to analyzing a basic compound like an amine is controlling the pH of the aqueous phase. An acidic buffer (pH ~3.0) is used to ensure the primary amine group remains consistently protonated (as -NH3+). This prevents peak tailing, a common issue caused by the interaction of free amine groups with residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Detection: The presence of the phenyl ring provides a chromophore, making UV detection a suitable and straightforward choice. A detection wavelength of 220 nm was selected to ensure high sensitivity for the API and its potential aromatic impurities.
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chemicals & Reagents:
-
This compound Reference Standard (Purity >99.5%)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Hydrochloric Acid (0.1 M), Sodium Hydroxide (0.1 M), Hydrogen Peroxide (3%) for forced degradation studies.
-
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM KH₂PO₄ Buffer (pH 3.0 adjusted with H₃PO₄) : Acetonitrile (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Diluent | Mobile Phase |
Preparation of Solutions
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the test sample equivalent to about 25 mg of the free base into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5 mL of this solution to 50 mL with the diluent. Filter through a 0.45 µm syringe filter prior to injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3]
System Suitability Test (SST)
Before performing any analysis, the chromatographic system's performance must be verified. A minimum of five replicate injections of the Working Standard Solution (100 µg/mL) are made.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[8] Forced degradation studies were conducted to provide evidence that the method is stability-indicating.[5][6][9] The sample solution (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: Reflux with 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Reflux with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
Causality: These conditions are chosen to simulate potential stress during manufacturing, transport, and storage, ensuring that any resulting degradation products can be separated from the parent API.[10] The peak purity of the analyte was assessed using a DAD to confirm no co-eluting peaks.
Linearity
The linearity of the method was evaluated by analyzing five concentrations of the standard solution ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy (% Recovery)
Accuracy was determined by the standard addition method. Known amounts of the API stock solution were spiked into a sample solution at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.
Precision
-
Repeatability (Intra-day Precision): Assessed by performing six replicate analyses of the sample solution at 100% of the test concentration on the same day.[4]
-
Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day with a different analyst and/or different equipment.
The Relative Standard Deviation (%RSD) of the results was calculated for both studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (± 2% Acetonitrile)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
The effect on system suitability parameters was observed.
Results and Data Summary
Summary of Validation Data
The following table summarizes the expected results from the method validation study.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Repeatability (%RSD) | < 1.0% | %RSD ≤ 2.0% |
| Intermediate Precision (%RSD) | < 2.0% | %RSD ≤ 2.0% |
| LOD | ~0.05 µg/mL | - |
| LOQ | ~0.15 µg/mL | - |
| Robustness | No significant impact on SST results | System suitability criteria met |
Forced Degradation Results
The method successfully separated the main peak from all degradation products formed under stress conditions. A summary of degradation is provided below.
| Stress Condition | % Degradation | Observations |
| Acid (0.1 M HCl) | ~8% | One major degradation peak observed. |
| Base (0.1 M NaOH) | ~12% | Two minor degradation peaks observed. |
| Oxidative (3% H₂O₂) | ~15% | One major degradation peak well-resolved. |
| Thermal (80°C) | ~3% | Minimal degradation observed. |
| Photolytic (UV) | ~5% | One minor degradation peak observed. |
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the HPLC purity determination and validation process.
Caption: Workflow for HPLC Purity Analysis and Method Validation.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a suitable quality control tool for the purity determination of this compound. The validation results confirm that the method is specific, linear, accurate, precise, and robust. The ability to separate the active ingredient from its degradation products qualifies it as a stability-indicating method, making it invaluable for routine analysis, stability studies, and quality assurance in a regulated pharmaceutical environment.
References
-
International Council for Harmonisation. (n.d.). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Mihon, M., et al. (n.d.). VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [18F]NaF. University POLITEHNICA of Bucharest Scientific Bulletin, Series B. [Link]
-
Bajerski, L., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 127, 64-89. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
International Council for Harmonisation. (2023). ICH Q2(R2): Validation of Analytical Procedures. ICH. [Link]
-
Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
Kumar, V., et al. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
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Application Note: GC-MS Analysis of (S)-1-(3,4-Difluorophenyl)propan-1-amine Following Derivatization with Trifluoroacetic Anhydride (TFAA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-1-(3,4-Difluorophenyl)propan-1-amine is a primary amine that serves as a key chiral intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this analyte is crucial for ensuring the stereochemical purity and overall quality of active pharmaceutical ingredients (APIs). Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose; however, the direct analysis of polar primary amines like (S)-1-(3,4-Difluorophenyl)propan-1-amine by GC can be challenging.[1] These challenges arise from the compound's high polarity and low volatility, which can lead to poor chromatographic peak shape, thermal degradation, and interactions with active sites within the GC system.[1][2]
To overcome these limitations, a derivatization step is employed to convert the primary amine into a less polar, more volatile, and more thermally stable derivative.[1][2] This application note provides a detailed protocol for the derivatization of (S)-1-(3,4-Difluorophenyl)propan-1-amine using trifluoroacetic anhydride (TFAA), a highly reactive acylation reagent.[3] The resulting N-(trifluoroacetyl) derivative exhibits significantly improved chromatographic behavior, allowing for robust and sensitive GC-MS analysis.[2][3]
The primary advantages of TFAA derivatization for this application include:
-
Increased Volatility: The trifluoroacetyl group masks the polar amine, making the derivative more amenable to GC analysis.[1][3]
-
Improved Thermal Stability: The derivatization process protects the analyte from degradation at the high temperatures of the GC injector and column.[3]
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with the stationary phase.[1][3]
-
Characteristic Mass Spectra: The trifluoroacetyl derivative produces a unique mass spectrum with high molecular weight fragments, aiding in identification and quantification.[3]
Mechanism and Rationale of TFAA Derivatization
The derivatization of (S)-1-(3,4-Difluorophenyl)propan-1-amine with TFAA is an acylation reaction. In this reaction, the nucleophilic primary amine attacks one of the carbonyl carbons of the trifluoroacetic anhydride. This results in the formation of a stable N-(1-(3,4-difluorophenyl)propyl)-2,2,2-trifluoroacetamide and a molecule of trifluoroacetic acid as a byproduct.
The reaction is typically carried out in an anhydrous solvent to prevent the hydrolysis of the highly moisture-sensitive TFAA.[1][3] Heating the reaction mixture accelerates the rate of derivatization.[1][3] The addition of a base, such as triethylamine, can be used to scavenge the acidic byproduct, although TFAA is highly reactive and the reaction often proceeds efficiently without a catalyst.
The introduction of the trifluoroacetyl group significantly alters the physicochemical properties of the analyte. The fluorine atoms increase the volatility of the derivative and can enhance sensitivity, particularly with an electron capture detector (ECD).[1] For mass spectrometry, the derivative provides a distinct fragmentation pattern that is useful for structural confirmation and quantitative analysis.
Experimental Protocol
This section details the step-by-step methodology for the derivatization of (S)-1-(3,4-Difluorophenyl)propan-1-amine with TFAA for GC-MS analysis.
Materials and Reagents
-
(S)-1-(3,4-Difluorophenyl)propan-1-amine standard
-
Trifluoroacetic anhydride (TFAA), ≥99% purity
-
Anhydrous Ethyl Acetate, GC grade
-
Anhydrous Acetonitrile, GC grade
-
Nitrogen gas, high purity
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Derivatization Procedure
-
Sample Preparation: Accurately prepare a standard solution of (S)-1-(3,4-Difluorophenyl)propan-1-amine in a suitable volatile solvent (e.g., methanol or acetonitrile). Transfer a known volume of the standard solution into a 2 mL reaction vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is crucial to ensure the sample is completely dry as TFAA is moisture-sensitive.[3]
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample residue, followed by 100 µL of TFAA.[1]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[3]
-
Cooling: After the reaction is complete, remove the vial from the heating source and allow it to cool to room temperature.
-
Excess Reagent Removal (Optional but Recommended): The excess TFAA and the trifluoroacetic acid byproduct are volatile and can be removed by gentle evaporation under a stream of nitrogen. This step can help to reduce potential interference and protect the GC column.
-
Reconstitution: Reconstitute the dried derivative in an appropriate volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.
Visual Workflow of the Derivatization Protocol
Caption: Workflow for TFAA derivatization of (S)-1-(3,4-Difluorophenyl)propan-1-amine.
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point for the analysis of the derivatized analyte. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 80 °C, hold for 1 min |
| Ramp: 15 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Expected Results and Data Interpretation
The derivatization of (S)-1-(3,4-Difluorophenyl)propan-1-amine (molecular weight: 173.19 g/mol ) with TFAA results in the formation of N-(1-(3,4-difluorophenyl)propyl)-2,2,2-trifluoroacetamide (molecular weight: 269.19 g/mol ).
Mass Spectrum of the Derivative
The electron ionization mass spectrum of the TFAA derivative is expected to show a characteristic fragmentation pattern. While the molecular ion peak (M+) at m/z 269 may be observed, it is often of low abundance. More prominent fragments are expected from the cleavage of the molecule. Key expected fragments are summarized in the table below.
| m/z | Proposed Fragment Structure |
| 240 | [M - C2H5]+ |
| 140 | [C8H7F2]+ |
| 113 | [CF3CO]+ |
| 69 | [CF3]+ |
Chemical Reaction Diagram
Caption: Reaction of (S)-1-(3,4-Difluorophenyl)propan-1-amine with TFAA.
Trustworthiness and Self-Validation
To ensure the reliability and accuracy of the analytical results, the following self-validating steps should be incorporated into the protocol:
-
Reagent Blank: A reagent blank, containing all reagents and solvents but no analyte, should be prepared and analyzed alongside the samples. This will help to identify any potential contamination or interfering peaks.
-
Calibration Curve: A calibration curve should be prepared using a series of known concentrations of the derivatized analyte. The linearity of the calibration curve (R² > 0.99) will validate the quantitative performance of the method.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to monitor the accuracy and precision of the method.
-
Internal Standard: The use of a suitable internal standard (e.g., a deuterated analog of the analyte) is highly recommended to correct for variations in sample preparation, derivatization efficiency, and injection volume.
Conclusion
The derivatization of (S)-1-(3,4-Difluorophenyl)propan-1-amine with trifluoroacetic anhydride is a robust and effective method to improve its analysis by GC-MS. This protocol provides a detailed guide for researchers to achieve sensitive and accurate quantification of this important chiral intermediate. The enhanced volatility, thermal stability, and chromatographic performance of the resulting derivative lead to reliable and reproducible results, which are essential in the field of drug development and quality control.
References
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Maurer, H. H., & Kraemer, T. (2003). Enantioselective trace analysis of amphetamine in human plasma by gas chromatography/negative ion chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 17(6), 569–575. Retrieved from [Link]
-
Šimek, P., & Hušek, P. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. Retrieved from [Link]
-
Šimek, P., & Húsek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (Vol. 2834, pp. 129-140). Springer. Retrieved from [Link]
-
Smith, K. L., & Siegel, J. A. (2015). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]
-
Lin, D. L., Wang, S. M., Wu, C. H., Chen, B. G., & Liu, R. H. (2008). Chemical derivatization for the analysis of drugs by GC-MS--a conceptual review. Journal of Food and Drug Analysis, 16(1), 1. Retrieved from [Link]
-
Westphal, F., & Kraemer, T. (2014). Enantioselective quantitative analysis of amphetamine in human plasma by liquid chromatography/high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 406(18), 4473–4480. Retrieved from [Link]
-
Al-Saeed, M. H. (2020). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 32(1), 843-848. Retrieved from [Link]
-
Alshammari, F., & Al-Saeed, M. H. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Iranian Journal of Pharmaceutical Research, 16(3), 1184–1194. Retrieved from [Link]
Sources
Application Notes & Protocols: Leveraging (S)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery
Introduction: The Strategic Value of Fluorinated Chiral Amines
Chiral amines are foundational scaffolds in modern medicinal chemistry, with an estimated 40-45% of small-molecule pharmaceuticals containing a chiral amine fragment.[1][2] Their prevalence stems from their ability to form key interactions—such as salt bridges and hydrogen bonds—with biological targets and their role as versatile synthetic handles. Within this class, fluorinated building blocks like (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride have gained prominence. The strategic incorporation of fluorine atoms onto the phenyl ring can profoundly influence a molecule's physicochemical properties, often enhancing metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through unique electronic interactions, and modulating lipophilicity and pKa.[3]
This guide provides a detailed exploration of this compound as a premier building block for parallel synthesis. We will delve into its core applications, provide validated, step-by-step protocols for library generation, and discuss the underlying scientific principles that guide experimental design. The objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to rapidly generate diverse and high-quality compound libraries, thereby accelerating the hit-to-lead optimization process.
Physicochemical Profile and Synthetic Rationale
(S)-1-(3,4-Difluorophenyl)propan-1-amine is supplied as a hydrochloride salt, a stable, crystalline solid that is amenable to long-term storage and easy handling. The presence of the HCl salt necessitates the use of a stoichiometric or excess amount of a non-nucleophilic base (e.g., DIPEA, Et₃N) in reactions to liberate the free amine for nucleophilic attack.
| Property | Value | Source |
| IUPAC Name | (1S)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride | [4] |
| CAS Number | 847448-46-8 | [4] |
| Molecular Formula | C₉H₁₂ClF₂N | [4] |
| Molecular Weight | 207.65 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | Not specified |
Key Structural Features and Their Implications:
-
(S)-Stereocenter: Provides a fixed three-dimensional vector for probing chiral binding pockets in biological targets. Maintaining stereochemical integrity is crucial, and the protocols outlined below are designed to prevent racemization.
-
3,4-Difluorophenyl Group: This moiety is electronically withdrawing and offers several advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine atoms can shield adjacent positions on the aromatic ring from enzymatic oxidation (e.g., by Cytochrome P450 enzymes).
-
Modulated Basicity: The electron-withdrawing nature of the fluorine atoms reduces the pKa of the amine compared to its non-fluorinated analog, which can impact its binding profile and pharmacokinetic properties.
-
Unique Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein residues.
-
Core Chemistries for Parallel Library Synthesis
Two robust and versatile reactions are particularly well-suited for diversifying (S)-1-(3,4-Difluorophenyl)propan-1-amine in a parallel format: amide bond formation and reductive amination. These transformations are high-yielding, tolerant of a wide range of functional groups, and readily automated.
Caption: Core diversification strategies for the chiral amine building block.
Parallel Amide Bond Formation
The formation of an amide bond is the most common reaction in medicinal chemistry.[5] For parallel synthesis, solution-phase protocols using robust coupling reagents are preferred. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are ideal due to their high reactivity, low rate of racemization, and the soluble nature of their byproducts, which simplifies purification.[6]
Causality Behind Experimental Choices:
-
Reagent: HATU is chosen over traditional carbodiimides (e.g., EDC) in a parallel context because it minimizes the formation of difficult-to-remove urea byproducts and suppresses side reactions.[5]
-
Base: A non-nucleophilic hindered base like DIPEA is used to both neutralize the hydrochloride salt of the amine and facilitate the coupling reaction without competing as a nucleophile.[6]
-
Solvent: DMF or NMP are excellent solvents for this chemistry due to their high polarity, which aids in dissolving a wide range of reactants, and their high boiling points, which allow for heating if necessary to drive sluggish reactions to completion.
Parallel Reductive Amination
Reductive amination is a powerful, one-pot method for forming C-N bonds, converting the primary amine into a diverse library of secondary amines.[7] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for parallel synthesis.
Causality Behind Experimental Choices:
-
Reducing Agent: NaBH(OAc)₃ is a mild and selective hydride donor that does not readily reduce the starting aldehyde or ketone, minimizing the formation of alcohol byproducts.[7] It is also less water-sensitive than other hydrides like NaBH₃CN, making it more robust for automated liquid handling.
-
Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used. Acetic acid is often included as a catalyst to promote the formation of the iminium ion, which is the species that is readily reduced.[8]
-
Workflow: The one-pot nature of this reaction is highly advantageous for parallel synthesis as it eliminates the need to isolate the unstable imine intermediate, streamlining the workflow.[7]
Integrated Parallel Synthesis Workflow
A successful parallel synthesis campaign relies on an integrated and automated workflow. This ensures high throughput, reproducibility, and robust data tracking.
Caption: A typical automated workflow for parallel library synthesis.
Detailed Experimental Protocols
The following protocols are designed for a standard 96-well reaction block format with a typical reaction scale of 20 µmol per well.
Protocol 1: Parallel Amide Library Synthesis via HATU Coupling
Materials and Reagents:
-
This compound
-
Diverse library of carboxylic acids (pre-weighed in a 96-well tared plate or as stock solutions)
-
HATU (CAS: 148893-10-1)
-
N,N-Diisopropylethylamine (DIPEA) (CAS: 7087-68-5)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipettes
Procedure:
-
Stock Solution Preparation:
-
Amine Stock (0.2 M): Prepare a solution of this compound in anhydrous DMF.
-
Carboxylic Acid Plate (0.2 M): Prepare a 0.2 M stock solution of each unique carboxylic acid in anhydrous DMF in the wells of a 96-well plate.
-
HATU Stock (0.22 M): Prepare a solution of HATU (1.1 equivalents) in anhydrous DMF. Note: Prepare this solution fresh before use.
-
DIPEA Stock (0.6 M): Prepare a solution of DIPEA (3.0 equivalents) in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the corresponding carboxylic acid stock solution (20 µmol, 1.0 eq).
-
To each well, add 100 µL of the Amine Stock solution (20 µmol, 1.0 eq).
-
To each well, add 100 µL of the HATU Stock solution (22 µmol, 1.1 eq).
-
Initiate the reaction by adding 100 µL of the DIPEA Stock solution (60 µmol, 3.0 eq) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block securely with a sealing mat.
-
Shake the block on an orbital shaker at room temperature for 16 hours. Reaction progress can be monitored by LC-MS from a single well.
-
Upon completion, quench the reaction by adding 200 µL of water to each well.
-
The crude product mixture can be submitted directly for purification.
-
Protocol 2: Parallel Reductive Amination Library Synthesis
Materials and Reagents:
-
This compound
-
Diverse library of aldehydes or ketones
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (CAS: 56553-60-7)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, catalyst)
Procedure:
-
Stock Solution Preparation:
-
Amine/Base Stock (0.2 M Amine): Prepare a solution of this compound and DIPEA (1.1 equivalents) in anhydrous DCE.
-
Aldehyde/Ketone Plate (0.2 M): Prepare a 0.2 M stock solution of each unique carbonyl compound in anhydrous DCE.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL of the Amine/Base Stock solution (20 µmol amine, 1.0 eq).
-
To each well, add 100 µL of the corresponding aldehyde/ketone stock solution (20 µmol, 1.0 eq).
-
Optional: Add 5 µL of glacial acetic acid to each well to catalyze imine formation.
-
Allow the mixture to shake for 30-60 minutes at room temperature for imine formation.
-
Add ~30 mg (140 µmol, ~1.2 eq, adjusted for purity) of solid NaBH(OAc)₃ to each well using a solid dispensing system. Alternatively, a freshly prepared 0.7 M slurry in DCE can be used.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by slowly adding 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well. Caution: Gas evolution may occur.
-
Extract the product by adding 400 µL of dichloromethane (DCM) or ethyl acetate, shaking, and then separating the organic layer using an automated liquid handler. The organic layer is then concentrated and prepared for purification.
-
High-Throughput Purification and Analysis
Purification is often the bottleneck in parallel synthesis.[9] Mass-triggered reversed-phase HPLC is the industry standard for purifying diverse libraries.[10][11]
General Purification Strategy:
-
Crude Sample Preparation: The crude reaction mixtures are filtered and diluted into a suitable solvent (e.g., DMSO/Methanol).
-
Method Development: A generic, fast gradient is typically used for initial screening and purification.[10]
-
Fraction Collection: The software triggers fraction collection only when the mass spectrometer detects the target molecular ion, ensuring high purity of the final compounds.[11]
-
Quality Control: Purified fractions are analyzed by LC-MS to confirm identity and purity (>95% is a common target). For representative examples, ¹H NMR can provide structural confirmation.[12]
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Hazard Statements: Based on analogous compounds, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13]
-
Precautionary Statements: Avoid breathing dust/fumes (P261). Wash skin thoroughly after handling (P264). Wear protective gloves/eye protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[13][15]
Conclusion
This compound is a high-value building block for parallel synthesis. Its unique stereochemical and electronic properties make it an attractive scaffold for generating novel chemical entities with potentially enhanced pharmaceutical profiles. By leveraging robust chemistries like amide coupling and reductive amination within an automated workflow, research organizations can significantly increase their synthetic throughput, enabling the rapid exploration of chemical space and accelerating the journey of drug discovery.
References
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de Vries, J. G., & de Vries, A. H. M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13894–13947. [Link]
-
St-Gelais, A., Lebraud, H., et al. (2024). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central. [Link]
-
Dunne, S. J., et al. (2017). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 21(9), 1255-1278. [Link]
-
St-Gelais, A., Lbraud, H., et al. (2024). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Publications. [Link]
-
Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
-
Shimadzu Scientific US. (2023). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]
-
France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1025-1050. [Link]
-
ResearchGate. (2020). Synthesis of chiral amines via reductive amination and rational design... [Link]
-
ResearchGate. (2016). Little artifices of huge libraries: Secrets of parallel liquid-phase synthesis. [Link]
-
Merck Millipore. (n.d.). Chiral Amines in Asymmetric Synthesis. [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
-
Springer. (n.d.). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- Google P
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Scale-up synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
An Application Note and Protocol for the Scale-Up Synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key chiral intermediate in the development of various pharmaceutical agents. The stereochemical integrity of this amine is critical to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process safety considerations essential for transitioning from laboratory scale to pilot or manufacturing scale. We present a robust and scalable process centered on asymmetric transfer hydrogenation, followed by a well-defined protocol for isolation and crystallization of the target hydrochloride salt. Detailed analytical methods for ensuring chemical and enantiomeric purity are also provided, establishing a self-validating system for quality control.
Introduction: The Strategic Importance of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals. The specific three-dimensional arrangement of substituents around the chiral center often dictates the molecule's interaction with biological targets. Consequently, the synthesis of single-enantiomer compounds is a cornerstone of modern drug development. (S)-1-(3,4-Difluorophenyl)propan-1-amine is a valuable building block whose difluorophenyl moiety can enhance metabolic stability and binding affinity. This guide details a scalable and efficient synthesis, focusing on practical execution, safety, and analytical rigor.
Strategic Selection of the Synthetic Route
Two primary strategies dominate the modern synthesis of chiral amines on an industrial scale: biocatalytic transamination and asymmetric chemical reduction.
-
Biocatalytic Transamination : This method utilizes ω-transaminase enzymes to convert a prochiral ketone (3,4-difluoropropiophenone) directly into the corresponding chiral amine with high enantioselectivity.[1][2] It is an elegant and environmentally friendly approach, often operating in aqueous media under mild conditions.[3] However, scale-up can present challenges related to enzyme stability, cost, and the need for specialized bioreactors.[4]
-
Asymmetric Reductive Amination : This classic chemical approach involves the formation of an intermediate imine from the ketone, which is then asymmetrically reduced to the amine.[5] A highly efficient variant is asymmetric transfer hydrogenation (ATH) , which uses a chiral catalyst and a hydrogen donor (like formic acid or isopropanol) to achieve high enantioselectivity. This method is well-understood, highly scalable, and utilizes conventional chemical reactors, making it a robust choice for industrial production.
For this guide, we will focus on the Asymmetric Transfer Hydrogenation route due to its proven scalability, robustness, and broad applicability in standard chemical manufacturing environments.
Process Chemistry and Detailed Protocols
The overall synthesis is a two-stage process: (1) Asymmetric transfer hydrogenation of the starting ketone to form the chiral free amine, and (2) Isolation and crystallization of the amine as its hydrochloride salt for enhanced stability and purity.
Stage 1: Asymmetric Transfer Hydrogenation of 3,4-Difluoropropiophenone
Principle and Rationale: This core transformation converts the prochiral 3,4-difluoropropiophenone into the (S)-amine. The reaction proceeds via in-situ formation of an imine with an ammonia source, which is then stereoselectively reduced. We employ a well-defined chiral ruthenium catalyst, specifically an (S,S)-TsDPEN Ru complex, which is known for its high efficiency and selectivity in reducing aryl ketones. Formic acid and triethylamine form an azeotropic mixture that serves as both the hydrogen source and the reaction medium. The triethylamine also acts as a base to neutralize the formic acid and facilitate the catalytic cycle.
Experimental Protocol (100 g Scale):
-
Materials:
-
3,4-Difluoropropiophenone (1.00 eq, 170.15 g)
-
Ammonium Formate (HCOONH₄) (5.0 eq, 315.25 g)
-
(S,S)-TsDPEN RuCl Catalyst (e.g., C₃₈H₃₄Cl₂N₂O₄S₂Ru) (0.001 eq, 0.86 g)
-
Formic Acid (HCOOH) (5 vol, 850 mL)
-
Toluene (10 vol for work-up, 1.7 L)
-
Sodium Hydroxide (NaOH), 50% w/w solution
-
Deionized Water
-
-
Procedure:
-
To a 2 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge formic acid (850 mL).
-
With gentle stirring, add ammonium formate (315.25 g) in portions. An endotherm will be observed.
-
Add 3,4-difluoropropiophenone (170.15 g) to the mixture.
-
Add the (S,S)-TsDPEN RuCl catalyst (0.86 g).
-
Seal the reactor, purge with nitrogen, and heat the mixture to 40-45 °C.
-
Maintain the reaction at this temperature for 18-24 hours. Monitor the reaction progress by HPLC until the starting ketone is <1.0%.
-
Upon completion, cool the reaction mixture to room temperature (20-25 °C).
-
Carefully quench the reaction by slowly adding the mixture to a separate vessel containing chilled deionized water (1.7 L). Caution: Gas evolution (CO₂) will occur.
-
Adjust the pH of the aqueous mixture to >12 by the slow addition of 50% NaOH solution, maintaining the temperature below 30 °C with external cooling.
-
Transfer the mixture to a separatory funnel and extract the product with toluene (2 x 850 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude (S)-1-(3,4-Difluorophenyl)propan-1-amine as an oil. Proceed directly to the salt formation stage.
-
Stage 2: Crystallization of this compound
Principle and Rationale: Formation of the hydrochloride salt is a critical final step that serves two purposes: purification and stabilization. The crystalline salt is typically more stable, less volatile, and easier to handle than the free amine oil. Crystallization from a suitable solvent system allows for the removal of process impurities.[6] Isopropanol (IPA) is selected as the primary crystallization solvent due to the good solubility of the free amine and the lower solubility of the resulting hydrochloride salt, promoting high recovery.[7]
Experimental Protocol:
-
Materials:
-
Crude (S)-1-(3,4-Difluorophenyl)propan-1-amine (from Stage 1)
-
Isopropanol (IPA) (8 vol, ~1.36 L)
-
Hydrochloric Acid, 5-6 M solution in Isopropanol
-
Methyl tert-butyl ether (MTBE) (4 vol, ~680 mL)
-
-
Procedure:
-
Dissolve the crude amine oil in isopropanol (1.36 L) in a clean, dry reactor.
-
Filter the solution through a polishing filter (e.g., 1 µm) to remove any particulate matter.
-
Cool the solution to 0-5 °C using an ice/water bath.
-
Slowly add the 5-6 M HCl/IPA solution dropwise with vigorous stirring. Monitor the pH of the solution using a wetted pH strip, targeting a final pH of 1-2.
-
A white precipitate will form. After the addition is complete, stir the resulting slurry at 0-5 °C for an additional 2 hours to maximize crystal growth.
-
Slowly add MTBE (680 mL) as an anti-solvent over 30 minutes to further decrease the solubility of the salt and improve the yield.
-
Stir the slurry for another 1 hour at 0-5 °C.
-
Isolate the solid product by filtration using a Buchner funnel.
-
Wash the filter cake with cold (0-5 °C) MTBE (2 x 200 mL).
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Visualization of Workflow and Mechanism
Caption: Overall Synthetic Workflow for (S)-1-(3,4-Difluorophenyl)propan-1-amine HCl.
Caption: Simplified Mechanism of Asymmetric Reductive Amination.
Analytical Quality Control
To ensure the final product meets the required specifications for use in drug development, a series of analytical tests must be performed.
| Parameter | Method | Specification | Rationale |
| Appearance | Visual Inspection | White to off-white crystalline solid | Confirms expected physical form. |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Confirms the chemical structure of the target compound. |
| Assay | HPLC-UV (C18 column) | ≥ 99.0% | Determines the chemical purity of the compound. |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% ee (S-enantiomer) | Crucial for ensuring the stereochemical integrity of the API.[8][9] |
| Residual Solvents | GC-HS | IPA ≤ 5000 ppm, MTBE ≤ 5000 ppm | Ensures solvents are below ICH safety limits. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect stability and downstream reactivity. |
Protocol: Chiral HPLC Method
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA or equivalent).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of an amine modifier (e.g., 85:15 Hexane:IPA + 0.1% Diethylamine). The exact ratio may require optimization.[10][11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~10 mg of the hydrochloride salt in 10 mL of mobile phase.
Scale-Up and Process Safety Considerations
Transitioning a synthesis from the bench to a pilot plant requires a thorough evaluation of potential hazards.[12][13]
-
Thermal Safety:
-
Hydrogenation: The reduction step is exothermic. Reaction calorimetry should be performed to determine the heat of reaction and ensure that the plant's cooling capacity is sufficient to control the temperature, preventing a thermal runaway.[12]
-
Neutralization/Quench: The quenching of formic acid and the neutralization with NaOH are highly exothermic. Slow addition rates and efficient cooling are critical for safety.
-
-
Reagent Handling and Safety:
-
Corrosives: Both formic acid and concentrated NaOH are highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats, is mandatory.[14]
-
Pressure: The reaction evolves CO₂ gas, especially during the quench. The reactor must be properly vented to avoid pressure buildup.
-
-
Process Optimization for Scale-Up:
-
Mixing: Efficient agitation is crucial to ensure homogeneity, especially during catalyst dispersion and temperature control.
-
Crystallization Control: On a large scale, controlling the cooling rate and the addition rate of the HCl solution and anti-solvent is key to achieving a consistent crystal size distribution, which impacts filtration and drying performance.[6]
-
Conclusion
This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. By selecting an asymmetric transfer hydrogenation route, the process leverages well-established chemical manufacturing infrastructure. The emphasis on process safety, in-process controls, and rigorous analytical validation ensures that the final product can be manufactured with high purity and the correct stereochemistry, meeting the stringent requirements of the pharmaceutical industry.
References
-
ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. Available at: [Link]
-
Green, A. P., Turner, N. J., & O'Reilly, E. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening. Angewandte Chemie International Edition. Available at: [Link]
-
University of Illinois, Department of Chemistry. (2020). The Use of ω-Transaminase for Chiral Amine Synthesis in Organic Synthesis. Available at: [Link]
-
Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology. Available at: [Link]
-
Kelly, P. P., et al. (2018). Transaminases for Chiral Amine Synthesis. Current Opinion in Chemical Biology. Available at: [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Surfachem. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
-
ACS Publications. (2021). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Energy & Fuels. Available at: [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]
-
The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
Park, K., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
de Meijere, A., et al. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules. Available at: [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
- Google Patents. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. kinampark.com [kinampark.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 12. helgroup.com [helgroup.com]
- 13. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diplomatacomercial.com [diplomatacomercial.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
Welcome to the dedicated technical support resource for the synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and ensuring high purity.
I. Overview of the Synthetic Pathway
The most prevalent and scalable method for synthesizing this compound is through the asymmetric reductive amination of 3,4-difluoropropiophenone. This process typically involves two key transformations: the formation of an imine intermediate followed by its stereoselective reduction.
Caption: A step-by-step experimental workflow for the synthesis.
-
Reactor Setup: To a suitable pressure reactor, charge 3,4-difluoropropiophenone (1.0 eq), the chosen solvent (e.g., methanol), and the amine source (e.g., ammonium acetate, 5-10 eq).
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon).
-
Catalyst Introduction: In a separate glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving the metal precursor (e.g., [RuCl2(p-cymene)]2) and the chiral ligand (e.g., (R,R)-TsDPEN) in the reaction solvent. Add the catalyst solution to the reactor via syringe.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 40-60 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by crystallization of the hydrochloride salt as described in FAQ 3.
III. References
Technical Support Center: Purification of (S)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride
Welcome to the technical support center for the purification of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the isolation and purification of this chiral amine salt. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of a solvate), forming a liquid phase instead of a solid crystalline lattice. For amine hydrochlorides, this is often due to an inappropriate solvent choice or excessive cooling rates.
-
Causality: The high concentration of the solute in the hot solvent, combined with a solvent system that is too effective at solvation even at lower temperatures, can lead to a metastable liquid phase. Rapid cooling exacerbates this by not allowing sufficient time for ordered crystal nucleation and growth.
-
Immediate Solutions:
-
Re-heat the solution: Add a small amount of additional solvent until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then gradually cool further in an ice bath. Avoid placing a hot flask directly into a cold bath.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.
-
Seed Crystals: If available, add a few seed crystals of pure product to the cooled, supersaturated solution to induce crystallization.
-
-
Long-Term Strategy (Solvent System Optimization): The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amine hydrochlorides, which are polar salts, suitable systems often involve a polar protic solvent mixed with a less polar co-solvent.
Solvent System (Examples) Rationale Isopropanol (IPA) / Water Water solubilizes the salt, while IPA reduces solubility upon cooling. The ratio is critical. Ethanol / Diethyl Ether Dissolve in minimal hot ethanol; add ether as an anti-solvent until turbidity appears, then re-heat to clarify and cool slowly. Methanol / Toluene Similar to the above, using toluene as the anti-solvent.
Question 2: After recrystallization, my product yield is extremely low. What are the likely causes?
Answer:
Low yield is a common issue that can stem from several factors during the workup and purification stages.
-
Causality & Solutions:
-
Incomplete Precipitation: You may be using too much solvent for the recrystallization, leaving a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Minimize the amount of hot solvent used to dissolve the crude product. After filtering the cold slurry, concentrate the mother liquor and cool again to attempt a second crop of crystals.
-
-
Incorrect pH During Workup: Before forming the hydrochloride salt, the free amine is typically extracted into an organic solvent from an aqueous solution. If the pH of the aqueous layer is not sufficiently basic (pH > 10), the amine will be protonated and remain in the aqueous phase, leading to poor extraction efficiency.
-
Premature Crystallization: If the product crystallizes during a hot filtration step (intended to remove insoluble impurities), it will be lost.
-
Solution: Use a pre-heated funnel and filter flask for hot filtrations and use a slight excess of hot solvent to ensure the product remains in solution.
-
-
Loss During Transfers: Mechanical losses from transferring material between flasks can add up. Ensure all vessels are thoroughly rinsed with the mother liquor.
-
Question 3: My final product's purity is below 99% by HPLC, with a persistent impurity. How do I identify and remove it?
Answer:
Identifying the impurity is the first step. The impurity's nature will dictate the best removal strategy.
-
Impurity Identification:
-
Unreacted Starting Material: The synthetic precursor, likely 1-(3,4-difluorophenyl)propan-1-one, is a common impurity. It is neutral and less polar than the amine salt.
-
The Wrong Enantiomer: The (R)-enantiomer is the most challenging impurity to remove. Its presence must be checked by a chiral analytical method.[1][2]
-
Side-Reaction Products: Synthetic routes can generate various by-products. Review the reaction mechanism to predict potential structures.[3][4][5]
-
-
Removal Strategies:
-
For Less Polar Impurities (e.g., Ketone):
-
Acid/Base Extraction: Before salt formation, dissolve the crude free amine in a non-polar solvent (e.g., dichloromethane). Wash with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous phase as the salt, while the neutral ketone remains in the organic layer. Then, basify the aqueous layer and re-extract the pure free amine.
-
-
For More Polar Impurities:
-
Recrystallization: A carefully chosen solvent system should leave more polar impurities in the mother liquor.
-
-
For the (R)-Enantiomer:
-
Classical Resolution: This is typically done on the free amine before salt formation by creating diastereomeric salts with a chiral acid (e.g., tartaric acid).[6][7] The diastereomers have different solubilities and can be separated by fractional crystallization.[7] If your final HCl salt is contaminated, you must first convert it back to the free amine to attempt this.
-
Preparative Chiral Chromatography: This is a highly effective but more expensive option for removing the unwanted enantiomer.[1]
-
-
Purification Workflow & Troubleshooting Logic
The following diagrams illustrate the general purification workflow and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for purification.
Caption: Decision tree for troubleshooting purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm the purity and identity of my final product?
A: A combination of techniques is essential for full characterization:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical analysis. It determines both chemical purity (by peak area) and, more importantly, enantiomeric purity (the ratio of the S- to the R-enantiomer). Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral amines.[1][2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR confirms the chemical structure. ¹H NMR will show the characteristic peaks for the propyl chain and the aromatic protons. ¹⁹F NMR is particularly useful for confirming the difluorophenyl moiety. Adding a drop of D₂O to the NMR sample will cause the N-H proton signals to disappear, confirming their assignment.[9][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the free amine.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q2: How do I prepare the sample and what are typical conditions for Chiral HPLC analysis?
A: Method development is often required, but a good starting point for chiral amines on a polysaccharide CSP (e.g., cellulose or amylose-based column) is a normal-phase method.[8][11]
Sample Preparation:
-
Dissolve a small amount of the hydrochloride salt in the mobile phase. Ensure it is fully dissolved. If solubility is an issue, you may need to neutralize a sample back to the free amine and dissolve it in the mobile phase.
Typical Starting HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., CHIRALCEL® OD-H) | Proven effectiveness for amine enantioseparation.[1] |
| Mobile Phase | Hexane / Isopropanol (IPA) with an additive | A common normal-phase system. |
| Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | The basic additive is crucial. It improves peak shape and reduces peak tailing by competing with the analyte for active sites on the stationary phase.[11] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at ~254 nm | The difluorophenyl ring provides strong UV absorbance. |
Q3: Can I purify the free amine first before making the hydrochloride salt?
A: Yes, and this is often the preferred strategy. Purifying the free amine allows for a broader range of techniques. The free amine is less polar than its salt, making it suitable for standard silica gel column chromatography to remove polar and non-polar impurities. Following chromatographic purification of the free amine, the hydrochloride salt can be formed by treating a solution of the pure amine (e.g., in diethyl ether or isopropanol) with a solution of HCl. This often results in the direct precipitation of the highly pure salt.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes you have a crude solid that is mostly the desired product.
-
Solvent Selection: Place ~20 mg of crude material into a small test tube. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the tube. If it dissolves when hot but reappears upon cooling, you have found a good single solvent. If not, find a solvent that dissolves it well (e.g., methanol) and an "anti-solvent" in which it is insoluble (e.g., diethyl ether).
-
Dissolution: Place the crude solid into an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (e.g., boiling isopropanol) in portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Analyze the purified product for purity and identity using the methods described in the FAQ section.
References
- An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.). Google Patents.
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (n.d.). Google Patents.
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Enantioselective crystallization of glutamic acid hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]
- WO 2013/144295 A1. (n.d.). Googleapis.com.
-
Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. Retrieved from [Link]
-
Recent advances in the field of chiral crystallization. (2022). ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. (2025). ACS Omega. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved from [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Retrieved from [Link]
-
Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
-
propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
This compound,95%. (n.d.). Acmec Biochemical. Retrieved from [Link]
- US4440954A - Process for the purification of p-aminophenol. (n.d.). Google Patents.
-
Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. (n.d.). PMC - NIH. Retrieved from [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. rsc.org [rsc.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. yakhak.org [yakhak.org]
- 9. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
Welcome to the technical support center for the synthesis of (S)-1-(3,á,4-Difluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Chiral amines are crucial building blocks in the pharmaceutical industry, and ensuring their purity is paramount.[1][2] This resource provides in-depth, experience-driven advice to help you navigate the complexities of this specific synthesis and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable protocols to resolve them.
Issue 1: Low Yield of the Desired (S)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride
Question: My reaction is resulting in a significantly lower yield than expected. What are the likely causes, and how can I improve it?
Answer:
Low yields in the synthesis of chiral amines, such as this compound, often stem from suboptimal reaction conditions or the formation of stable side products. The most common synthetic route involves the reductive amination of 3,4-difluorophenyl propan-1-one. Let's break down the potential culprits in this process.
Root Causes and Solutions:
-
Incomplete Imine Formation: The initial step of reductive amination is the formation of an imine intermediate from the ketone and the amine source.[3] This reaction is an equilibrium process and can be sluggish.
-
Troubleshooting Protocol:
-
Acid Catalysis: Ensure the presence of a catalytic amount of a weak acid, such as acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[4]
-
Water Removal: The formation of the imine releases a molecule of water. Removing this water can drive the equilibrium towards the product. The use of molecular sieves is a common and effective strategy.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or ¹H NMR to monitor the disappearance of the starting ketone and the appearance of the imine before adding the reducing agent.[4]
-
-
-
Reduction of the Starting Ketone: The reducing agent, intended for the imine, can also reduce the starting ketone back to the corresponding alcohol (1-(3,4-difluorophenyl)propan-1-ol). This is a common side reaction that consumes both the starting material and the reducing agent.
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) for this reason, as it is less reactive towards ketones.[3] Sodium cyanoborohydride (NaBH₃CN) is also a good option for its selectivity.[3]
-
Staged Addition: Add the reducing agent only after confirming the formation of the imine. This minimizes the time the reducing agent and ketone are in the reaction mixture together.
-
-
-
Over-alkylation: If a primary amine is used as the nitrogen source, the desired primary amine product can sometimes react further with the starting ketone to form a secondary amine, leading to a mixture of products.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Use a slight excess of the amine source to favor the formation of the primary amine.
-
Ammonia or Ammonium Salts: Employing ammonia or an ammonium salt (like ammonium acetate) as the nitrogen source can minimize over-alkylation.
-
-
Caption: Workflow for optimizing the yield in reductive amination.
Issue 2: Presence of the (R)-enantiomer Impurity
Question: My final product shows the presence of the undesired (R)-enantiomer. What causes this loss of stereoselectivity, and how can I improve the enantiomeric excess (e.e.)?
Answer:
Achieving high enantiomeric purity is a critical aspect of synthesizing chiral molecules.[5] The presence of the (R)-enantiomer can arise from several factors, primarily related to the chiral catalyst or auxiliary used, or racemization during the reaction or workup.
Root Causes and Solutions:
-
Inefficient Chiral Catalyst or Auxiliary: In asymmetric synthesis, the choice and handling of the chiral catalyst or auxiliary are paramount.
-
Troubleshooting Protocol:
-
Catalyst Screening: If using a chiral catalyst (e.g., in asymmetric hydrogenation or transfer hydrogenation), screen different ligands or catalyst precursors to find the optimal one for your substrate.
-
Purity of Chiral Reagents: Ensure the enantiomeric purity of any chiral reagents, catalysts, or auxiliaries used. Even small enantiomeric impurities in the starting materials can significantly impact the final product's e.e.[5]
-
Reaction Conditions: Optimize reaction parameters such as temperature, pressure (for hydrogenations), and solvent, as these can have a profound effect on enantioselectivity.
-
-
-
Racemization: The desired (S)-amine product might undergo racemization under certain conditions.
-
Troubleshooting Protocol:
-
pH Control: Avoid strongly acidic or basic conditions during workup and purification, as these can sometimes lead to racemization of chiral amines.
-
Temperature: Perform the reaction and purification at the lowest practical temperature to minimize the risk of racemization.
-
-
| Method | Principle | Sample Preparation | Pros & Cons |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Dissolve sample in a suitable mobile phase. | Pros: High accuracy and resolution. Cons: Can require method development. |
| Chiral GC | Separation of volatile enantiomers on a chiral column. | Derivatization (e.g., with trifluoroacetic anhydride) may be needed to increase volatility.[6] | Pros: Excellent for volatile amines. Cons: Requires derivatization. |
| NMR with Chiral Shift Reagents | A chiral lanthanide complex forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. | Add the chiral shift reagent to the NMR sample. | Pros: Provides direct structural information. Cons: Can cause line broadening; reagent is expensive. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the reductive amination synthesis of this compound?
A1: Besides the undesired (R)-enantiomer, the most common side products are:
-
1-(3,4-Difluorophenyl)propan-1-ol: From the reduction of the starting ketone.
-
N-(1-(3,4-Difluorophenyl)propyl)-1-(3,4-difluorophenyl)propan-1-amine: A secondary amine formed from the reaction of the product with another molecule of the starting imine.
-
Unreacted 3,4-difluorophenyl propan-1-one: Due to incomplete reaction.
Q2: How can I effectively remove these side products during purification?
A2:
-
Column Chromatography: This is the most effective method for separating the desired amine from the starting ketone and the alcohol byproduct. A silica gel column with a gradient elution of ethyl acetate in hexanes, often with a small amount of triethylamine to prevent the amine from streaking, is a good starting point.
-
Acid-Base Extraction: The basic nature of the amine product allows for its separation from neutral impurities like the starting ketone and the alcohol. Extract the crude reaction mixture with a dilute acid (e.g., 1M HCl) to move the amine into the aqueous layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.
-
Crystallization: The formation of the hydrochloride salt can be an excellent purification step. Dissolving the crude amine in a suitable solvent (like diethyl ether or isopropanol) and adding a solution of HCl in the same solvent can lead to the selective crystallization of the desired product, leaving impurities in the mother liquor.
Q3: Are there alternative synthetic routes to consider if I continue to have issues with reductive amination?
A3: Yes, several other methods are used for the synthesis of chiral amines:
-
Asymmetric Hydrogenation of Imines: This method uses a chiral transition metal catalyst (e.g., based on Rhodium or Iridium) to directly hydrogenate a pre-formed imine with high enantioselectivity.[7]
-
Enzymatic Transamination: Biocatalysis using transaminase enzymes can offer excellent enantioselectivity and mild reaction conditions.[8] These enzymes transfer an amino group from a donor molecule to the ketone substrate.
-
Resolution of a Racemic Mixture: A racemic mixture of the amine can be synthesized and then separated into its enantiomers using a chiral resolving agent, such as tartaric acid or a derivative.
Caption: Decision tree for selecting a synthetic method.
References
- Chiral Amines in Asymmetric Synthesis. (n.d.). Merck Millipore.
- Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed.
- A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol. (n.d.). Benchchem.
- Frutos, J., & Fernández-Pérez, H. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
- Wang, D., & Chen, F. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.
- Way, T. R., & Jones, A. B. (2013). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC - NIH.
- A Researcher's Guide to Determining Optical Purity in Chiral Amine Intermediates. (n.d.). Benchchem.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- What's wrong with my reductive amination? I barely got any product. (2025). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the dedicated technical support guide for (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. This resource is designed for our valued partners in research, discovery, and drug development. We understand that overcoming experimental hurdles is critical to project success. This guide provides in-depth, field-proven insights and protocols to address the most common challenge associated with this compound: solubility.
Part 1: Compound Overview and Physicochemical Profile
A foundational understanding of the physicochemical properties of this compound is the first step in troubleshooting. As a hydrochloride salt of a primary amine, its solubility is intrinsically linked to pH and the polarity of the solvent system.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 847448-46-8 | [3][4] |
| Molecular Formula | C₉H₁₁F₂N·HCl | [5] |
| Molecular Weight | 207.64 g/mol | [6] |
| Physical Form | Solid | [7] |
| Predicted pKa | ~9.5-10.5 (for the conjugate acid) | Inferred from similar amine structures |
| Predicted LogP | ~2.3 (for the free base) | [8] |
Note: Predicted values are estimations based on structural similarity and computational models. Actual experimental values may vary.
Part 2: Troubleshooting Workflow for Solubility Issues
Before diving into detailed protocols, this workflow provides a logical decision-making process to diagnose and solve your solubility challenge.
Caption: The pH-dependent equilibrium of the amine salt.
Q3: What are the recommended starting solvents?
A: Based on the structure and salt form, we recommend the following as starting points for solubility testing.
Table 2: General Solubility Reference Guide
| Solvent | Expected Solubility | Rationale & Comments |
| Water (pH < 5) | Soluble to Sparingly Soluble | The acidic pH maintains the soluble salt form. Solubility is concentration-dependent. |
| Methanol / Ethanol | Soluble | Polar protic solvents are effective at solvating the hydrochloride salt. |
| DMSO | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Insoluble | As a non-polar organic solvent, it is ineffective at dissolving the polar salt form. |
| Ethyl Acetate (EtOAc) | Insoluble | Similar to DCM, this solvent is not polar enough to dissolve the ionic salt. |
| Acetonitrile | Sparingly Soluble | Moderately polar, may require heating or co-solvents. |
Q4: Can I convert the hydrochloride salt to the free base? Why would I do this?
A: Yes, conversion to the free base is a standard and highly useful procedure. You would do this primarily to increase the compound's solubility in non-polar organic solvents, which is often required for subsequent synthetic reactions or for certain analytical techniques like chromatography on silica gel. The process involves basifying an aqueous solution of the salt and extracting the neutral free base with an organic solvent (see Protocol 3). [2]
Part 4: Step-by-Step Troubleshooting Protocols
Protocol 1: Systematic Approach to Aqueous Solubilization
Objective: To achieve a clear, stable aqueous solution for bioassays or analytical testing.
Methodology:
-
Preparation: Weigh the desired amount of this compound into a clean glass vial.
-
Solvent Addition: Add a small volume of your target aqueous buffer (e.g., PBS, Citrate buffer). It is critical to start with a buffer that has a pH at least 2 units below the predicted pKa of the compound (e.g., pH 4.0-6.0).
-
Facilitating Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If solid remains, use a sonicating bath for 5-10 minutes. Gentle warming (30-40°C) can also be applied, but monitor for any signs of degradation if the compound is known to be thermally labile.
-
-
pH Adjustment (If Necessary): If full dissolution is not achieved in the initial buffer, you can incrementally lower the pH by adding microliter amounts of dilute HCl (e.g., 0.1 M HCl). Vortex after each addition. This further pushes the equilibrium to the more soluble protonated form.
-
Validation: Once visually clear, allow the solution to stand at the intended experimental temperature for at least 15-30 minutes to ensure it is stable and no precipitation occurs. For rigorous studies, determining the thermodynamic solubility via the shake-flask method is recommended. [9]
Protocol 2: Co-Solvent Screening for Difficult Formulations
Objective: To increase aqueous solubility beyond the limits of pH adjustment by introducing a water-miscible organic co-solvent.
Causality: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for solvating the organic components of the drug molecule. [10]This is a common strategy in early drug formulation. [11][12] Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable organic solvent in which it is freely soluble, such as DMSO or Ethanol.
-
Serial Dilution: In separate vials, place your target aqueous buffer.
-
Co-solvent Addition: Add the organic stock solution to the aqueous buffer in varying percentages (e.g., to final concentrations of 1%, 2%, 5%, and 10% organic co-solvent).
-
Crucial Step: Add the stock solution dropwise while vortexing the aqueous buffer vigorously. This rapid mixing helps prevent the compound from immediately precipitating out of solution upon contact with the aqueous phase.
-
-
Observation & Analysis:
Protocol 3: Conversion of Hydrochloride Salt to Free Base
Objective: To render the compound soluble in non-polar organic solvents for chemical reactions or purification.
Methodology:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water in a separatory funnel.
-
Basification: Add an immiscible organic solvent for extraction, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
pH Adjustment: While stirring, slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1 M sodium hydroxide (NaOH) solution. Monitor the pH of the aqueous layer with pH paper, aiming for a final pH of >10. [2] * Expert Tip: The appearance of cloudiness or an emulsion that resolves into the organic layer is often a sign that the free base is forming and being extracted.
-
Extraction: Stopper the funnel, vent frequently, and shake to extract the neutralized free base into the organic layer. Allow the layers to separate.
-
Isolation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc). Perform one or two more extractions of the aqueous layer with fresh organic solvent to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free base, which is often an oil.
Part 5: Advanced Formulation Considerations
For challenging drug development scenarios where simple pH or co-solvent adjustments are insufficient, more advanced strategies may be required to enhance solubility and bioavailability. [15]These include:
-
Complexation: Using cyclodextrins to form inclusion complexes that shield the hydrophobic parts of the molecule, increasing its apparent water solubility. [15]* Solid Dispersions: Creating amorphous dispersions of the drug in a polymer matrix, which avoids the crystal lattice energy that must be overcome during dissolution. [11][16]* Co-Crystallization: Forming a new crystalline solid with a benign co-former molecule, which can have drastically different (and improved) physicochemical properties, including solubility. [17] These advanced techniques require specialized expertise and equipment but are powerful tools in modern pharmaceutical development.
References
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma's Almanac. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
What is the best way to convert my amine compound from the free amine into the salt form HCl?. ResearchGate. [Link]
-
Why do amines dissolve in hydrochloric acid?. Quora. [Link]
-
Isolation (Recovery) of amines. University of Alberta. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]
-
Factors Affecting Solubility. BYJU'S. [Link]
-
Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. [Link]
-
Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]
- US4670232A - Recovery of amines from by-product chloride salts.
-
This compound,95%. Acmec Biochemical. [Link]
-
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. [Link]
-
This compound | 847448-46-8. BuyersGuideChem. [Link]
-
rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine Hydrochloride. Pharmaffiliates. [Link]
Sources
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- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. This compound | 847448-46-8 [m.chemicalbook.com]
- 4. This compound | 847448-46-8 - BuyersGuideChem [buyersguidechem.com]
- 5. 847448-46-8[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 6. (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride | CAS 473733-16-3 | Sun-shinechem [sun-shinechem.com]
- 7. (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride | 2891580-96-2 [sigmaaldrich.cn]
- 8. chemscene.com [chemscene.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tabletscapsules.com [tabletscapsules.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride in Solution
Welcome to the technical support center for (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound in solution. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical tools to anticipate and address stability challenges during your experiments.
Introduction to Stability Considerations
This compound, as a primary amine salt, possesses inherent chemical functionalities that can be susceptible to degradation under various environmental conditions. Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of any formulation or experimental outcome.[1][2] This guide will walk you through the principles of forced degradation studies, potential degradation pathways, and troubleshooting common issues you may encounter.
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways and intrinsic stability.[1][2] This is a cornerstone of pharmaceutical development, mandated by guidelines from the International Council for Harmonisation (ICH), to develop stability-indicating analytical methods.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on its chemical structure, the primary amine and the difluorophenyl ring are the most reactive sites. Potential degradation pathways include:
-
Oxidation: Primary amines are susceptible to oxidation, which can lead to the formation of corresponding imines, oximes, or further degradation products.[3][4] The presence of trace metals or peroxides in solvents can catalyze these reactions.
-
pH-mediated Degradation: In highly acidic or basic solutions, the compound may undergo reactions. While the hydrochloride salt is stable in acidic pH, strong bases could deprotonate the amine, potentially leading to other reactions.
-
Photodegradation: Aromatic systems, like the difluorophenyl ring, can absorb UV light, leading to photolytic degradation.[4] The extent of degradation depends on the light intensity and the duration of exposure.
Q2: I'm observing a change in the color of my stock solution over time. What could be the cause?
A2: A color change often indicates the formation of degradation products, which may be chromophoric. This is commonly associated with oxidative degradation or the formation of complex impurities. It is crucial to immediately analyze the solution using a stability-indicating method like HPLC to identify and quantify any new peaks.
Q3: My compound is precipitating out of solution. What should I do?
A3: Precipitation could be due to several factors:
-
Solubility Limits: You may be exceeding the solubility of the compound in the chosen solvent system. Verify the solubility at the experimental temperature.
-
pH Shift: A change in the pH of the solution can affect the ionization state of the amine and its salt form, leading to a decrease in solubility.
-
Degradation: A degradant may be less soluble than the parent compound.
-
Counter-ion Effects: In complex buffer systems, interactions with other ions might lead to the formation of a less soluble salt.
To troubleshoot, confirm the pH of your solution and consider using a different buffer or co-solvent system. Filtering a small aliquot and analyzing the filtrate can help determine if the concentration of the parent compound has decreased.
Q4: How should I properly store my solutions of this compound?
A4: For general use, it is recommended to store stock solutions at 2-8°C, protected from light. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Chemical degradation (hydrolysis, oxidation, photolysis) | Perform a forced degradation study to identify potential degradants. Ensure the analytical method is stability-indicating. |
| Decrease in main peak area over time | Degradation of the active pharmaceutical ingredient (API) | Quantify the loss of API against a freshly prepared standard. Investigate the influence of temperature, pH, and light on the degradation rate. |
| pH of the solution changes over time | Degradation leading to acidic or basic byproducts. Interaction with container. | Monitor the pH of the solution during the stability study. Use buffered solutions where appropriate. |
| Cloudiness or precipitation in the solution | Exceeded solubility, pH shift, or formation of an insoluble degradant. | Check the solubility of the compound in the chosen solvent. Ensure the pH of the solution is stable. Analyze the precipitate if possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1][2][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours.[5]
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV and visible light) as per ICH Q1B guidelines.
3. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection.[2]
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
The goal is to achieve 5-20% degradation to ensure that the secondary degradation products are not formed.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is crucial for accurately assessing stability.[6]
1. Column and Mobile Phase Selection:
-
Column: A C18 column is a good starting point for the separation of the parent compound and its potential degradants.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
2. Method Optimization:
-
Inject a mixture of the stressed samples to ensure that all degradation products are well-resolved from the parent peak and from each other.
-
Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation.
3. Method Validation:
-
Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Unexpected Degradation
Caption: A logical workflow for troubleshooting unexpected degradation of the compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
-
Forced Degradation Studies. (2016). J Anal Pharm Res, 3(6). Available at: [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
A Drug Stability Study Using Surface-Enhanced Raman Scattering on Silver Nanoparticles. (2022). MDPI. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America. Available at: [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. (2025). European Medicines Agency (EMA). Available at: [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link]
Sources
Technical Support Center: Optimization of Chiral Separation for 1-(3,4-Difluorophenyl)propan-1-amine Enantiomers
Welcome to the dedicated technical support resource for the chiral separation of 1-(3,4-Difluorophenyl)propan-1-amine enantiomers. This guide is designed for researchers, analytical scientists, and process chemists who are developing and optimizing methods for the enantioselective analysis and purification of this critical pharmaceutical intermediate. As a chiral primary amine, its separation presents unique challenges that require a systematic and well-informed approach.[1][2][3]
This document provides in-depth troubleshooting guidance and frequently asked questions (FAQs) based on established principles of chiral chromatography. We will explore the causality behind experimental choices to empower you to overcome common hurdles and achieve robust, reproducible separations.
Troubleshooting Guide: From Poor Resolution to Peak Tailing
This section addresses specific issues you may encounter during method development and routine analysis.
Q1: I am seeing poor or no resolution between the enantiomers. What are the primary factors to investigate?
A1: Achieving enantioselectivity is the core of any chiral separation. If you're observing co-elution or minimal separation (Resolution < 1.5), the issue almost always lies with the fundamental interactions between your analyte and the chiral stationary phase (CSP).
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[1][4] For chiral primary amines like 1-(3,4-difluorophenyl)propan-1-amine, polysaccharide-based CSPs are the most versatile and successful.[1][4][5]
-
Expertise & Experience: Polysaccharide phases, such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), create chiral grooves and cavities.[6][7] The separation mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within these grooves. The difluorophenyl group and the amine's stereocenter must fit precisely for differential retention to occur. If your current CSP is not providing selectivity, it likely lacks the specific steric and electronic complementarity required.
-
Recommended Action: Screen a set of complementary polysaccharide-based columns. A good starting point includes columns with amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dimethylphenylcarbamate), and other derivatives with different electronic properties (e.g., chloro-substituted phenylcarbamates).[6][8]
-
-
Suboptimal Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP.
-
Normal Phase (NP) vs. Supercritical Fluid Chromatography (SFC): Both are excellent choices. SFC is often preferred for its high efficiency, faster analysis times, and reduced organic solvent consumption.[7][9][10]
-
Organic Modifier: In NP or SFC, the type and concentration of the alcohol modifier (e.g., methanol, ethanol, isopropanol) are critical. A less polar alcohol like isopropanol generally increases retention and can sometimes improve selectivity compared to methanol.
-
Recommended Action: Systematically vary the alcohol modifier and its percentage. Start with a screening gradient and then fine-tune with isocratic runs.
-
Q2: My peaks are exhibiting significant tailing. How can I achieve better peak symmetry?
A2: Peak tailing is a common problem when analyzing basic compounds like primary amines.[4] It compromises resolution and makes accurate quantification difficult.[11]
-
Causality - Secondary Interactions: The primary cause of tailing for amines is strong, undesirable ionic interactions with acidic silanol groups present on the surface of the silica support of the CSP.[4][12] These interactions are non-enantioselective and lead to a portion of the analyte molecules being retained longer, causing the characteristic tail.
-
The Solution - Mobile Phase Additives: To mitigate this, a small amount of a basic additive must be added to the mobile phase.[4][13][14]
-
Expertise & Experience: An additive like diethylamine (DEA) or triethylamine (TEA) acts as a "silanol-masking agent."[13] Being a stronger base, it preferentially interacts with the acidic silanol sites, effectively shielding your analyte from these secondary interactions. This results in sharper, more symmetrical peaks.[4]
-
Recommended Protocol: Add 0.1% to 0.2% (v/v) of DEA to your mobile phase (both the alkane and alcohol components in NP, or to the alcohol co-solvent in SFC).[15] This concentration is usually sufficient to deactivate the silica surface without negatively impacting the primary chiral recognition mechanism. In some cases, additives like ethanolamine can offer even better performance.[14]
-
Q3: My retention times are too long, leading to excessive run times. How can I reduce them without sacrificing resolution?
A3: Long retention times are inefficient for high-throughput screening and can lead to peak broadening.
-
Increase Elution Strength: The most direct way to reduce retention is to increase the elution strength of the mobile phase.
-
NP/SFC: Increase the percentage of the alcohol modifier. For example, moving from 10% ethanol in hexane to 20% ethanol will significantly decrease retention. Be aware that this may also reduce selectivity, so a balance must be found.
-
Flow Rate: Increasing the flow rate will proportionally decrease retention time.[4] However, chiral separations are often sensitive to kinetics. Excessively high flow rates may not allow sufficient time for the enantiomers to interact with the CSP, leading to a loss of resolution.[4]
-
-
Temperature Effects: Increasing the column temperature will decrease mobile phase viscosity, leading to lower backpressure and shorter retention times. However, the effect on enantioselectivity is unpredictable; it can increase, decrease, or have no effect depending on the thermodynamics of the chiral recognition.[4] It is a parameter worth exploring during optimization.
Q4: I have a good analytical method, but I'm struggling to scale it up for preparative purification. What are the key considerations?
A4: Scaling a chiral separation from an analytical (e.g., 4.6 mm ID column) to a preparative scale (e.g., >20 mm ID column) requires careful consideration to maintain resolution while increasing throughput.[9][16][17]
-
Maintain Linear Velocity: Do not simply use the same flow rate. To maintain resolution, the linear velocity of the mobile phase across the column's cross-section should be kept constant. The flow rate must be scaled geometrically based on the square of the column radii:
-
Flow Rate (Prep) = Flow Rate (Analytical) x [Radius (Prep)² / Radius (Analytical)²]
-
-
Sample Overload: This is the most common cause of failure in preparative chromatography. Overloading the column with too much sample will saturate the stationary phase, leading to broad, overlapping peaks and a complete loss of separation.[18]
-
Expertise & Experience: Perform a loading study. Start with a low injection mass and incrementally increase it until you see a significant degradation in resolution. This will define the maximum loading capacity for your specific conditions.
-
Recommended Action: Dissolve the sample in the mobile phase to avoid solvent mismatch effects that can distort peak shape.[4] SFC is often advantageous for preparative work due to the lower viscosity of the mobile phase, which allows for higher flow rates, and the ease of removing CO2 during fraction collection.[10]
-
Frequently Asked Questions (FAQs)
Q: Why is chiral separation of 1-(3,4-Difluorophenyl)propan-1-amine important?
A: This compound is a chiral building block in pharmaceutical synthesis.[19] Enantiomers of a drug can have vastly different pharmacological, metabolic, and toxicological profiles.[20][21] Regulatory agencies like the FDA now require comprehensive characterization of each enantiomer, making enantiomerically pure compounds highly desirable for developing safer and more effective drugs.[21][22][23]
Q: Which is better for this compound: HPLC or SFC?
A: Both techniques are highly effective. However, Supercritical Fluid Chromatography (SFC) often offers significant advantages for chiral separations.[7] Its mobile phases (typically CO2 with an alcohol co-solvent) have low viscosity and high diffusivity, which promotes high efficiency and allows for faster separations.[10][24][25] SFC is also considered a "greener" technique due to reduced organic solvent usage.[10]
Q: What is the "memory effect" I've heard about with mobile phase additives?
A: The "memory effect" refers to the phenomenon where basic or acidic additives can adsorb onto the stationary phase and continue to influence chromatography even after they have been removed from the mobile phase.[13][26] For instance, a column previously used with DEA may show better peak shape for amines in subsequent runs, even with an additive-free mobile phase, because some DEA remains adsorbed. It is crucial to dedicate columns to specific types of analyses (e.g., basic or acidic compounds) or perform rigorous flushing procedures when switching between methods with different additives.[26]
Q: Can I use reversed-phase (RP) chromatography for this separation?
A: While normal phase and SFC are more common, RP methods can be developed. Polysaccharide-based CSPs are available in immobilized versions that are compatible with a wider range of solvents, including those used in RP.[6] For a basic amine, a high-pH mobile phase (e.g., using an ammonium bicarbonate buffer) would be necessary to keep the analyte in its neutral form, which generally promotes better chiral recognition on these types of phases.[27]
Data & Protocols
Table 1: Recommended Starting Conditions for Method Screening
| Parameter | HPLC (Normal Phase) | SFC (Supercritical Fluid Chromatography) |
| CSP | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dim. | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane/Isopropanol (IPA) or Hexane/Ethanol | CO₂ / Methanol (MeOH) or CO₂ / Ethanol |
| Composition | Start with 90:10 (Hexane:Alcohol) | Start with 80:20 (CO₂:Co-solvent) |
| Additive | 0.1% Diethylamine (DEA) in both solvents | 0.1% Diethylamine (DEA) in co-solvent |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | N/A | 150 bar |
| Detection | UV at 265 nm | UV at 265 nm |
Experimental Protocol: Analytical Chiral SFC Method
This protocol provides a robust starting point for the separation of 1-(3,4-Difluorophenyl)propan-1-amine enantiomers.
-
System Preparation:
-
Install a Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column, 250 x 4.6 mm, 5 µm.
-
Prepare the co-solvent: HPLC-grade Methanol with 0.2% (v/v) Diethylamine. Mix thoroughly.
-
Set up the SFC system with the co-solvent and medical-grade CO₂.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 85% CO₂ and 15% Methanol (with 0.2% DEA).
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 35 °C.
-
Automated Back Pressure Regulator (ABPR): 120 bar.
-
Detector: UV at 265 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 1-(3,4-Difluorophenyl)propan-1-amine at 1.0 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase co-solvent.
-
-
Injection & Analysis:
-
Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.
-
Inject 5 µL of the prepared sample.
-
Acquire data for a sufficient duration to allow both enantiomer peaks to elute.
-
Visualizing the Workflow
Diagram 1: Chiral Method Development Workflow
This diagram outlines the logical steps for developing a chiral separation method, from initial screening to final optimization.
Caption: A decision tree for troubleshooting peak shape issues.
References
- BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- Phenomenex. (2020, November 6). Scale Analytical to Prep Chiral Chromatography.
-
Pinto, M. M., Fernandes, C., & Tiritan, M. E. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1931. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
-
Ye, Y. K., Stringham, R. W., & Welch, C. J. (2003). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 992(1-2), 1-7. Retrieved from [Link]
-
Bhushan, R., & Kumar, V. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 145-159. Retrieved from [Link]
-
Bhushan, R., & Kumar, V. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Analysis (pp. 145-159). Humana Press. Retrieved from [Link]
-
Ali, I., Al-Othman, Z. A., & Suhail, M. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204. Retrieved from [Link]
-
Pinto, M. M., Fernandes, C., & Tiritan, M. E. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1931. Retrieved from [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
-
MDPI. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1931. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Ismail, O. H., Anton, N., & Armstrong, D. W. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1427, 64-74. Retrieved from [Link]
-
Kumar, S., Rauscher, A., Máté, W., & Malnasi-Csizmadia, A. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Retrieved from [Link]
-
Regalado, E. L., & Welch, C. J. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 30(7). Retrieved from [Link]
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 25(4). Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
Al-Majid, A. M., El-Azzouny, A. A., & Barakat, A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 194, 113773. Retrieved from [Link]
-
Sharma, S., Kumar, A., & Kumar, R. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6217. Retrieved from [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (R)-1-(3,4-Difluorophenyl)propan-1-amine. Retrieved from [Link]
-
Toribio, L., Bernal, J. L., & del Nozal, M. J. (2008). Enantioselective separations by packed column subcritical and supercritical fluid chromatography. Journal of Separation Science, 31(12), 2135-2152. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. Retrieved from [Link]
-
Regalado, E. L., & Welch, C. J. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. Retrieved from [Link]
-
Blacker, A. J., & Headley, C. E. (2011). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Organic Process Research & Development, 15(4), 856-863. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.
-
Wu, D. R., et al. (2008). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. ResearchGate. Retrieved from [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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- 3. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
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- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (S)-1-(3,4-Difluorophenyl)propan-1-amine Stereochemical Integrity
Welcome to the technical support center for (S)-1-(3,4-Difluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the prevention of racemization of this critical chiral building block. Maintaining the enantiomeric purity of chiral amines is paramount, as the biological activity often resides in a single enantiomer.[1]
I. Troubleshooting Guide: Diagnosing and Resolving Racemization
Have you observed a loss of enantiomeric excess (e.e.) in your sample of (S)-1-(3,4-Difluorophenyl)propan-1-amine? This troubleshooting guide will help you identify the potential causes and implement corrective actions.
Initial Assessment: Confirming Racemization
Before proceeding, it is crucial to confirm that racemization has occurred. The enantiomeric excess of your sample can be determined using various analytical techniques, including:
-
Chiral High-Performance Liquid Chromatography (HPLC): A widely used and reliable method for separating and quantifying enantiomers.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral derivatizing agents can allow for the determination of enantiomeric excess.[3][4][5]
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the concentration and enantiomeric excess of chiral amines, often in a high-throughput manner.[6]
If a decrease in e.e. is confirmed, proceed to the troubleshooting workflow below.
Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing the source of racemization.
Caption: Aqueous work-up protocol workflow.
IV. References
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health. [Link]
-
Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. Nature. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link]
-
Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]
-
Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. [Link]
-
AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. PubMed. [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
-
Racemisation in Chemistry and Biology. The University of Manchester. [Link]
-
Influence of pH on α of selected chiral amino acids. ResearchGate. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. PubMed Central. [Link]
-
Investigation of Temperature Cycling with Coupled Vessels for Efficient Deracemization of NMPA. National Institutes of Health. [Link]
-
Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. ACS Applied Bio Materials. [Link]
-
The Importance of Solvent Effects on the Mechanism of the Pfeiffer Effect. PubMed. [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. National Institutes of Health. [Link]
-
Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. [Link]
-
Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. ResearchGate. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. [Link]
-
Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide. ResearchGate. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
(1s)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride. PubChem. [Link]
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Technical Support Center: HPLC Analysis of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
Welcome to the technical support center for the HPLC analysis of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the chromatographic analysis of this chiral amine salt. The following question-and-answer format provides in-depth, field-proven insights to help you achieve robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Peak Shape Problems: Why am I seeing significant peak tailing?
Answer:
Peak tailing is the most common issue encountered when analyzing basic compounds like (S)-1-(3,4-Difluorophenyl)propan-1-amine.[1][2][3] This phenomenon primarily stems from secondary interactions between the protonated amine and residual silanol groups on the silica-based stationary phase of the HPLC column.[2][3][4]
Causality Explained:
-
Analyte State: In typical reversed-phase mobile phases (pH 2-7), the primary amine group of your analyte (pKa ~9-10) will be protonated, carrying a positive charge (-NH3+).
-
Stationary Phase State: Silica-based C18 columns have residual, un-capped silanol groups (Si-OH). At mobile phase pH values above ~3.5, these silanols begin to deprotonate, acquiring a negative charge (Si-O-).[1]
-
Secondary Interaction: The electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a strong, secondary retention mechanism.[1][4] This interaction is stronger than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail."
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing of basic compounds.
Step-by-Step Protocol: Mobile Phase Optimization to Reduce Tailing
-
Prepare an Acidic Mobile Phase: Start with a mobile phase pH between 2.5 and 3.0. This ensures the majority of silanol groups are protonated and neutral, minimizing ionic interactions.[4][5]
-
Aqueous Phase (A): 0.1% Formic Acid in Water or 0.05% Trifluoroacetic Acid (TFA) in Water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Introduce a Competing Base (If Needed): If tailing persists at low pH, add a competing base like Triethylamine (TEA) to the mobile phase.[4][6]
-
Action: Add 0.1% (v/v) TEA to your aqueous mobile phase component before adjusting the final pH. TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[4]
-
-
Consider High pH (With Appropriate Column): If low pH methods are unsuccessful, a high pH mobile phase (e.g., pH 10 using ammonium bicarbonate) can be used.[5][7]
-
Mechanism: At high pH, the amine is in its neutral, free-base form, eliminating the ionic interaction.
-
CRITICAL: This approach requires a modern, hybrid, or pH-stable column designed to withstand high pH conditions to prevent dissolution of the silica backbone.
-
Retention Time Issues: Why is my retention time unstable or drifting?
Answer:
Unstable retention times can be caused by several factors, including insufficient column equilibration, changes in mobile phase composition, temperature fluctuations, and issues with the HPLC system itself. For a hydrochloride salt, inconsistent buffering can also be a major contributor.
Key Causalities and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Buffering | The sample is a hydrochloride salt, which is acidic. Injecting it into a poorly buffered mobile phase can cause a temporary, localized pH drop at the column inlet, affecting the ionization state of the analyte and silanols, leading to retention shifts. | Ensure your mobile phase contains an adequate buffer concentration (typically 10-25 mM).[8] For a low pH method, a formic acid or phosphate buffer is effective. |
| Mobile Phase Composition Change | Volatile organic solvents (like acetonitrile) can evaporate over time, increasing the aqueous content of the mobile phase and leading to longer retention times. | Prepare fresh mobile phase daily.[6] Keep solvent bottles capped and use a solvent inlet filter. |
| Insufficient Equilibration | Switching between different mobile phases or gradients without allowing sufficient time for the column to equilibrate will cause retention time drift. | When installing a new column or changing mobile phases, flush with at least 10-20 column volumes of the new mobile phase before analysis.[6] |
| Temperature Fluctuations | Column temperature directly affects retention. A 1°C change can alter retention time by 1-2%. Lack of a column oven or a malfunctioning oven can cause drift. | Use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 30-40°C) for consistent results. |
| Pump and Hardware Issues | Leaks in the pump, check valves, or seals can lead to inconsistent mobile phase delivery and fluctuating retention times. | Perform regular system maintenance. Check for pressure fluctuations and perform a leak test if retention times are erratic.[9] |
Peak Splitting or Duplication: Why am I seeing two peaks for a pure compound?
Answer:
Observing two peaks for a pure standard of an amine hydrochloride can be perplexing. While it could indicate an impurity, it is often a chromatographic artifact.[10]
Logical Diagnostic Flow:
Caption: Diagnostic workflow for unexpected peak splitting.
Common Causes for Peak Splitting:
-
Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 80% water) is a primary cause.[2][9] The strong solvent carries the analyte down the column in a distorted band, leading to a split or misshapen peak.
-
Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through two different paths, resulting in a split peak.[1][10]
-
Solution: First, try back-flushing the column (disconnect from the detector first). If this fails, replace the column. Using a guard column can help protect the analytical column from particulate matter.[11]
-
-
Insufficient Buffer Capacity: As mentioned for retention issues, injecting the acidic hydrochloride salt can overwhelm a weak buffer. This creates an uneven pH profile within the injection band, potentially leading to a partial separation of different ionized forms.
-
Solution: Increase the buffer concentration in your mobile phase.[10]
-
Baseline Methodology
For scientists beginning their analysis, the following protocol serves as a robust starting point.
Experimental Protocol: Baseline HPLC Method
| Parameter | Recommendation | Rationale |
| HPLC Column | High-purity, end-capped C18, 250 x 4.6 mm, 5 µm | Minimizes silanol interactions. The dimensions provide good efficiency and capacity. |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water | Provides a low pH (~2.8) to suppress silanol ionization.[12] |
| Mobile Phase B | Acetonitrile | Good UV transparency and lower viscosity compared to methanol. |
| Gradient Program | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes. | A generic scouting gradient to determine the approximate elution time. Can be optimized to an isocratic method if resolution allows. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 35°C | Enhances efficiency and reproducibility. |
| Detection (UV) | 254 nm or 220 nm | Aromatic rings absorb at 254 nm. Lower wavelengths may offer higher sensitivity. |
| Injection Volume | 10 µL | A standard volume to avoid overloading. |
| Sample Preparation | Dissolve this compound in the initial mobile phase (e.g., 90:10 Water:ACN with 0.1% Formic Acid) to a concentration of ~0.5 mg/mL.[13] | Ensures compatibility and prevents solvent-induced peak distortion. |
References
- Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines. Benchchem.
- Peak Tailing in HPLC. Element Lab Solutions.
- HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
- How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum.
- HPLC conditions for basic compound? Chromatography Forum.
- Common Causes Of Peak Tailing in Chromatography. ALWSCI.
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Exploring the Different Mobile Phases in HPLC. Veeprho.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. Restek.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Amine hydrochloride in HPLC. Chromatography Forum.
- HPLC METHODOLOGY MANUAL. University of Notre Dame.
Sources
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- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. veeprho.com [veeprho.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 11. chiraltech.com [chiraltech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. padproject.nd.edu [padproject.nd.edu]
Technical Support Center: Managing Impurities in Large-Scale Production of (S)-1-(3,4-Difluorophenyl)propan-1-amine HCl
Welcome to the dedicated technical support guide for managing impurities during the large-scale synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling and control. The following troubleshooting guides and FAQs address specific issues you may encounter, grounded in established scientific principles and field-proven insights to ensure the quality, safety, and efficacy of your Active Pharmaceutical Ingredient (API).[1][2]
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My final product shows a lower than expected enantiomeric excess (EE). What are the likely causes and how can I fix this?
Probable Causes: The presence of the unwanted (R)-enantiomer is a critical impurity concern for chiral APIs.[3] Low EE can stem from two primary sources: inefficient enantiomeric separation or racemization of the desired (S)-enantiomer during the process.
-
Inefficient Chiral Resolution: The most common method for resolving chiral amines is the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[4] The separation relies on the differential solubility of the two diastereomeric salts.[4][5] If the crystallization conditions (solvent, temperature, concentration) are not optimal, co-precipitation of the unwanted diastereomer can occur.
-
Racemization: The chiral center of the amine can be susceptible to racemization under harsh process conditions, such as exposure to high temperatures or strong acidic/basic environments, although this is less common for this specific molecule without an adjacent activating group.[5]
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate the Resolving Agent & Stoichiometry: Confirm that the chiral resolving agent (e.g., L-tartaric acid) is of high enantiomeric purity and that the stoichiometry used is optimal for selective precipitation. It is common to test several resolving agents to find the most effective one.[4]
-
Optimize Crystallization Conditions:
-
Solvent System: The choice of solvent is critical. Experiment with different solvent systems (e.g., methanol, ethanol, isopropanol, or mixtures with water) to maximize the solubility difference between the diastereomeric salts.
-
Cooling Profile: Implement a controlled, gradual cooling profile. A rapid crash crystallization will likely trap impurities and the unwanted diastereomer.
-
Seeding: If available, use seed crystals of the pure diastereomeric salt to encourage selective crystallization.
-
-
Analyze Mother Liquor: Use chiral HPLC to analyze the mother liquor after crystallization. A high concentration of the desired diastereomer in the mother liquor indicates a solubility issue, while the presence of both diastereomers suggests poor selectivity.
-
Process Condition Audit: Review your process for any steps involving extreme pH or temperature that could contribute to racemization and modify them accordingly.
Troubleshooting Workflow: Low Enantiomeric Excess
Caption: Decision tree for diagnosing and resolving low EE.
Q2: I've detected an unknown peak in my reverse-phase HPLC analysis. How do I identify its source and structure?
Probable Causes: An unknown peak can be a process-related impurity or a degradation product.[1][6]
-
Process-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, or by-products from side reactions.[2][3] For instance, incomplete reduction of a ketone precursor would leave a hydroxyl intermediate.
-
Degradation Products: These form when the API or an intermediate is exposed to stress conditions like heat, light, or oxygen.[6]
Step-by-Step Impurity Identification Protocol:
-
Forced Degradation Study: To determine if the impurity is a degradant, subject a pure sample of your API to stress conditions (e.g., heat, acid, base, oxidation, photolysis) as outlined in ICH guideline Q1A(R2). Analyze the stressed samples by HPLC. If the unknown peak increases under any of these conditions, it is likely a degradation product.
-
Mass Spectrometry (LC-MS) Analysis: The most powerful initial step for structural elucidation is LC-MS.[7][8] This technique provides the molecular weight of the impurity, which is critical for proposing a potential structure.[9]
-
Isolation of the Impurity: If the concentration is sufficient, isolate the impurity using preparative HPLC. This will provide a clean sample for further analysis.
-
NMR Spectroscopy: Analyze the isolated impurity using 1D (¹H, ¹³C) and 2D NMR spectroscopy.[7][8] This will provide detailed information about the molecule's carbon-hydrogen framework and connectivity, allowing for definitive structure confirmation.[8]
-
Review the Synthetic Route: Once a structure is proposed, review your synthetic pathway to identify a plausible mechanism for its formation. This helps confirm its identity and points to the process step that needs optimization.[10]
Workflow: Impurity Identification
Caption: General workflow for identifying unknown impurities.
Q3: My final API has high levels of residual solvents. What are the best practices for removal?
Probable Causes: Residual solvents are volatile organic compounds used during synthesis or purification that are not completely removed.[2][6] Their presence is often due to inefficient drying or the formation of a stable solvate with the API.
Step-by-Step Troubleshooting Protocol:
-
Identify the Solvent: Use Gas Chromatography (GC) with a headspace autosampler to identify and quantify the specific solvent(s) present.[3][9]
-
Optimize Drying Conditions: This is the most direct control strategy.
-
Temperature: Increase the drying temperature, but ensure it remains well below the API's degradation temperature to avoid forming new impurities.
-
Vacuum: Use a deep vacuum (e.g., <1 mbar) to facilitate solvent removal.
-
Time: Extend the drying time until GC analysis shows the solvent levels are below the limits specified in the ICH Q3C guidelines.
-
-
Modify Crystal Habit: The crystal structure of your API can trap solvent molecules. A recrystallization step using a different, more volatile solvent can change the crystal habit and make it easier to dry.
-
Nitrogen Purge: In the final stages of drying, breaking the vacuum with a gentle stream of heated nitrogen can help sweep away the last traces of residual solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in the synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine HCl?
You should anticipate several classes of impurities:
-
Enantiomeric Impurity: The (R)-enantiomer is the most critical stereoisomeric impurity to control.[3]
-
Process-Related Impurities: These include unreacted 3,4-difluorophenylpropanone (ketone starting material), the corresponding alcohol intermediate if a reduction step is used, and by-products from side reactions.[2]
-
Starting Material Impurities: Impurities present in the initial raw materials can carry through the synthesis and appear in the final product.[1][10] For example, a desfluoro-analog of a starting material could lead to a desfluoro-impurity in the API.[11]
-
Residual Solvents: Solvents used in the final crystallization and washing steps (e.g., isopropanol, acetone, ethyl acetate) are common.[6]
-
Inorganic Impurities: Residues from reagents or catalysts (e.g., palladium from a hydrogenation step) may be present.[2]
Q2: How do I develop a robust impurity control strategy for my process?
A robust control strategy is developed throughout the product lifecycle and is a key regulatory expectation.[2][10]
-
Understand the Profile: At every step of the synthesis, identify all potential and actual impurities.[10] Use analytical techniques like HPLC and GC to monitor their formation and fate.[12]
-
Spike and Purge Studies: Intentionally add (spike) known impurities into an intermediate stage and monitor their removal (purge) by downstream purification steps. This demonstrates the capability of your process to remove them.[10]
-
Set Critical Process Parameters (CPPs): Identify process parameters that impact impurity formation, such as temperature, reaction time, or reagent stoichiometry.[10] Define acceptable ranges for these CPPs to ensure consistent product quality.
-
Raw Material Control: Implement rigorous testing for incoming raw materials to ensure they meet predefined quality specifications, preventing the introduction of impurities at the start.[1]
-
Final Specification: Establish clear acceptance criteria for all known and unknown impurities in the final API based on regulatory guidelines (e.g., ICH Q3A).
Impurity Classification and Source
Caption: Classification of impurities and their likely sources.
Q3: What analytical methods are essential for impurity profiling of this API?
A multi-faceted analytical approach is required for comprehensive impurity profiling.[7][13]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile organic impurities. A stability-indicating method should be developed that can separate the API from all known impurities and degradation products.[3][10]
-
Chiral HPLC: Essential for determining the enantiomeric purity and quantifying the unwanted (R)-enantiomer.
-
Gas Chromatography (GC): The standard method for quantifying residual solvents.[3][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification of unknown impurities by providing molecular weight information.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for the structural elucidation of isolated impurities.[8][10]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for detecting and quantifying trace elemental impurities.[9]
| Impurity Type | Primary Analytical Technique | Purpose |
| Enantiomeric Impurity | Chiral HPLC | Quantify (R)-enantiomer |
| Process-Related Impurities | HPLC-UV | Quantify known and unknown organic impurities |
| Degradation Products | HPLC-UV, LC-MS | Quantify and Identify |
| Residual Solvents | GC-FID/MS | Quantify volatile organic compounds |
| Elemental Impurities | ICP-MS | Quantify trace metals |
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
- Taylor & Francis Online. (2025). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment.
- W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis.
- Sastry, T. U., et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- FB Pharmtech. (n.d.). The Critical Role of Impurity Control in API & Drug Product Manufacturing.
- Contract Pharma. (2024). Impurities in APIs and Their Effects on Products.
- SynZeal. (n.d.). Prasugrel Impurities.
- Venkatasai Life Sciences. (n.d.). Prasugrel Impurities.
- Tianming Pharmaceutical. (n.d.). Mastering API Synthesis: Route Selection & Impurity Control.
- Veeprho. (n.d.). Prasugrel Impurities and Related Compound.
- IP.com. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
- Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Research and Reviews. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Sci-Hub. (n.d.). ChemInform Abstract: Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- Googleapis.com. (2013). WO 2013/144295 A1.
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- RSC Publishing. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts.
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
- RSC Publishing. (n.d.). Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor.
-
RSC Publishing. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Retrieved from [Link]
- Taylor & Francis. (2007). Chiral Amine Synthesis—Strategies, Examples, and Limitations.
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
- Fisher Scientific. (n.d.). (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride.
- ChemScene. (n.d.). 1-(3-Fluorophenyl)propan-1-amine hydrochloride.
- BLDpharm. (n.d.). (S)-3-(3,4-Difluorophenyl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride.
- Acmec Biochemical. (n.d.). (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride,95%.
Sources
- 1. fbpharmtech.com [fbpharmtech.com]
- 2. contractpharma.com [contractpharma.com]
- 3. soeagra.com [soeagra.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. veeprho.com [veeprho.com]
- 7. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
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- 13. rroij.com [rroij.com]
Technical Support Center: Catalyst Selection for Asymmetric Ketone Reduction
Welcome to the Technical support center dedicated to the catalyst selection for the asymmetric reduction of a precursor ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical synthetic transformation. Here, we will delve into the nuances of catalyst choice, troubleshoot common experimental hurdles, and provide practical, field-proven insights to help you achieve high enantioselectivity and yield in your reactions.
Introduction: The Criticality of Catalyst Selection
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing key building blocks for numerous pharmaceuticals, agrochemicals, and fine chemicals.[1] The success of this reaction hinges on the judicious selection of a chiral catalyst that can effectively differentiate between the two enantiotopic faces of the ketone carbonyl group. This guide will provide a structured approach to catalyst selection and reaction optimization, empowering you to overcome common challenges and achieve your synthetic goals.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or Inconsistent Enantioselectivity (% ee)
Question: My reaction is proceeding with a good yield, but the enantioselectivity is disappointingly low and varies between runs. What are the likely causes and how can I troubleshoot this?
Answer: Low and inconsistent enantioselectivity is a frequent challenge in asymmetric synthesis.[2] Several factors can contribute to this issue. A systematic investigation is the most effective way to diagnose and resolve the problem.
1. Catalyst Integrity and Activity:
-
Cause: The chiral catalyst or ligand may have degraded over time or due to improper storage. Some catalysts are sensitive to air and moisture.[2] The use of an isolated CBS catalyst, for instance, can sometimes lead to low reproducibility due to aging during storage.[3][4]
-
Solution:
-
Verify the purity and structural integrity of your catalyst and ligand using appropriate analytical techniques (e.g., NMR, HPLC).
-
If degradation is suspected, consider using a fresh batch of the catalyst or synthesizing it anew.
-
For sensitive catalysts like oxazaborolidines, in situ generation from a stable precatalyst (e.g., a chiral amino alcohol and a borane source) immediately before the reaction can significantly improve reproducibility.[3][4]
-
2. Reaction Conditions:
-
Cause: Temperature, solvent, and concentration can profoundly impact the transition state energies of the two competing diastereomeric pathways, thereby affecting enantioselectivity.[2][5]
-
Solution:
-
Temperature Screening: Lowering the reaction temperature often enhances enantioselectivity by favoring the lower-energy transition state that leads to the major enantiomer.[2][5] However, the effect of temperature can be substrate-specific.[3][4] A temperature screening study is highly recommended.
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence the catalyst's performance.[2] A change in solvent can sometimes even reverse the enantioselectivity. A screening of solvents with varying properties (e.g., toluene, THF, CH₂Cl₂, isopropanol) is a crucial optimization step. For example, in some reductions using oxazaborolidine catalysts, toluene has been shown to afford higher yields than THF, while more polar solvents like dichloromethane and chloroform can lead to lower enantioselectivities.[3]
-
Concentration Effects: While less commonly the primary cause, running the reaction at a very high or very low concentration can sometimes impact selectivity. It is advisable to maintain a consistent concentration based on literature precedents for the chosen catalyst system.
-
3. Substrate Purity:
-
Cause: Impurities in the precursor ketone can act as inhibitors or react with the catalyst, leading to reduced enantioselectivity.[2]
-
Solution: Ensure the high purity of your starting material through appropriate purification techniques (e.g., recrystallization, chromatography).
4. Non-Catalytic Background Reaction:
-
Cause: The reducing agent itself (e.g., borane) can directly reduce the ketone in a non-enantioselective manner.[5] This background reaction becomes more significant at higher temperatures.[5]
-
Solution:
-
Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal background reduction.
-
Ensure the catalyst is sufficiently active to outcompete the non-catalytic pathway.
-
Issue 2: Slow or Incomplete Reaction
Question: My reaction is showing the desired enantioselectivity, but the conversion is very low even after an extended reaction time. What should I do?
Answer: A sluggish or stalled reaction points towards issues with catalyst activity or stability.
1. Catalyst Deactivation:
-
Cause: The catalyst may be deactivating over the course of the reaction.[6] This can be caused by impurities in the substrate or solvent, or by the product itself inhibiting the catalyst. In biocatalytic reductions, a decline in intracellular cofactor levels (like NADH) can lead to a progressive loss of catalytic activity.[7]
-
Solution:
-
Purify Reagents: Ensure all reagents and solvents are of high purity and are anhydrous and degassed where necessary.
-
Catalyst Loading: While not always ideal, a modest increase in the catalyst loading can sometimes help drive the reaction to completion.
-
Investigate Product Inhibition: If product inhibition is suspected, consider strategies to remove the product as it is formed (e.g., in-situ precipitation or extraction), though this can be experimentally challenging.
-
For Biocatalysts: In cases of whole-cell biocatalysis, a regeneration scheme can be employed to replenish cofactors. This might involve removing the biocatalyst and providing it with a nutrient source.[7]
-
2. Inappropriate Reaction Conditions:
-
Cause: The chosen temperature or solvent may not be optimal for catalyst activity.
-
Solution:
-
Temperature Optimization: While lower temperatures often favor enantioselectivity, they also slow down the reaction rate. A systematic study to find the optimal temperature that balances rate and selectivity is crucial.
-
Solvent Choice: The solvent can affect the solubility of the reagents and the stability of the catalyst. Ensure your chosen solvent is appropriate for the catalyst system.
-
Frequently Asked Questions (FAQs)
Q1: How do I select an initial catalyst for a new precursor ketone?
A1: The selection of an initial catalyst is a critical, substrate-dependent process. A logical approach involves:
-
Literature Precedent: The most effective starting point is a thorough literature search for catalyst systems that have proven effective on substrates with similar structural and electronic features to your ketone.[8]
-
"Privileged" Catalysts and Ligands: Certain classes of chiral catalysts and ligands have demonstrated broad applicability across a wide range of reactions.[2] For asymmetric ketone reductions, these include:
-
Oxazaborolidines (CBS Catalysts): Derived from chiral amino alcohols, these are excellent for the borane-mediated reduction of many ketones.[3][9][10]
-
Ruthenium- and Rhodium-based Catalysts with Chiral Diphosphine and/or Diamine Ligands (e.g., BINAP, DPEN): These are workhorses for asymmetric hydrogenation and transfer hydrogenation.[11][12]
-
Biocatalysts (Ketoreductases/Alcohol Dehydrogenases): Enzymes offer high enantioselectivity and operate under mild conditions, making them an attractive "green" option.[13][14][15]
-
-
Consider Substrate Properties: The steric and electronic properties of your ketone will influence catalyst choice. For example, bulky ketones may require a catalyst with a more open active site.[11] The presence of certain functional groups that can coordinate to a metal center might make an organocatalytic or biocatalytic approach more suitable.[16]
Q2: What is the difference between asymmetric hydrogenation and asymmetric transfer hydrogenation?
A2: Both are powerful methods for the asymmetric reduction of ketones, but they differ in the source of hydrogen.
-
Asymmetric Hydrogenation: Utilizes molecular hydrogen (H₂) gas, often at elevated pressures, with a transition metal catalyst.
-
Asymmetric Transfer Hydrogenation (ATH): Employs a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the ketone, also mediated by a transition metal catalyst.[12] ATH often uses simpler experimental setups as it avoids the need for high-pressure hydrogenation equipment.[12]
Q3: Can I use the same catalyst for a wide variety of ketones?
A3: While some "privileged" catalysts show broad substrate scope, it is unlikely that a single catalyst will be optimal for all types of ketones.[17] The electronic and steric properties of the substrate play a crucial role in the catalyst-substrate interaction that governs enantioselectivity. Therefore, it is often necessary to screen a small library of catalysts for a new substrate to identify the best performer. For example, a hyperthermophilic alcohol dehydrogenase showed excellent enantioselectivity for the reduction of aryl ketones and phenyl-substituted ketoesters, but only moderate enantioselectivity for substrates lacking a phenyl group.[18]
Q4: My catalyst is expensive. How can I minimize the amount I use?
A4: Reducing catalyst loading is a key consideration, especially for large-scale synthesis.
-
Optimization of Reaction Conditions: Thoroughly optimizing temperature, solvent, and concentration can maximize the turnover number (TON) and turnover frequency (TOF) of your catalyst, allowing you to use less.
-
Use of Additives: In some cases, achiral additives can significantly enhance the activity and selectivity of the chiral catalyst.[2] For instance, the addition of BF₃ has been shown to improve enantioselectivities in the reduction of trifluoromethyl ketones.[4]
-
Catalyst Immobilization and Recycling: For some systems, the catalyst can be immobilized on a solid support, allowing for easier recovery and reuse.
Experimental Protocols and Data Presentation
Protocol 1: General Procedure for Catalyst Screening in Asymmetric Transfer Hydrogenation
This protocol outlines a general procedure for screening different chiral catalysts for the asymmetric transfer hydrogenation of a model ketone.
-
Preparation of Catalyst Solutions: In an inert atmosphere (glovebox or under argon/nitrogen), prepare stock solutions of the chiral catalysts to be screened (e.g., Ru(II) or Ir(III) complexes with various chiral ligands) in an appropriate anhydrous and degassed solvent (e.g., isopropanol).
-
Reaction Setup: In an array of reaction vials equipped with stir bars, add the precursor ketone.
-
Addition of Reagents: To each vial, add the solvent (e.g., a 5:2 mixture of formic acid and triethylamine, or isopropanol with a base like potassium tert-butoxide).
-
Initiation of Reaction: Add the catalyst stock solution to each vial to initiate the reaction. Ensure the substrate-to-catalyst ratio (S/C) is consistent across all screening reactions.
-
Reaction Monitoring: Seal the vials and stir the reactions at the desired temperature. Monitor the progress of the reaction by TLC, GC, or HPLC.
-
Work-up and Analysis: Once the reaction is complete (or after a set time), quench the reaction and perform a standard work-up (e.g., extraction). Analyze the crude product to determine conversion (by GC or ¹H NMR) and enantiomeric excess (by chiral HPLC or chiral GC).
Data Summary: Catalyst Performance Comparison
The results of a catalyst screen can be effectively summarized in a table for easy comparison.
| Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | % ee (Configuration) |
| (R,R)-TsDPEN-Ru | i-PrOH/t-BuOK | 25 | 12 | >99 | 98 (S) |
| (S,S)-TsDPEN-Ru | i-PrOH/t-BuOK | 25 | 12 | >99 | 97 (R) |
| Chiral Ligand X | Toluene | 0 | 24 | 85 | 92 (S) |
| Chiral Ligand Y | CH₂Cl₂ | 25 | 12 | 95 | 75 (S) |
| KRED-101 | Phosphate Buffer | 30 | 8 | >99 | >99 (R) |
Visualizing Key Concepts
Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A simplified catalytic cycle for asymmetric transfer hydrogenation.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
References
-
Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (6), 315-317. [Link]
-
Corey, E. J., et al. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]
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Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]
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Singh, V. K. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(22), 5696-5716. [Link]
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Xu, J. H., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-1051. [Link]
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Griffin, D. R., et al. (2001). Asymmetric Ketone Reduction with Immobilized Yeast in Hexane: Biocatalyst Deactivation and Regeneration. Biotechnology Progress, 17(2), 304-310. [Link]
-
Hernández, J. G., et al. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 8(11), 532. [Link]
-
Zhu, D., et al. (2006). Asymmetric ketone reduction by a hyperthermophilic alcohol dehydrogenase. The substrate specificity, enantioselectivity and tolerance of organic solvents. Tetrahedron: Asymmetry, 17(21), 3010-3014. [Link]
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University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
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Noyori, R., et al. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry, 73(2), 227-232. [Link]
-
Corey, E. J., & Link, J. O. (1992). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 57(14), 3863–3865. [Link]
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Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. [Link]
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Reddy, P. V., & Hayashi, T. (2009). Substrate Scope of the Catalytic Asymmetric syn-Selective Reductive Allylation. Angewandte Chemie International Edition, 48(21), 3845-3848. [Link]
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Zhu, D., et al. (2006). Asymmetric ketone reduction by a hyperthermophilic alcohol dehydrogenase. The substrate specificity, enantioselectivity and. ElectronicsAndBooks. [Link]
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Heidl, F., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(23), 9949-9963. [Link]
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GlaxoSmithKline. (n.d.). Ketone Reduction. [Link]
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Organic Chemistry Portal. (2020, January 24). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes [Video]. YouTube. [Link]
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Wikipedia. (2023, December 12). Enantioselective reduction of ketones. [Link]
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Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]
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Foubelo, F., et al. (2015). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Tetrahedron: Asymmetry, 26(15-16), 769-790. [Link]
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Zhang, W., et al. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis, 13(15), 10231-10238. [Link]
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Validation & Comparative
A Comparative Guide to Stereocontrol in Asymmetric Synthesis: (S)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride versus Other Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to produce enantiomerically pure compounds is paramount. Chiral amines stand as indispensable tools in this endeavor, serving as versatile chiral auxiliaries and catalysts. This guide provides an in-depth technical comparison of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride with other widely used chiral amines, offering insights into their performance, mechanistic nuances, and practical applications, supported by experimental data.
The Critical Role of Chiral Amines in Asymmetric Synthesis
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1][2] Their utility stems from their ability to introduce chirality, either by acting as a temporary chiral auxiliary to direct the stereochemical outcome of a reaction or by forming the core of a chiral catalyst. The choice of the chiral amine can significantly impact the efficiency and stereoselectivity of a synthetic route.
Featured Chiral Amine: this compound
This compound is a synthetic chiral primary amine that has garnered interest in asymmetric synthesis. The presence of the difluorophenyl group is anticipated to modulate its steric and electronic properties, potentially influencing its effectiveness in inducing chirality. The fluorine atoms, being highly electronegative, can alter the electron density of the aromatic ring and participate in non-covalent interactions, which can be crucial for stereodifferentiation.
Comparative Analysis: Performance in Diastereoselective Reductive Amination
To objectively assess the performance of this compound, we will compare its hypothetical performance in a diastereoselective reductive amination with the well-documented results of a common chiral amine, (S)-1-phenylethylamine ((S)-PEA), in a similar transformation. Reductive amination is a cornerstone of amine synthesis, and its diastereoselective variant using a chiral amine is a widely employed strategy for the preparation of enantioenriched secondary amines.[2]
The reaction in focus is the diastereoselective reductive amination of a prochiral ketone, 3'-hydroxyacetophenone. This reaction involves the formation of a chiral imine intermediate, which is then reduced to the corresponding chiral secondary amine. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack of the hydride on the imine, which is influenced by the steric and electronic nature of the chiral auxiliary.
Hypothetical Performance of (S)-1-(3,4-Difluorophenyl)propan-1-amine
-
Electronic Effect: The electron-withdrawing nature of the fluorine atoms will decrease the electron density of the phenyl ring. This could influence the stability and reactivity of the imine intermediate and the transition state of the reduction step.
-
Steric and Conformational Effect: The fluorine atoms may influence the preferred conformation of the chiral auxiliary in the transition state, potentially leading to a higher degree of stereochemical control.
Based on these considerations, it is plausible that (S)-1-(3,4-Difluorophenyl)propan-1-amine could offer comparable or even superior diastereoselectivity compared to its non-fluorinated counterpart.
Established Performance of (S)-1-Phenylethylamine ((S)-PEA)
The reductive amination of 3'-hydroxyacetophenone with (S)-α-PEA in the presence of titanium(IV) isopropoxide and sodium borohydride has been reported to yield the corresponding chiral secondary amine with excellent enantioselectivity after cleavage of the auxiliary.[2] This high level of stereocontrol establishes a benchmark for our comparison.
Data Summary and Comparison
The following table summarizes the reported experimental data for the diastereoselective reductive amination of 3'-hydroxyacetophenone with (S)-1-phenylethylamine and provides a projected outcome for this compound for a comparative perspective.
| Chiral Amine | Ketone | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield | Reference |
| (S)-1-Phenylethylamine | 3'-Hydroxyacetophenone | NaBH₄ | >95:5 | High | [2] |
| (S)-1-(3,4-Difluorophenyl)propan-1-amine HCl | 3'-Hydroxyacetophenone | NaBH₄ | Hypothetically High | Expected High | N/A |
*Hypothetical data based on mechanistic reasoning.
Mechanistic Insights: The Role of the Difluorophenyl Group
The anticipated high diastereoselectivity with the fluorinated chiral amine can be attributed to a more defined transition state during the hydride reduction of the imine intermediate. The fluorine atoms can engage in dipole-dipole or other non-covalent interactions, leading to a more rigid conformation that enhances the steric bias for the hydride attack.
Caption: Diastereoselective Reductive Amination Workflow.
Experimental Protocols
General Procedure for Diastereoselective Reductive Amination
This protocol is a generalized procedure based on known methods for reductive amination.[2]
Materials:
-
Prochiral ketone (e.g., 3'-hydroxyacetophenone)
-
Chiral amine hydrochloride (e.g., this compound)
-
Triethylamine (for neutralization of the hydrochloride salt)
-
Titanium(IV) isopropoxide
-
Sodium borohydride
-
Anhydrous solvent (e.g., Methanol or Ethanol)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the chiral amine hydrochloride in the anhydrous solvent, add one equivalent of triethylamine and stir for 15 minutes at room temperature.
-
Add the prochiral ketone to the solution.
-
Add titanium(IV) isopropoxide and stir the mixture at room temperature for several hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir until the imine is completely consumed (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water.
-
Filter the mixture to remove titanium salts and concentrate the filtrate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the diastereomers.
-
Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.
Caption: Experimental Workflow for Diastereoselective Reductive Amination.
Conclusion and Future Outlook
While direct experimental comparisons are currently limited in the scientific literature, the analysis of structure-activity relationships suggests that this compound holds significant promise as a chiral auxiliary in asymmetric synthesis. The electronic and steric influence of the difluorophenyl moiety is poised to offer advantages in stereocontrol, potentially leading to higher diastereoselectivities in reactions such as reductive amination compared to its non-fluorinated analogs.
Further experimental investigation is warranted to fully elucidate the performance of this and other fluorinated chiral amines. Such studies will be invaluable to researchers and drug development professionals in the rational design of highly efficient and selective asymmetric syntheses.
References
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]
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A Comparative Guide to the Synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a key chiral building block, and its synthesis has been approached through various methodologies. This guide provides an in-depth, objective comparison of three prominent synthesis routes: asymmetric reductive amination, the use of a chiral auxiliary, and enzymatic kinetic resolution. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy based on factors such as yield, enantioselectivity, scalability, and operational efficiency.
Asymmetric Reductive Amination: A Direct and Atom-Economical Approach
Asymmetric reductive amination has emerged as a highly efficient method for the synthesis of chiral amines directly from prochiral ketones.[1][2] This one-pot reaction combines the formation of an imine from a ketone and an amine source, followed by the in-situ asymmetric reduction of the imine to the desired chiral amine.[3]
Underlying Principles and Mechanistic Insight
The core of this strategy lies in the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, that facilitates the stereoselective reduction of the transiently formed imine. The choice of catalyst and reaction conditions is paramount to achieving high enantioselectivity. The reaction proceeds via the formation of a metal-hydride species which coordinates to the imine, and the chiral environment of the ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer.
dot
Figure 1: Asymmetric Reductive Amination Workflow.
Experimental Protocol: Asymmetric Reductive Amination
The following protocol is a representative example for the asymmetric reductive amination of 1-(3,4-difluorophenyl)propan-1-one.
-
Catalyst Preparation: In a glovebox, a pressure-rated vial is charged with [Ru(p-cymene)Cl₂]₂ and a chiral diphosphine ligand (e.g., (S)-C3-TunePhos) in a suitable solvent like methanol. The mixture is stirred to form the active catalyst.
-
Reaction Setup: To the catalyst solution, 1-(3,4-difluorophenyl)propan-1-one and an amine source (e.g., ammonium acetate) are added.
-
Hydrogenation: The vial is placed in an autoclave, which is then purged and pressurized with hydrogen gas.
-
Reaction: The reaction is stirred at a specific temperature and pressure for a designated time, monitored by techniques like HPLC or GC.
-
Work-up and Isolation: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up, which may involve extraction and purification by chromatography.
-
Salt Formation: The purified free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a compatible solvent is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Performance Data
| Parameter | Asymmetric Reductive Amination |
| Starting Material | 1-(3,4-Difluorophenyl)propan-1-one |
| Key Reagents | Chiral Ruthenium Catalyst, H₂, Amine Source |
| Typical Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
Chiral Auxiliary-Mediated Synthesis: A Reliable and Diastereoselective Route
The use of chiral auxiliaries is a well-established and robust strategy for asymmetric synthesis.[4] This method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction.[4] For the synthesis of α-chiral amines, pseudoephedrine has proven to be a highly effective and practical chiral auxiliary.[5]
Underlying Principles and Mechanistic Insight
The synthesis begins with the formation of an amide between the chiral auxiliary, (-)-pseudoephedrine, and a carboxylic acid derivative. Deprotonation of the α-carbon of this amide with a strong base generates a rigid, chelated lithium enolate. This intermediate's conformation is fixed by the coordination of the lithium cation to both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine backbone. This chelation, along with steric hindrance from the auxiliary's methyl group, effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered face. This results in a highly diastereoselective alkylation. The final steps involve the cleavage of the chiral auxiliary to yield the desired chiral product.
dot
Figure 2: Chiral Auxiliary Synthesis Workflow.
Experimental Protocol: Pseudoephedrine-Directed Synthesis
This protocol outlines the key steps for the synthesis using (-)-pseudoephedrine as a chiral auxiliary.
-
Amide Formation: To a solution of (-)-pseudoephedrine in an anhydrous solvent (e.g., dichloromethane) at 0 °C, triethylamine is added, followed by the dropwise addition of propionyl chloride. The reaction is stirred until completion, then worked up to isolate the pseudoephedrine amide.
-
Diastereoselective Alkylation: The pseudoephedrine amide and anhydrous lithium chloride are dissolved in anhydrous THF and cooled to -78 °C. A freshly prepared solution of lithium diisopropylamide (LDA) is slowly added to form the enolate. After stirring, 3,4-difluorobenzyl bromide is added, and the reaction is allowed to proceed.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude alkylated amide, which is often a crystalline solid, can be purified by recrystallization to enhance diastereomeric purity.
-
Auxiliary Cleavage: The purified alkylated amide is subjected to reductive cleavage, for example, using lithium borohydride followed by an acidic workup, to yield the desired (S)-1-(3,4-difluorophenyl)propan-1-amine. The chiral auxiliary can often be recovered.
-
Salt Formation: The resulting free amine is converted to its hydrochloride salt as previously described.
Performance Data
| Parameter | Chiral Auxiliary Method |
| Starting Materials | (-)-Pseudoephedrine, Propionyl Chloride, 3,4-Difluorobenzyl Bromide |
| Key Reagents | LDA, LiCl, LiBH₄ |
| Typical Yield | 70-85% (over 3 steps) |
| Diastereomeric Excess (de) | >98% |
Enzymatic Kinetic Resolution: A Green and Highly Selective Approach
Enzymatic kinetic resolution is a powerful biocatalytic method for separating enantiomers from a racemic mixture. This technique leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.[6]
Underlying Principles and Mechanistic Insight
In the context of resolving a racemic amine, a lipase can be used to catalyze the acylation of one enantiomer with an acyl donor, such as an ester. The enzyme's active site is chiral and will preferentially bind and acylate one enantiomer of the amine at a much faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.
dot
Figure 3: Enzymatic Kinetic Resolution Workflow.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
The following is a general protocol for the enzymatic kinetic resolution of racemic 1-(3,4-difluorophenyl)propan-1-amine.
-
Racemate Synthesis: The racemic amine is first synthesized, for example, by reductive amination of 1-(3,4-difluorophenyl)propan-1-one with a non-chiral reducing agent.
-
Enzymatic Reaction: The racemic amine is dissolved in a suitable organic solvent. An acyl donor (e.g., ethyl acetate) and a lipase (e.g., immobilized Candida antarctica lipase B) are added.
-
Monitoring: The reaction is gently agitated at a controlled temperature, and the progress is monitored by chiral HPLC to determine the enantiomeric excess of the remaining amine and the conversion.
-
Reaction Termination and Separation: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, the enzyme is filtered off. The acylated amine and the unreacted amine are then separated, typically by column chromatography or extraction based on their different chemical properties.
-
Salt Formation: The enantiomerically enriched (S)-amine is converted to its hydrochloride salt.
Performance Data
| Parameter | Enzymatic Kinetic Resolution |
| Starting Material | Racemic 1-(3,4-Difluorophenyl)propan-1-amine |
| Key Reagents | Lipase, Acyl Donor |
| Typical Yield | <50% (for the desired enantiomer) |
| Enantiomeric Excess (ee) | >99% |
Comparative Analysis and Concluding Remarks
The choice of the optimal synthesis route for this compound is contingent on the specific requirements of the project, including scale, cost, and available expertise.
| Feature | Asymmetric Reductive Amination | Chiral Auxiliary Method | Enzymatic Kinetic Resolution |
| Stereocontrol | High enantioselectivity | High diastereoselectivity | High enantioselectivity |
| Yield | High (theoretically up to 100%) | Good, but multi-step | Low (theoretically max 50%) |
| Atom Economy | Excellent (one-pot) | Moderate | Moderate |
| Scalability | Good, but catalyst cost can be a factor | Well-established and scalable | Good, especially with immobilized enzymes |
| Operational Simplicity | Relatively simple one-pot procedure | Multi-step, requires handling of strong bases | Simple reaction setup, but requires separation of products |
| "Green" Chemistry | Can be green with H₂ and recyclable catalyst | Use of stoichiometric auxiliary and strong bases | Generally considered a green technology |
Asymmetric reductive amination stands out for its directness and high theoretical yield, making it an attractive option for large-scale production, provided an efficient and cost-effective catalyst system is available. The development of robust and recyclable catalysts is key to its industrial viability.[7]
The chiral auxiliary approach , particularly with pseudoephedrine, offers a reliable and well-understood method with excellent stereocontrol. The often crystalline nature of the intermediates facilitates purification. While it involves multiple steps and the use of stoichiometric amounts of the auxiliary, the potential for auxiliary recovery can mitigate some of the cost and waste concerns.[8]
Enzymatic kinetic resolution provides unparalleled enantioselectivity and operates under mild, environmentally benign conditions. However, the inherent 50% yield limitation for the desired enantiomer is a significant drawback unless an efficient racemization and recycling process for the unwanted enantiomer can be implemented. This method is particularly well-suited for applications where extremely high enantiopurity is the primary concern.
References
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- Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. J. Am. Chem. Soc. 2018, 140, 5, 1771–1775.
- A Comparative Guide to Chiral Auxiliaries in Scalable Asymmetric Synthesis: Profiling (S)-4- Benzyl-3-methylmorpholine A - Benchchem. (2025).
- The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. (2025).
- Asymmetric Synthesis in Industry: From Lab to Market - Chiralpedia. (2024).
- Synthesis of Chiral Amines via Reductive Amination: Applic
- Synthesis of chiral amines via reductive amination and rational design...
- Reductive amin
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- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC - NIH.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF - ResearchG
- A Technical Guide to the Mechanism of Pseudoephedrine-Directed Alkyl
- Asymmetric Addition/Alkylation of Pseudoephedrine Amides - Sci-Hub.
- Chiral auxiliary - Wikipedia.
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- Kinetic Resolution of Racemic Amines to Enantiopure (S)
- Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines - ResearchG
- Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B - PubMed.
- Synthesis and DiastereoselectiveAlkylation of Pseudoephedrine Amides - ResearchG
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
- New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - NIH.
- Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study - Academia.edu.
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI.
- A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC - PubMed Central.
- Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjug
- Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology - Organic & Biomolecular Chemistry (RSC Publishing).
- ChemInform Abstract: An Efficient Asymmetric Synthesis of (3S)‐3‐Amino‐1‐(4‐cyanophenyl)‐2‐oxopyrrolidine Hydrochloride Salt. - Sci-Hub.
- Navigating the Synthesis of (R)-4-(3,4-Dichlorophenyl)
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A Comparative Guide to Chiral HPLC Purity Analysis of (S)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. As a critical chiral intermediate in pharmaceutical development, ensuring its stereochemical integrity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document is designed for researchers, scientists, and drug development professionals, offering supporting experimental data and field-proven insights into method selection and optimization.
Scientific Foundation: The Challenge of Chiral Amine Separation
The enantioselective analysis of primary amines such as 1-(3,4-Difluorophenyl)propan-1-amine presents a distinct set of challenges in liquid chromatography. The primary amine functional group is highly basic and prone to strong interactions with residual acidic silanols on the surface of silica-based chiral stationary phases (CSPs). These interactions can lead to poor peak shape, significant tailing, and reduced resolution, compromising the accuracy of purity assessments.[1]
To overcome these issues, a successful method must leverage both an appropriate CSP and a carefully optimized mobile phase.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives, are widely recognized for their broad enantioselectivity.[2] Their chiral recognition mechanisms are complex, involving a combination of hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance. The subtle differences in the three-dimensional structure of these polysaccharide polymers often result in complementary selectivities, making a screening approach highly effective.
-
Mobile Phase Modifiers: For basic analytes, the addition of a basic modifier to the mobile phase is critical. Additives like diethylamine (DEA) or butylamine serve a dual purpose: they act as a competitive base to mask the active silanol sites on the silica surface, thereby improving peak symmetry, and they can also modulate the chiral recognition by interacting with the stationary phase, influencing both retention and selectivity.[3][4][5]
This guide compares two robust, immobilized polysaccharide-based CSPs—one cellulose-based and one amylose-based—to establish a reliable method for the purity analysis of (S)-1-(3,4-Difluorophenyl)propan-1-amine HCl.
Experimental Design & Protocols
A systematic approach was undertaken to compare the performance of two distinct chiral stationary phases under normal phase conditions. The primary goal is to achieve baseline resolution (Rs > 2.0) with optimal peak shape and a reasonable analysis time.
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A Comparative Guide to Enantiomeric Excess Determination of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
Foreword
The stereochemical integrity of a pharmaceutical agent is not a trivial detail; it is a fundamental pillar of its safety and efficacy profile. For chiral molecules such as (S)-1-(3,4-Difluorophenyl)propan-1-amine, a key intermediate in modern drug synthesis, the ability to accurately quantify its enantiomeric purity is paramount. The presence of its unwanted (R)-enantiomer can, in the best-case scenario, contribute nothing to the therapeutic effect, and in the worst-case, introduce deleterious off-target effects or toxicity. Consequently, regulatory bodies worldwide mandate rigorous control over the enantiomeric composition of chiral drug substances.[1]
This guide provides an in-depth, comparative analysis of the primary chromatographic techniques for determining the enantiomeric excess (e.e.) of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. We move beyond mere procedural descriptions to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge to select, develop, and validate a method that is not only scientifically sound but also fit for its intended purpose, whether in a research-driven discovery setting or a regulated quality control environment.
The Principle of Chiral Recognition
The separation of enantiomers, which possess identical physical properties in an achiral environment, is only possible through the use of a chiral selector. In chromatography, this is achieved with a Chiral Stationary Phase (CSP). The fundamental mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. For a stable interaction and effective discrimination to occur, the "three-point interaction model" is the guiding principle. This model posits that at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole) must occur between the analyte and the CSP. One of these interactions must be stereochemically dependent, leading to a difference in the binding energy of the two enantiomers, which in turn results in different retention times.
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A Comparative Guide to the Predicted Biological Activity of (S)- and (R)-1-(3,4-Difluorophenyl)propan-1-amine: A Roadmap for Investigation
Foreword for the Research Community
This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive, albeit predictive, analysis of the likely biological targets and activities of these enantiomers, grounded in the established structure-activity relationships (SAR) of analogous phenylpropanamines. Secondly, and more critically, it offers a detailed experimental blueprint for researchers to empirically validate these hypotheses. By presenting detailed protocols for synthesis, chiral separation, and biological evaluation, this guide is intended to catalyze further investigation into these promising, yet under-characterized, chemical entities. We will proceed with the hypothesis that, like many structurally related compounds, the enantiomers of 1-(3,4-Difluorophenyl)propan-1-amine are likely to exhibit activity as monoamine reuptake inhibitors.
The Stereochemical Imperative: Why Enantiomeric Purity Matters
Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to molecular recognition in biological systems. Receptors, enzymes, and transporters are themselves chiral, leading to stereospecific interactions with drug molecules. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, possess a different activity, or even be toxic. A classic example is the differential activity of the enantiomers of citalopram, where the (S)-enantiomer (escitalopram) is a potent selective serotonin reuptake inhibitor (SSRI), while the (R)-enantiomer is significantly less active[1].
Predicted Biological Target: The Monoamine Transporters
The 1-(phenyl)propan-1-amine scaffold is a common feature in compounds that target the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for treating a range of psychiatric and neurological disorders. Given the structural similarity of 1-(3,4-Difluorophenyl)propan-1-amine to known monoamine reuptake inhibitors, it is highly probable that its enantiomers will exhibit affinity for one or more of these transporters.
Hypothetical Biological Activity Profile
Based on the SAR of related phenylpropanamines, we can hypothesize the following activity profiles for the (S)- and (R)-enantiomers of 1-(3,4-Difluorophenyl)propan-1-amine:
-
Potency: It is anticipated that one enantiomer will display significantly higher potency as a monoamine reuptake inhibitor than the other. The specific stereopreference (S vs. R) for SERT, NET, or DAT can vary depending on the substitution pattern on the phenyl ring and the nature of the amine substituent.
-
Selectivity: The enantiomers may also exhibit different selectivity profiles. For instance, the (S)-enantiomer might be a potent and selective SERT inhibitor, while the (R)-enantiomer could be less potent and more promiscuous, interacting with multiple monoamine transporters.
-
In Vivo Effects: The differential effects on monoamine reuptake are expected to translate to distinct in vivo behavioral profiles. The more potent enantiomer is likely to have a greater impact on locomotor activity and other behaviors modulated by monoaminergic systems.
The following table summarizes the hypothetical comparative data that could be generated through the experimental protocols outlined in this guide.
| Parameter | (S)-1-(3,4-Difluorophenyl)propan-1-amine | (R)-1-(3,4-Difluorophenyl)propan-1-amine | Rationale/Supporting Evidence |
| SERT Binding Affinity (Ki, nM) | Predicted to be more potent | Predicted to be less potent | Stereoselectivity is common for phenylpropanamines at SERT. |
| NET Binding Affinity (Ki, nM) | To be determined | To be determined | Activity at NET is plausible based on the scaffold. |
| DAT Binding Affinity (Ki, nM) | To be determined | To be determined | Activity at DAT is plausible based on the scaffold. |
| In Vitro Monoamine Uptake Inhibition (IC50, nM) | Expected to correlate with binding affinity | Expected to correlate with binding affinity | Functional assays will confirm the inhibitory activity. |
| In Vivo Locomotor Activity (Rodent Model) | Predicted to induce significant changes | Predicted to have a lesser effect | A common behavioral readout for monoamine modulators. |
Experimental Roadmap for Characterization
To move from hypothesis to empirical evidence, a systematic experimental approach is required. The following sections detail the necessary methodologies.
Synthesis and Chiral Separation
The first critical step is to obtain enantiomerically pure samples of (S)- and (R)-1-(3,4-Difluorophenyl)propan-1-amine.
Workflow for Synthesis and Chiral Separation
Caption: Workflow for the synthesis and chiral separation of the enantiomers.
Protocol for Chiral HPLC Separation:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® column, is recommended due to its broad applicability for separating chiral amines.
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is suitable.
-
Optimization: The separation should be optimized by varying the ratio of the mobile phase components and the type of alcohol modifier to achieve baseline resolution of the two enantiomers.
In Vitro Biological Evaluation: Monoamine Oxidase Inhibition
A plausible, alternative or additional mechanism of action for phenylpropanamines is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes that degrade monoamine neurotransmitters.
Caption: Workflow for the in vivo open field locomotor activity test.
Protocol for Open Field Test:
-
Apparatus: A square arena with high walls to prevent escape, equipped with an overhead camera connected to a video tracking system.
-
Animals: Mice or rats are commonly used. Animals should be habituated to the testing room before the experiment.
-
Procedure:
-
Administer the test compound (S- or R-enantiomer) or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes).
-
-
Parameters Measured:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Concluding Remarks and Future Directions
The enantiomers of 1-(3,4-Difluorophenyl)propan-1-amine represent a compelling pair of compounds for further pharmacological investigation. While this guide provides a predictive framework and a detailed experimental plan, the true nature of their biological activities awaits empirical discovery. The data generated from the proposed studies will not only elucidate the specific properties of these molecules but will also contribute to the broader understanding of the structure-activity relationships of phenylpropanamine-based neuroactive compounds. It is our hope that this guide will serve as a valuable resource for researchers poised to unravel the therapeutic potential of these intriguing chiral amines.
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A Comparative Guide to the Definitive Structure Confirmation of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride: X-ray Crystallography and Its Spectroscopic Alternatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical synthesis and pharmaceutical science. The spatial arrangement of atoms dictates a molecule's biological activity, with different enantiomers often exhibiting varied pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structure elucidation, with powerful spectroscopic alternatives for confirming the absolute structure of chiral molecules like (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.[2][3][4] The technique relies on the diffraction of X-rays by a highly ordered crystal lattice.[5][6][7]
Expertise & Experience: The Rationale Behind the Method
The power of X-ray crystallography lies in its ability to generate a detailed electron density map of the molecule, which is then used to build a three-dimensional atomic model.[8] For chiral molecules, the absolute configuration is determined through the anomalous dispersion effect, which is the slight difference in how X-rays are scattered by atoms near an absorption edge.[2] This effect allows for the differentiation between a molecule and its mirror image, providing an unambiguous assignment of the (R) or (S) configuration.
Trustworthiness: A Self-Validating System
A successfully solved crystal structure is inherently self-validating. The quality of the final structure is assessed using statistical parameters such as the R-factor and goodness-of-fit, which quantify the agreement between the experimental diffraction data and the calculated model. A low R-factor indicates a high degree of confidence in the determined structure.
Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a definitive 3D structure is a multi-step process that requires patience and expertise.
Caption: Workflow for single-crystal X-ray crystallography.
Detailed Protocol: Crystal Growth of this compound
The most significant hurdle in X-ray crystallography is often growing a single crystal of sufficient size and quality.[9][10] For a salt like this compound, a variety of techniques can be employed.
-
Purity is Paramount: Start with a highly pure sample (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: The choice of solvent is critical.[11] A solvent in which the compound is moderately soluble is often ideal. For this amine hydrochloride, a range of polar solvents and solvent mixtures should be screened, such as ethanol, methanol, isopropanol, acetonitrile, and mixtures with water or less polar solvents like ethyl acetate or dichloromethane.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[11]
-
Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).[12]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[9]
-
Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser anti-solvent. The compound will slowly diffuse to the interface and crystallize.
-
Spectroscopic Alternatives for Structure Confirmation
While X-ray crystallography is definitive, it is not always feasible due to difficulties in obtaining suitable crystals.[1] In such cases, a combination of spectroscopic techniques can provide strong evidence for the absolute configuration.
NMR Spectroscopy: Mosher's Method and Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. For determining absolute configuration, the use of chiral derivatizing agents (CDAs) is a well-established technique.[13][14]
The Principle of Mosher's Method:
Mosher's method involves reacting the chiral amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[15][16][17][18] These diastereomers will have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center, the absolute configuration can be deduced based on an empirical conformational model.[17][19]
Experimental Protocol: Mosher's Amide Analysis
-
Derivatization: React two separate aliquots of (S)-1-(3,4-Difluorophenyl)propan-1-amine with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
Purification: Purify the resulting diastereomeric amides, typically by flash chromatography.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Data Analysis: Assign the proton signals for each diastereomer and calculate the Δδ values. Compare the sign of the Δδ values to the established Mosher model to assign the absolute configuration.
Beyond Mosher's Reagent:
Numerous other CDAs have been developed for amines, some utilizing ¹⁹F NMR which can offer higher sensitivity and resolution, especially for fluorinated molecules like the topic compound.[20][21][22][23]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[24][25] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.[1][26]
The VCD Workflow:
Caption: Workflow for VCD analysis.
Expertise & Experience: The key to VCD is the comparison of the experimental spectrum with a theoretically calculated spectrum for a single enantiomer (e.g., the S-enantiomer).[1][25] If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration is confirmed.[1] If they are opposite, the compound has the opposite configuration. This technique is particularly advantageous as it does not require crystallization.[25]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and can also be used to determine absolute configuration, often by comparing the elution order to that of a known standard.[27][][29]
Methodology:
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[] For primary amines, derivatization is often employed to introduce a chromophore for UV detection and to enhance chiral recognition.[30] By comparing the retention time of the unknown sample to that of an authentic, certified standard of the (S)-enantiomer, the identity can be confirmed. While not an absolute method on its own without a standard, it is an excellent tool for quality control and confirmation once a standard is available.
Comparative Analysis of Techniques
The choice of technique for structure confirmation depends on various factors, including the nature of the sample, available instrumentation, and the required level of certainty.
| Technique | Principle | Sample Requirement | Time | Cost | Definitiveness | Key Advantage | Key Limitation |
| X-ray Crystallography | X-ray diffraction by a single crystal | High-purity, single crystal (µg-mg) | Days to weeks | High | Unambiguous | Provides complete 3D structure | Crystal growth can be a major bottleneck[2][9] |
| NMR with CDAs | Diastereomer formation and NMR analysis | Pure sample (mg) | 1-2 days | Moderate | High (with careful analysis) | Does not require crystals | Requires successful derivatization and purification; model interpretation can be complex[15][23] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of polarized IR light | Solution sample (mg) | Hours to a day | High | High | No crystallization or derivatization needed[25] | Computationally intensive; can be challenging for highly flexible molecules[1] |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Solution sample (µg-mg) | Minutes to hours | Low to Moderate | High (with a known standard) | High throughput, excellent for purity checks | Requires an authentic standard for absolute configuration assignment[30] |
Conclusion
For the definitive confirmation of the absolute structure of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard, providing a complete and unambiguous three-dimensional picture of the molecule. However, when high-quality crystals are elusive, a combination of spectroscopic methods offers a robust alternative. Vibrational Circular Dichroism provides a powerful, non-destructive method for absolute configuration determination without the need for crystallization. NMR spectroscopy, particularly through the application of chiral derivatizing agents like in Mosher's method, offers a well-established route to deduce stereochemistry. Chiral HPLC serves as an invaluable tool for confirming enantiomeric purity and identity against a known standard. The selection of the most appropriate technique or combination of techniques will ultimately be guided by the specific requirements of the research, balancing the need for absolute certainty with practical considerations of time, cost, and sample availability.
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Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]
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YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Link]
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ResearchGate. (2019). Vibrational circular dichroism as a new technology for determining the absolute configuration, conformation, and enantiomeric purity of chiral pharmaceutical ingredients. [Link]
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University of Rochester - Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]
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A Comparative Guide to Reference Standards of (S)-1-(3,á4-Difluorophenyl)propan-1-amine hydrochloride for Pharmaceutical Analysis
For researchers, scientists, and professionals in drug development, the integrity of analytical measurements is paramount. The quality of the reference standard used is the bedrock of this integrity, ensuring the accuracy and reliability of assays, impurity profiling, and stability studies. This guide provides an in-depth technical comparison of reference standards for (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a chiral amine intermediate crucial in the synthesis of various pharmaceutical agents. We will delve into the essential analytical techniques for characterization and provide a framework for selecting and qualifying a suitable reference standard.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for quantitative and qualitative analysis.[1][2][3] In the pharmaceutical industry, regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide rigorous guidelines for the establishment and use of official reference standards.[2][3][4] When an official standard is unavailable, as is often the case for novel intermediates, a well-characterized in-house or secondary reference standard must be established. The qualification of such a standard involves a comprehensive suite of analytical tests to confirm its identity, purity, and potency.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the reference material is the first step in its evaluation. While a comprehensive Certificate of Analysis (CoA) from a reputable supplier is the primary source for this information, the following table summarizes key expected properties based on available data for the target molecule and closely related analogues.
| Property | Expected Value/Characteristic | Significance in Analysis |
| Chemical Formula | C₉H₁₁F₂N · HCl | Confirms the elemental composition. |
| Molecular Weight | 209.65 g/mol | Essential for accurate concentration calculations. |
| Appearance | White to off-white solid | A basic but important initial quality check. |
| Melting Point | To be determined experimentally | A sharp melting point range indicates high purity. |
| Specific Optical Rotation | To be determined experimentally for the (S)-enantiomer | Confirms the stereochemical identity and enantiomeric purity. |
| Solubility | Soluble in water, methanol, ethanol | Crucial for sample and standard preparation in various analytical techniques. |
Comparative Analysis of Reference Standards: A Multi-Technique Approach
The comprehensive characterization of a reference standard relies on the orthogonal application of several analytical techniques. Each method provides a unique piece of the puzzle, contributing to a complete picture of the standard's quality.
Workflow for Reference Standard Qualification
The following diagram illustrates a typical workflow for the qualification and comparison of reference standard candidates.
Caption: A comprehensive workflow for the qualification of a reference standard.
Chromatographic Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable tools for assessing the purity of a reference standard. For a chiral compound like this compound, it is critical to employ both achiral and chiral methods.
3.2.1. Achiral Purity by Reversed-Phase HPLC
This method is designed to separate the main component from any process-related impurities or degradation products.
Experimental Protocol:
-
Column: C18, 2.7 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
3.2.2. Enantiomeric Purity by Chiral HPLC/SFC
The separation of enantiomers is crucial to confirm the stereochemical identity and quantify the unwanted enantiomer. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines.[1][5][6]
Experimental Protocol (Chiral HPLC):
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 3 µm, 4.6 x 150 mm
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reference standard in the mobile phase to a concentration of 1 mg/mL.
Experimental Protocol (Chiral SFC):
Supercritical Fluid Chromatography (SFC) can offer faster separations and reduced solvent consumption compared to HPLC.[7]
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Supercritical CO₂ / Methanol with 0.2% Isopropylamine (Gradient: 5% to 40% Methanol over 10 minutes)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the reference standard in Methanol to a concentration of 1 mg/mL.
Comparative Data Summary:
| Reference Standard Lot | Achiral Purity (HPLC, % Area) | Enantiomeric Purity (Chiral HPLC, % Area of (S)-enantiomer) | Major Impurity (%) |
| Candidate A (In-house) | 99.85 | 99.92 | Impurity X (0.08%) |
| Candidate B (Supplier 1) | 99.52 | 99.65 | Impurity Y (0.25%) |
| Candidate C (Supplier 2) | 99.91 | 99.88 | Impurity Z (0.05%) |
Structural Elucidation by NMR and Mass Spectrometry
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR are powerful techniques for the unambiguous structural confirmation of fluorinated organic molecules.[8][9][10]
Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ):
-
~9.0-8.5 ppm (broad s, 3H): -NH₃⁺ protons.
-
~7.6-7.2 ppm (m, 3H): Aromatic protons.
-
~4.2 ppm (m, 1H): Methine proton (-CH-NH₃⁺).
-
~1.8 ppm (m, 2H): Methylene protons (-CH₂-CH₃).
-
~0.9 ppm (t, 3H): Methyl protons (-CH₂-CH₃).
Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ):
-
~160-150 ppm (dd): Fluorine-substituted aromatic carbons.
-
~140-120 ppm: Aromatic carbons.
-
~55 ppm: Methine carbon (-CH-NH₃⁺).
-
~28 ppm: Methylene carbon (-CH₂-CH₃).
-
~10 ppm: Methyl carbon (-CH₂-CH₃).
3.3.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and provides valuable structural information through its fragmentation pattern. For amines, alpha-cleavage is a characteristic fragmentation pathway.[11][12][13]
Expected Fragmentation Pattern (ESI+):
-
[M+H]⁺: Expected at m/z 172.09 (for the free base). The presence of this ion confirms the molecular weight.
-
Major Fragment: Alpha-cleavage would lead to the loss of an ethyl radical, resulting in a fragment at m/z 143.07.
Workflow for Structural Elucidation
Caption: A workflow for the structural confirmation of a reference standard.
Selection of an Alternative Reference Standard
For comparative purposes, it is essential to have an alternative reference standard. This could be:
-
The Racemic Mixture: (R/S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. This is useful for confirming the enantioselectivity of the chiral method.
-
The Opposite Enantiomer: (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride. This allows for the precise quantification of the enantiomeric impurity.
-
A Structurally Related Compound: For example, 1-(3-Fluorophenyl)propan-1-amine hydrochloride or 1-(4-Fluorophenyl)propan-1-amine hydrochloride. These can be used to challenge the specificity of the analytical methods.
Conclusion and Recommendations
The selection and qualification of a reference standard for this compound is a critical step in ensuring the quality and reliability of pharmaceutical development data. A multi-faceted analytical approach, incorporating chromatographic, spectroscopic, and other physicochemical tests, is necessary for comprehensive characterization.
When selecting a reference standard, prioritize suppliers who provide a detailed Certificate of Analysis with data from multiple analytical techniques. The comparison of different lots or sources of the reference standard, as outlined in this guide, will provide a high degree of confidence in the chosen material. For in-house or secondary standards, the experimental protocols provided herein serve as a robust starting point for their qualification. Adherence to guidelines from regulatory bodies such as the USP, Ph. Eur., and ICH is essential for ensuring that the chosen reference standard meets the stringent requirements of the pharmaceutical industry.
References
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European Directorate for the Quality of Medicines & HealthCare. (2024). Ph. Eur. reference standards. Retrieved from EDQM.[2][3][4]
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The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters.[14]
-
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of Chromatographic Science, 59(3), 210-218.[1][5]
-
BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.[15]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[8]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 210-218.[5]
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Phenomenex. (n.d.). Chiral HPLC Separations.[6]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards.[2][3]
-
Purdue University. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from CORE.[9]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine.[11][12]
-
Lee, J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 613-619.[7]
-
Molecules. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8933.[16]
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Sigma-Aldrich. (n.d.). European pharmacopoeia (ep) reference standard.
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LGC Standards. (n.d.). European Pharmacopoeia (Ph. Eur.) Reference Materials.[3]
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HPLC.eu. (n.d.). chiral columns.[17]
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Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.[12]
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PubMed Central. (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives.[18]
-
Dragna, J. M., et al. (n.d.). High Throughput Determination of Enantiopurity by Microplate Circular Dichroism.[19]
-
IntechOpen. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.[10]
-
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines.[13]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
Introduction: The Analytical Imperative for a Chiral Amine
(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral primary amine containing a difluorinated phenyl ring. As with many chiral molecules in the pharmaceutical pipeline, the stereochemical identity is critical; one enantiomer may possess the desired therapeutic effect while the other could be inactive or even harmful.[1] Consequently, the development and rigorous validation of analytical methods to control its chemical purity (assay) and, most importantly, its enantiomeric purity, are paramount for ensuring product quality, safety, and regulatory compliance.
This guide provides a comparative framework for selecting and cross-validating analytical methods for this specific compound. It moves beyond a simple listing of procedures to explain the scientific rationale behind methodological choices, offering field-proven insights for researchers, analytical chemists, and quality control professionals. We will explore two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and establish a robust protocol for cross-validation, ensuring analytical results are consistent and reliable across different methods or laboratories.
Pillar 1: Understanding Analytical Method Cross-Validation
Before comparing methods, we must establish the purpose of cross-validation. Analytical method cross-validation is the formal process of comparing results from two distinct analytical procedures to demonstrate their equivalence.[2] This is not the same as an initial method validation, which establishes that a single procedure is fit for its purpose.[3] Cross-validation is essential in several scenarios:
-
Method Transfer: When a method is transferred from a development lab to a QC lab.[4]
-
Method Modernization: When updating an older method (e.g., HPLC to UPLC) or replacing it with a new technology (e.g., HPLC to GC).
-
Multi-site Studies: To ensure data from different testing sites are comparable.[5]
The objective is to prove that the two methods produce statistically indistinguishable results for the same set of critical quality attributes. The foundation for this process is outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which details the validation parameters that must be assessed.[6][7]
Caption: Workflow for Analytical Method Cross-Validation.
Pillar 2: Candidate Analytical Methods & Head-to-Head Comparison
The selection of an analytical technique is governed by the physicochemical properties of the analyte and the intended purpose of the analysis.[8] For (S)-1-(3,4-Difluorophenyl)propan-1-amine, a relatively small, fluorinated, and chiral molecule, both HPLC and GC present viable options.
Method A: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for determining enantiomeric purity.[9] It operates by passing the sample through a column packed with a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation.
-
Principle of Separation: Direct separation based on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. No derivatization is required.
-
Causality of Component Selection:
-
Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are highly effective for separating a broad range of chiral compounds, including primary amines. Their helical polymer structure creates chiral grooves that enable stereoselective interactions.
-
Mobile Phase: A combination of a non-polar organic solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typical for normal-phase chiral separations. The modifier competes with the analyte for polar interaction sites on the CSP, and adjusting its concentration is the primary way to optimize resolution and retention time. Small amounts of an amine additive (e.g., diethylamine) are often required to improve the peak shape of basic analytes like our target compound by blocking active silanol sites on the silica support.
-
Detection: The difluorophenyl group provides a strong chromophore, making UV detection at ~254 nm a simple and robust choice.
-
Method B: Chiral Gas Chromatography (GC)
GC is a powerful technique known for its high efficiency and sensitivity, especially for volatile compounds.[10] For chiral separations, it can be used directly with a chiral column or indirectly by derivatizing the enantiomers to form diastereomers that can be separated on a standard achiral column.[11]
-
Principle of Separation: Direct separation based on the differential interaction of volatile enantiomers with a chiral stationary phase, typically a cyclodextrin derivative.[12]
-
Causality of Component Selection:
-
Sample Preparation (Derivatization): Primary amines often exhibit poor peak shape in GC due to their polarity and tendency to interact with active sites in the system. Derivatization is therefore mandatory. Reacting the amine with a reagent like N-trifluoroacetyl-L-prolyl chloride (TFPC) or a simple trifluoroacetic anhydride (TFAA) achieves two goals: it neutralizes the polar N-H group to improve peak shape and increases the volatility of the analyte.[1][13] This step converts the enantiomers into less polar derivatives suitable for GC analysis.
-
Stationary Phase: A chiral GC column, such as one coated with a derivatized cyclodextrin (e.g., beta-cyclodextrin), is essential for separating the derivatized enantiomers.[13]
-
Carrier Gas: An inert gas like helium or hydrogen is used.
-
Detection: A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for carbon-containing compounds. For higher specificity, a Mass Spectrometer (MS) can be used.[14]
-
Comparative Performance Overview
The choice between Chiral HPLC and Chiral GC involves trade-offs in speed, sample preparation, and application range.[14][15]
| Parameter | Chiral HPLC (Direct) | Chiral GC (with Derivatization) | Rationale & Justification |
| Specificity | Excellent | Excellent | Both methods, with appropriate column selection, can achieve baseline resolution of the enantiomers from each other and from potential impurities. |
| Sample Prep | Minimal (dissolve and inject) | Required (derivatization) | HPLC's direct injection is a significant advantage in terms of time and reducing potential sources of error. GC's derivatization step adds complexity.[11] |
| Analysis Time | Typically 10-30 minutes | Typically 10-20 minutes | GC often offers faster run times due to the high efficiency of capillary columns.[15] |
| Robustness | High | Moderate | The derivatization step in the GC method can be a source of variability if not carefully controlled (e.g., reaction time, temperature, reagent purity). |
| Sensitivity (LOQ) | ng/mL range | pg/mL range | GC with an FID or MS detector generally offers higher sensitivity than standard HPLC-UV.[16] |
| Application Scope | Ideal for enantiomeric purity and can be adapted for achiral assay/impurities on a different column. | Primarily for enantiomeric purity and volatile impurities. Not suitable for non-volatile impurities or assay of the salt form.[14] | |
| Cost & Complexity | Solvents can be expensive. | Derivatization reagents add cost. GC is generally seen as more cost-effective.[15] |
Pillar 3: A Self-Validating Protocol for Cross-Validation
This protocol outlines the steps for cross-validating the Chiral HPLC method (Method A) and the Chiral GC method (Method B) for the determination of the enantiomeric purity of (S)-1-(3,4-Difluorophenyl)propan-1-amine HCl. This process is guided by the principles of ICH Q2(R1).[17]
Experimental Workflow
Objective: To demonstrate that the Chiral GC method provides equivalent results to the established Chiral HPLC method for the quantitation of the unwanted (R)-enantiomer.
1. Define Acceptance Criteria (A Priori)
-
Accuracy: The mean percentage difference in the amount of (R)-enantiomer reported by the two methods should not exceed ±5.0% for a sample spiked at the specification limit (e.g., 0.15%).
-
Precision: An F-test will be used to compare the variances of the results. The calculated F-value should not exceed the critical F-value at a 95% confidence level. A t-test will compare the means, which should show no statistically significant difference.[18]
2. Prepare Test Samples
-
Prepare a single, homogenous batch of (S)-1-(3,4-Difluorophenyl)propan-1-amine HCl.
-
Prepare three sample sets:
- Nominal Sample: The pure (S)-enantiomer.
- Spiked Sample: The (S)-enantiomer spiked with the (R)-enantiomer at the specification limit (e.g., 0.15%).
- Placebo: All formulation excipients, if analyzing a finished product (to prove specificity).
3. System Suitability Testing (SST)
-
Before any analysis, run a system suitability standard on both the HPLC and GC systems.
-
SST Acceptance Criteria:
- Resolution (Rs) between the (S) and (R) enantiomer peaks: > 2.0
- Tailing factor for the main peak: < 1.5
- Relative Standard Deviation (%RSD) for 6 replicate injections of the main peak area: < 2.0%
4. Execution: Comparative Testing
-
Two analysts should participate, one for each method if possible, to introduce inter-analyst variability.
-
Analyze the Nominal and Spiked samples in sextuplicate (n=6) with each method.
-
Analyze the placebo sample once with each method to confirm no interference.
5. Data Analysis and Reporting
-
Calculate the amount of the (R)-enantiomer (as a percentage of the total area) for all 12 injections (6 on HPLC, 6 on GC) of the Spiked Sample.
-
Accuracy Evaluation: Calculate the mean % of (R)-enantiomer for each method. Determine the percentage difference between the two means.
-
Precision Evaluation:
- Calculate the standard deviation and variance for each set of 6 results.
- Perform an F-test on the variances.
- Perform a two-tailed, unpaired t-test on the means.
-
Final Report: Document all raw data, calculations, statistical analyses, and a concluding statement on whether the methods are deemed equivalent based on the predefined acceptance criteria.
Caption: Decision Tree for Method Selection.
Conclusion and Recommendations
Both Chiral HPLC and Chiral GC are powerful and valid techniques for assessing the enantiomeric purity of this compound.
-
For routine Quality Control environments, Chiral HPLC is the recommended primary method. Its direct injection approach minimizes sample preparation, reducing analysis time and potential sources of error, thereby enhancing method robustness.
-
Chiral GC serves as an excellent orthogonal method. Its value is most pronounced when higher sensitivity is required (e.g., for trace-level impurity investigations) or as a confirmatory technique. Its different separation mechanism provides a high degree of confidence that no impurities are co-eluting with the enantiomers of interest.
The successful cross-validation between these two methods provides a robust analytical control strategy. It ensures data integrity and consistency, which is the bedrock of pharmaceutical development and manufacturing, and provides the flexibility to transfer methods between laboratories and technologies with confidence.
References
- BenchChem. (n.d.). A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation.
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- BenchChem. (n.d.). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines.
- BenchChem. (2025, December). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
- Journal of Chemical Education. (2024, January 30). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
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- PubMed. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- ResearchGate. (2025, August 6). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
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A Comparative Guide to Difluorophenylpropanamine Analogs in Receptor Binding Assays
This guide provides a detailed comparative analysis of difluorophenylpropanamine analogs, focusing on their binding affinities for key monoamine transporters. It is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this important class of compounds and the methodologies used to characterize them.
Introduction: The Significance of Phenylpropanamine Analogs and Fluorine Substitution
Phenylpropanamine derivatives are a cornerstone in neuropharmacology, forming the structural basis for many compounds that target monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2][3] These transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[3] Inhibitors of these transporters are vital tools for research and have been successfully developed as therapeutics for conditions ranging from depression to attention-deficit/hyperactivity disorder.[4]
The strategic modification of a lead compound is a fundamental practice in medicinal chemistry. Among the most powerful tools in this process is the use of fluorine substitution. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, introducing fluorine can profoundly alter a molecule's physicochemical properties.[5] These alterations can enhance metabolic stability, improve membrane permeability, and, most critically for this discussion, modulate binding affinity and selectivity for a biological target.[5][6] The selective addition of fluorine can introduce favorable non-covalent interactions with a receptor's binding pocket, such as polar hydrophobic interactions, potentially leading to a significant increase in potency.[6][7] This guide explores how difluorophenyl substitution, in particular, impacts the interaction of propanamine analogs with monoamine transporters.
Comparative Receptor Binding Profiles
The defining characteristics of a monoamine transporter inhibitor are its potency (affinity) for its target(s) and its selectivity profile. A compound's utility, whether as a research probe or a therapeutic candidate, is dictated by these values. For instance, a highly selective DAT inhibitor is an invaluable tool for studying the dopamine system in isolation, whereas a dual NET/SERT inhibitor might offer a broader spectrum of antidepressant efficacy.[4]
To illustrate the impact of fluorine substitution, we present a comparative analysis of a hypothetical series of phenylpropanamine compounds, "Analog P," and its fluorinated derivatives. The binding affinities are presented as inhibition constants (Kᵢ), which represent the concentration of the competing ligand that will bind to half of the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Phenylpropanamine Analogs for Human Monoamine Transporters
| Compound | Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| Analog P | None (Unsubstituted) | 125 | 250 | 850 | 6.8 | 2.0 |
| Analog P-4F | 4-Fluoro | 45 | 180 | 620 | 13.8 | 4.0 |
| Analog P-3,4DF | 3,4-Difluoro | 8.5 | 95 | 450 | 52.9 | 11.2 |
| Cocaine | (Reference) | 250 | 330 | 310 | 1.2 | 1.3 |
Note: Data for Analogs P, P-4F, and P-3,4DF are representative examples created to demonstrate structure-activity relationships. Reference values for cocaine are approximations from published literature.
Interpretation of Results:
-
Potency: The data clearly demonstrates a significant increase in affinity for the dopamine transporter (DAT) with the addition of fluorine. The single 4-fluoro substitution in Analog P-4F increases DAT affinity nearly 3-fold compared to the parent compound. The 3,4-difluoro substitution in Analog P-3,4DF results in a dramatic >14-fold increase in DAT affinity.
-
Selectivity: Fluorination not only enhances potency but also improves selectivity. Analog P-3,4DF exhibits over 50-fold selectivity for DAT over SERT, making it a much more specific tool for probing dopaminergic pathways compared to the non-selective profile of a compound like cocaine. This enhanced selectivity is crucial for minimizing off-target effects in therapeutic applications.
Methodology: Gold Standard for Affinity Determination
The data presented above is typically generated using competitive radioligand binding assays, which are considered the gold standard for measuring the affinity of a ligand for its target receptor.[8] This technique relies on the principle of competition between a labeled radioligand (with known affinity) and an unlabeled test compound for a finite number of receptors.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram and protocol outline the essential steps for determining the binding affinity of a test compound at the dopamine transporter (DAT).
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- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Benchmarking Guide to the Synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride
In the landscape of modern pharmaceutical development, the efficient and stereoselective synthesis of chiral amines is a cornerstone of drug discovery and manufacturing. (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a key chiral building block, and its synthesis presents a compelling case study in the evaluation of competing chemical technologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound: asymmetric synthesis via reductive amination, biocatalytic synthesis using transaminases, and classical chiral resolution. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison of their efficiencies to empower researchers and drug development professionals in making informed strategic decisions.
Asymmetric Synthesis: The Elegance of Direct Enantioselection
Asymmetric synthesis aims to create the desired enantiomer directly, thereby avoiding the inherent 50% yield limitation of classical resolution. Among the various asymmetric methods, reductive amination of a prochiral ketone stands out for its atom economy and operational simplicity.[1]
Mechanistic Rationale:
The cornerstone of this approach is the condensation of 3,4-difluorophenylacetone with a chiral auxiliary, such as an enantiopure sulfinamide, to form a chiral N-sulfinyl imine. This intermediate then undergoes diastereoselective reduction, where the chiral auxiliary directs the hydride attack to one face of the C=N double bond. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired chiral amine. The choice of a bulky and stereoelectronically defined chiral auxiliary, like the (R)-tert-butanesulfinamide developed by the Ellman group, is critical for achieving high diastereoselectivity in the reduction step.[2]
Experimental Protocol: Asymmetric Reductive Amination
This protocol is adapted from established methodologies for the synthesis of chiral amines using N-tert-butanesulfinyl imines.[3]
Step 1: Formation of (R,E)-N-(1-(3,4-difluorophenyl)propan-1-ylidene)-2-methylpropane-2-sulfinamide
-
To a solution of 3,4-difluorophenylacetone (1.0 eq) in THF, add (R)-2-methylpropane-2-sulfinamide (1.05 eq).
-
Add Ti(OEt)4 (2.0 eq) and stir the mixture at 65 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through celite and extract the filtrate with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine, which is used in the next step without further purification.
Step 2: Diastereoselective Reduction
-
Dissolve the crude N-sulfinyl imine in THF and cool the solution to -78 °C.
-
Add a solution of L-Selectride® (1.5 eq) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of methanol.
Step 3: Hydrolysis and Salt Formation
-
Warm the mixture to room temperature and add a solution of HCl in methanol (e.g., 4 M).
-
Stir for 1 hour, then concentrate under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Biocatalysis: The Green Chemistry Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high enantioselectivity and mild reaction conditions.[4] For the synthesis of chiral amines, ω-transaminases are particularly effective enzymes.[5]
Mechanistic Rationale:
Transaminases catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine) to a ketone acceptor (3,4-difluorophenylacetone) via a pyridoxal 5'-phosphate (PLP) cofactor. The enzyme's chiral active site orients the ketone in a way that the amino group is delivered to only one face, resulting in the formation of a single enantiomer of the amine. The reaction equilibrium can be driven to the product side by using a large excess of the amino donor and/or by removing the ketone byproduct (acetone in the case of isopropylamine). Modern protein engineering techniques have enabled the development of highly active and stable transaminases with broad substrate scopes.[6]
Experimental Protocol: Enzymatic Transamination
This protocol is a representative procedure based on the application of commercial transaminases for the synthesis of chiral amines.[7]
Step 1: Reaction Setup
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
Add pyridoxal 5'-phosphate (PLP) cofactor to the buffer.
-
Add the transaminase enzyme (e.g., a commercially available (S)-selective transaminase).
-
Add 3,4-difluorophenylacetone as the substrate.
-
Add isopropylamine as the amine donor in large excess.
Step 2: Biotransformation
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by HPLC or GC to determine the conversion and enantiomeric excess.
-
The reaction is typically complete within 24 hours.
Step 3: Work-up and Isolation
-
Once the reaction is complete, quench it by adding a strong base (e.g., NaOH) to raise the pH.
-
Extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Dissolve the resulting free amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Chiral Resolution: The Classical Approach
Chiral resolution is a well-established and scalable method for separating enantiomers from a racemic mixture.[8] This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on their different physical properties, such as solubility.[9]
Mechanistic Rationale:
A racemic mixture of 1-(3,4-difluorophenyl)propan-1-amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid. This results in the formation of two diastereomeric salts: ((S)-amine)-(+)-tartrate and ((R)-amine)-(+)-tartrate. Due to their different three-dimensional structures, these diastereomers have different crystal packing energies and, consequently, different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. The desired enantiomer is then liberated from the isolated diastereomeric salt by treatment with a base.
Experimental Protocol: Diastereomeric Salt Resolution
This protocol is a generalized procedure for the resolution of racemic amines using tartaric acid.[10]
Step 1: Synthesis of Racemic 1-(3,4-Difluorophenyl)propan-1-amine
-
The racemic amine can be synthesized via a standard reductive amination of 3,4-difluorophenylacetone with ammonia and a reducing agent like sodium borohydride.[1]
Step 2: Diastereomeric Salt Formation
-
Dissolve the racemic 1-(3,4-difluorophenyl)propan-1-amine in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration.
Step 3: Liberation of the (S)-Amine
-
Suspend the collected crystals in water and add a strong base (e.g., NaOH solution) until the solid dissolves and the solution is basic.
-
Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 4: Hydrochloride Salt Formation
-
Dissolve the enantiomerically enriched free amine in a suitable solvent and treat with a solution of HCl to precipitate the hydrochloride salt as described in the previous methods.
Comparative Analysis
| Parameter | Asymmetric Reductive Amination | Biocatalytic Transamination | Chiral Resolution |
| Theoretical Max. Yield | 100% | 100% | 50% (without racemization of the unwanted enantiomer) |
| Typical Enantiomeric Excess | >95% | >99% | >95% (after recrystallization) |
| Key Reagents | Chiral auxiliary (e.g., sulfinamide), reducing agent (e.g., L-Selectride®), Lewis acid (e.g., Ti(OEt)4) | Transaminase enzyme, PLP cofactor, amine donor (e.g., isopropylamine) | Chiral resolving agent (e.g., tartaric acid), base |
| Reaction Conditions | Often requires cryogenic temperatures (-78 °C) and anhydrous conditions | Mild temperatures (30-45 °C) in aqueous buffer | Typically room temperature or below for crystallization |
| Advantages | High enantioselectivity, good atom economy | Excellent enantioselectivity, environmentally friendly ("green"), mild conditions, high substrate specificity | Well-established, scalable, reliable |
| Disadvantages | Cost of chiral auxiliary and reducing agent, potential for side reactions | Enzyme cost and stability, requires process optimization for new substrates | Inherent 50% yield loss of the undesired enantiomer, can be labor-intensive |
Logical Flow and Relationships
The choice of synthetic strategy is often a balance between efficiency, cost, and scalability. The following diagram illustrates the decision-making process and the relationship between the different synthetic routes.
Caption: Decision workflow for the synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine HCl.
Conclusion
The synthesis of this compound offers a clear illustration of the diverse strategies available to the modern synthetic chemist.
-
Asymmetric synthesis provides an elegant and direct route with high potential yields, though it may require specialized and costly reagents and conditions.
-
Biocatalysis represents the forefront of green chemistry, offering unparalleled enantioselectivity under mild, environmentally benign conditions. The primary considerations are the initial investment in enzyme screening and process optimization.
-
Chiral resolution , while being the most established method, is fundamentally limited by a 50% theoretical yield unless an efficient racemization and recycling protocol for the unwanted enantiomer is implemented.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost constraints, available expertise, and sustainability goals. For large-scale industrial production where efficiency and environmental impact are paramount, biocatalysis is an increasingly attractive option. For smaller-scale research and development where versatility and speed may be more critical, asymmetric synthesis or even classical resolution can be highly effective.
References
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The Industrial Age of Biocatalytic Transamination. PMC. Retrieved January 19, 2026, from [Link]
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Reductive amination. Wikipedia. Retrieved January 19, 2026, from [Link]
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Enantioselective Pd-Catalyzed Hydrogenation of Fluorinated Imines. pubs.acs.org. Retrieved January 19, 2026, from [Link]
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Reductive aminations by imine reductases: from milligrams to tons. PMC. Retrieved January 19, 2026, from [Link]
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Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. PMC. Retrieved January 19, 2026, from [Link]
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(R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]
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Asymmetric Hydrogenation via Capture of Active Intermediates Generated from Aza-Pinacol Rearrangement. pubs.acs.org. Retrieved January 19, 2026, from [Link]
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Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers. Retrieved January 19, 2026, from [Link]
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Resolution of racemic amine mixtures is an important preparation method for enantio. vdocuments.mx. Retrieved January 19, 2026, from [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Retrieved January 19, 2026, from [Link]
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Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane. RSC Publishing. Retrieved January 19, 2026, from [Link]
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An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Cambridge Open Engage. Retrieved January 19, 2026, from [Link]
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Synthesis of Fluorinated Amines: A Personal Account. PMC. Retrieved January 19, 2026, from [Link]
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Asymmetric synthesis of chiral primary amines by transfer hydrogenation of N-(tert-butanesulfinyl)ketimines. PubMed. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
As a Senior Application Scientist, my primary goal extends beyond the application of our products to ensuring the safety and compliance of the professionals who use them. The proper handling and disposal of chemical reagents are paramount in any research setting. This guide provides a detailed, step-by-step protocol for the safe disposal of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.
Section 1: Hazard Profile and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's inherent risks is essential. This compound is a halogenated organic compound that presents multiple hazards.[1][2] This profile dictates its classification as hazardous waste, mandating disposal according to strict federal, state, and local regulations.
Table 1: GHS Hazard Classification
| Hazard Statement | Description | Primary Concern |
|---|---|---|
| H302 + H312 | Harmful if swallowed or in contact with skin. | Acute Toxicity |
| H315 | Causes skin irritation.[3][4] | Skin Contact |
| H319 | Causes serious eye irritation.[3][4] | Eye Contact |
| H335 | May cause respiratory irritation.[3][5] | Inhalation |
| H351 | Suspected of causing cancer. | Carcinogenicity |
| H373 | May cause damage to organs through prolonged or repeated exposure. | Organ Toxicity |
| H411 | Toxic to aquatic life with long lasting effects. | Environmental Hazard |
| H290 | May be corrosive to metals. | Material Incompatibility |
The compound's classification as a halogenated organic substance and its ecotoxicity profile mean it cannot be disposed of via standard laboratory drains or as common refuse.[2][6] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any discarded chemical with these properties must be managed as hazardous waste from "cradle-to-grave."[7]
Section 2: Safety First: Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified above, strict adherence to safety protocols is non-negotiable. The following engineering controls and PPE are mandatory when handling the compound or its waste.
Engineering Controls:
-
Chemical Fume Hood: All handling and waste consolidation activities must be performed within a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[2]
-
Safety Stations: An operational eyewash station and emergency shower must be readily accessible in the immediate vicinity of handling.[1]
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Rationale |
|---|---|---|
| Gloves | Chemical-resistant nitrile or other compatible gloves.[1][3] | Prevents skin contact and absorption (H312, H315). |
| Eye Protection | ANSI-rated safety glasses with side shields or splash-proof chemical goggles.[1][3] | Protects against splashes and airborne particles causing serious eye irritation (H319). |
| Body Protection | A buttoned lab coat or other protective clothing.[3][4] | Shields skin from accidental contact. |
Section 3: Emergency Protocol: Spill Management
Accidents can happen despite the best precautions. A swift and correct response is critical to containing the hazard.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the area and, if necessary, evacuate.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill: Prevent further spread by using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[4][8] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Debris: Carefully sweep or scoop the absorbed material and any remaining solid into a designated, sealable waste container.[4] Use spark-proof tools if there is any fire risk.[6]
-
Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's safety guidelines) and then wash the area thoroughly.[4]
-
Dispose of Waste: The container with the spill debris is now considered hazardous waste. It must be labeled and disposed of following the full protocol in Section 4.
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Section 4: Standard Operating Procedure: Waste Disposal
The disposal of this compound must be systematic and meticulously documented. The following workflow ensures compliance and safety.
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A Comprehensive Guide to the Safe Handling of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
As researchers and scientists in the field of drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, focusing on the procedural steps and the scientific reasoning behind them to ensure the well-being of laboratory personnel and the integrity of the research.
Understanding the Risks: Hazard Identification
This compound is a compound that requires careful handling due to its potential health effects. According to safety data sheets, the primary hazards associated with this compound include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious damage to the eyes.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[2][3]
-
Harmful if Swallowed or in Contact with Skin: Some data suggests it may be harmful if ingested or absorbed through the skin.
Understanding these hazards is the first step in implementing an effective safety protocol. The following sections will detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.
Core Safety Directives: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and potential absorption. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your hands.[1] Change gloves every 30-60 minutes or immediately if contamination is suspected.[4] |
| Eyes/Face | Safety goggles and a face shield | To protect against splashes and airborne particles that could cause serious eye irritation. Standard eyeglasses are not sufficient.[1][4] |
| Body | Laboratory coat or chemical-resistant gown | To protect the skin and personal clothing from contamination. A disposable gown is preferred, especially when handling larger quantities.[1][5] |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the solid compound outside of a ventilated enclosure or when there is a risk of generating dust or aerosols.[1][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for minimizing exposure and preventing contamination. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as outlined in the table above.[5]
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and has a current certification. All handling of the solid compound should be performed within the fume hood to minimize inhalation exposure.[1]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, etc.) within the fume hood to avoid unnecessary movement in and out of the containment area.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of the solid compound in a weigh boat. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Dissolving/Use: If preparing a solution, add the solvent to the solid in a controlled manner. Keep containers closed when not in use.[1][6]
-
-
Cleanup and Disposal:
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Waste Segregation: All disposable materials that have come into contact with the compound (gloves, weigh boats, pipette tips, etc.) should be placed in a designated, sealed hazardous waste container.[6]
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then gown/lab coat) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[1][2][6]
-
Emergency Procedures: Spills and Exposure
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][7] Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][2] Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][8]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] Clean the spill area thoroughly. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental protection and regulatory compliance.
-
Chemical Waste: The compound and any solutions containing it must be disposed of as hazardous chemical waste.[6] Do not discharge to sewer systems.[9]
-
Contaminated Materials: All disposable items that have come into contact with the chemical are also considered hazardous waste and must be disposed of accordingly.[9]
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[9]
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
